Mitiglinide Calcium Hydrate
Description
Propriétés
IUPAC Name |
calcium;(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2/t2*15-,16+,17-;;;/m00.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVLNUAVAONTEW-UZYHXJQGSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52CaN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046728 | |
| Record name | Mitiglinide calcium dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
704.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207844-01-7 | |
| Record name | Mitiglinide calcium hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207844017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mitiglinide calcium dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Benzyl-4-oxo-4-(cis-perhydroisoindol-2-yl)butyric acid calcium salt dehydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MITIGLINIDE CALCIUM DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9651C21W3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Mitiglinide Calcium Hydrate on the SUR1/Kir6.2 Complex
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitiglinide (B115668), a rapid-acting insulin (B600854) secretagogue of the glinide class, exerts its therapeutic effect in type 2 diabetes by modulating the activity of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. This channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel 6.2 (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[1][2][3][4] Mitiglinide selectively binds to the SUR1 subunit, inducing a conformational change that leads to the closure of the Kir6.2 pore. This inhibition of potassium ion efflux results in depolarization of the β-cell membrane, activation of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[5][6][7] This guide provides a detailed technical overview of the molecular mechanism of Mitiglinide's action, supported by quantitative data, experimental protocols, and visual diagrams of the involved pathways and workflows.
Molecular Interaction and Binding Site
Recent cryo-electron microscopy (cryo-EM) studies have elucidated the precise binding mode of Mitiglinide to the SUR1 subunit.[1] Mitiglinide binds to a site within the central vestibule of SUR1, often referred to as the "A-site," which is a common binding pocket for insulin secretagogues.[1] This binding pocket is formed by residues located on transmembrane helices TM7 and TM8 of the first transmembrane domain (TMD1) and TM16 and TM17 of the second transmembrane domain (TMD2).[1]
The interaction between Mitiglinide and SUR1 involves a combination of polar and hydrophobic interactions.[1] The binding of Mitiglinide locks the SUR1 subunit in an inward-facing conformation where the nucleotide-binding domains (NBDs) are separated.[1] This conformational state is crucial for the subsequent inhibition of the associated Kir6.2 channel.
Quantitative Analysis of Mitiglinide's Potency and Selectivity
Electrophysiological studies have quantified the inhibitory effect of Mitiglinide on different subtypes of K-ATP channels. These studies consistently demonstrate Mitiglinide's high selectivity for the pancreatic β-cell channel (Kir6.2/SUR1) over the cardiac (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B) isoforms.[8][9][10]
| K-ATP Channel Subtype | Drug | IC50 | Reference |
| Kir6.2/SUR1 (pancreatic β-cell) | Mitiglinide | 4 nM | [8] |
| Kir6.2/SUR1 (pancreatic β-cell) | Mitiglinide | 100 nM | [9] |
| Kir6.2/SUR1 (pancreatic β-cell) | Glibenclamide | ~4 nM | [8] |
| Kir6.2/SUR2A (cardiac muscle) | Mitiglinide | 3 µM | [8] |
| Kir6.2/SUR2B (smooth muscle) | Mitiglinide | 5 µM | [8] |
| Kir6.2/SUR1 | Nateglinide | >100 nM | [9] |
| Kir6.2/SUR1 | Repaglinide | 1.6 µM (IC50 for [3H]glibenclamide displacement) | [9] |
Table 1: Comparative IC50 values of Mitiglinide and other insulin secretagogues on different K-ATP channel subtypes.
Radioligand binding assays have further confirmed that Mitiglinide shares an overlapping binding site with sulfonylureas like glibenclamide.[1][9] In competitive binding experiments, Mitiglinide displaces the binding of [3H]glibenclamide to SUR1 with an IC50 of 280 nM.[9]
Signaling Pathway of Mitiglinide-Induced Insulin Secretion
The binding of Mitiglinide to SUR1 initiates a cascade of events within the pancreatic β-cell, culminating in insulin release. The signaling pathway is as follows:
-
Binding: Mitiglinide binds to the A-site on the SUR1 subunit of the K-ATP channel.[1]
-
Conformational Change: This binding event stabilizes SUR1 in an inward-facing conformation, which allosterically induces the closure of the associated Kir6.2 potassium channel pore.[1]
-
Membrane Depolarization: The closure of the K-ATP channel prevents the efflux of positively charged potassium ions, leading to the depolarization of the β-cell membrane.[5][6][7]
-
Calcium Influx: The change in membrane potential activates voltage-gated calcium channels (VGCCs).[5][6]
-
Insulin Exocytosis: The opening of VGCCs allows for the influx of extracellular calcium ions, raising the intracellular calcium concentration. This increase in cytosolic calcium triggers the fusion of insulin-containing secretory granules with the cell membrane and the subsequent release of insulin into the bloodstream.[5][7]
Experimental Protocols
The elucidation of Mitiglinide's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Cell Culture and Transfection for K-ATP Channel Expression
This protocol is for the transient expression of K-ATP channel subunits in a mammalian cell line, such as COSm6 or HEK293T cells, for subsequent electrophysiological or binding studies.
-
Materials:
-
COSm6 or HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmids encoding Kir6.2 and SUR1
-
Transfection reagent (e.g., Lipofectamine or FuGENE 6)
-
35 mm culture dishes
-
-
Procedure:
-
Cell Plating: Plate cells onto 35 mm culture dishes to achieve 50-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with cDNAs for Kir6.2 and SUR1 using a suitable transfection reagent as per the manufacturer's instructions. A green fluorescent protein (GFP) reporter plasmid can be co-transfected to identify successfully transfected cells.
-
Incubation: Incubate the transfected cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for protein expression before proceeding with experiments.
-
Inside-Out Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in an excised patch of the cell membrane, with the intracellular face exposed to the bath solution.
-
Materials:
-
Transfected cells expressing K-ATP channels
-
Pipette (extracellular) solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, pH 7.3 with KOH.
-
Bath (intracellular) solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, pH 7.3 with KOH.
-
Stock solutions of ATP, MgCl2, and Mitiglinide.
-
Borosilicate glass capillaries
-
Patch-clamp amplifier and data acquisition system
-
-
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 0.5-1 MΩ when filled with the pipette solution.
-
Gigaseal Formation: Approach a transfected cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Patch Excision: After establishing a stable seal, pull the pipette away from the cell to excise the membrane patch, creating the inside-out configuration.
-
Data Recording: Apply a constant holding potential (e.g., -50 mV) and record the channel currents.
-
Solution Perfusion: Use a perfusion system to rapidly exchange the bath solution with solutions containing different concentrations of Mitiglinide, with or without ATP, to determine the dose-response relationship.
-
Cryo-Electron Microscopy (Cryo-EM) Structure Determination
Cryo-EM has been instrumental in visualizing the high-resolution structure of the SUR1 subunit in complex with Mitiglinide.
-
Protein Expression and Purification:
-
A truncated construct of SUR1 (SUR1core), encompassing the transmembrane domains and nucleotide-binding domains, is expressed in a suitable cell line (e.g., Sf9 insect cells).
-
The protein is purified using affinity chromatography.
-
-
Sample Preparation:
-
The purified SUR1core protein is incubated with ATP and Mitiglinide.
-
A small volume (e.g., 2.5 µl) of the protein-ligand complex is applied to a glow-discharged cryo-EM grid.
-
The grid is blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane.
-
-
Data Collection and Processing:
-
Micrographs are collected on a Titan Krios electron microscope.
-
Image processing software (e.g., RELION) is used for particle picking, 2D and 3D classification, and 3D reconstruction to generate the final high-resolution density map.
-
Conclusion
Mitiglinide Calcium Hydrate's mechanism of action on the SUR1/Kir6.2 complex is a well-defined process involving specific molecular interactions that lead to a precise physiological outcome. Its high affinity and selectivity for the pancreatic β-cell K-ATP channel isoform underscore its utility as a targeted therapeutic for type 2 diabetes. The detailed understanding of its binding site and the conformational changes it induces, as revealed by advanced techniques like cryo-EM, provides a solid foundation for the rational design of next-generation insulin secretagogues with improved efficacy and safety profiles. The experimental protocols outlined in this guide serve as a practical resource for researchers investigating the pharmacology of K-ATP channels and the development of novel antidiabetic agents.
References
- 1. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Automated patch clamp analysis of heterologously expressed Kir6.2/SUR1 and Kir6.1/SUR2B KATP currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. sketchviz.com [sketchviz.com]
- 7. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. addgene.org [addgene.org]
An In-depth Technical Guide to the Synthesis and Characterization of (S)-Mitiglinide Calcium Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Mitiglinide Calcium Dihydrate is a rapid-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. It belongs to the meglitinide (B1211023) class of drugs and exerts its therapeutic effect by stimulating insulin (B600854) secretion from pancreatic β-cells. This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-Mitiglinide Calcium Dihydrate, including detailed experimental protocols, data analysis, and visualization of its mechanism of action.
Synthesis of (S)-Mitiglinide Calcium Dihydrate
The synthesis of (S)-Mitiglinide Calcium Dihydrate is a multi-step process that involves the preparation of key chiral intermediates followed by their condensation and final salt formation. A common and effective synthetic route starts from the commercially available (S)-2-benzylsuccinic acid.
Synthesis Workflow
The overall synthetic workflow can be visualized as follows:
Caption: General synthesis workflow for (S)-Mitiglinide Calcium Dihydrate.
Experimental Protocols
Step 1: Synthesis of (S)-2-Benzylsuccinic Anhydride
This protocol describes the formation of the cyclic anhydride from (S)-2-benzylsuccinic acid.
-
Materials:
-
(S)-2-Benzylsuccinic acid
-
Acetic anhydride
-
-
Procedure:
-
A mixture of (S)-2-benzylsuccinic acid and an excess of acetic anhydride is heated at reflux for 2-3 hours.
-
The reaction progress can be monitored by the complete dissolution of the starting material.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The excess acetic anhydride is removed under reduced pressure to yield crude (S)-2-benzylsuccinic anhydride, which can be used in the next step without further purification.
-
Step 2: Synthesis of (S)-Mitiglinide (Free Acid)
This protocol details the ring-opening of the anhydride with cis-hexahydroisoindoline to form the amide.
-
Materials:
-
(S)-2-Benzylsuccinic anhydride
-
cis-Hexahydroisoindoline
-
Toluene
-
-
Procedure:
-
(S)-2-Benzylsuccinic anhydride is dissolved in anhydrous toluene in a reaction vessel under an inert atmosphere (e.g., nitrogen).
-
A solution of cis-hexahydroisoindoline (1.0-1.2 equivalents) in toluene is added dropwise to the anhydride solution at room temperature with stirring.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The completion of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude (S)-Mitiglinide free acid.
-
Step 3: Formation of (S)-Mitiglinide Calcium Dihydrate Salt
This protocol describes the final salt formation and crystallization.
-
Materials:
-
(S)-Mitiglinide (free acid)
-
Ethanol
-
2N Sodium hydroxide (B78521) solution
-
Calcium chloride
-
Water
-
-
Procedure:
-
The crude (S)-Mitiglinide free acid is dissolved in ethanol.
-
A stoichiometric amount of 2N aqueous sodium hydroxide solution is added to the solution.
-
This solution is then added dropwise to a vigorously stirred aqueous solution of calcium chloride.
-
The resulting precipitate of (S)-Mitiglinide Calcium Dihydrate is collected by filtration.
-
The collected solid is washed with water and then recrystallized from a mixture of ethanol and water to yield the pure product as a white crystalline solid.[1]
-
Characterization of (S)-Mitiglinide Calcium Dihydrate
The synthesized (S)-Mitiglinide Calcium Dihydrate is characterized by various analytical techniques to confirm its identity, purity, and structure.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₈H₄₈CaN₂O₆·2H₂O |
| Molecular Weight | 704.91 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 179-185 °C[2] |
| Optical Rotation [α]D | +5° to +9° (c=1, MeOH) |
| Purity (HPLC) | ≥98% |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of (S)-Mitiglinide would be expected to show characteristic signals for the aromatic protons of the benzyl (B1604629) group, the methine and methylene (B1212753) protons of the succinic acid backbone, and the protons of the cis-hexahydroisoindoline moiety.
-
¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the succinic acid and isoindoline (B1297411) ring systems.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of (S)-Mitiglinide Calcium Dihydrate would exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching (water) |
| ~3030 | Aromatic C-H stretching |
| ~2930, 2860 | Aliphatic C-H stretching |
| ~1640 | Amide C=O stretching |
| ~1580 | Carboxylate (COO⁻) stretching |
| ~1450, 1495 | Aromatic C=C stretching |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a molecular ion peak corresponding to the free acid form of Mitiglinide.
| m/z | Assignment |
| ~316.19 | [M+H]⁺ of Mitiglinide free acid (C₁₉H₂₅NO₃) |
| ~338.17 | [M+Na]⁺ of Mitiglinide free acid |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is typically used for the purity determination of (S)-Mitiglinide Calcium Dihydrate.
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 4.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a ratio of approximately 30:70.[3]
-
Flow Rate: 1.0 mL/min
-
Retention Time: Approximately 3.6 minutes, depending on the exact conditions.[3]
Mechanism of Action: Signaling Pathway
(S)-Mitiglinide stimulates insulin secretion from pancreatic β-cells by interacting with the ATP-sensitive potassium (KATP) channels on the cell membrane.[5][6]
References
A Technical Guide to the Chiral Synthesis and Purification of Mitiglinide Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chiral synthesis and purification of Mitiglinide enantiomers. Mitiglinide, a rapid-acting insulin (B600854) secretagogue, is used for the treatment of type 2 diabetes mellitus. The therapeutic activity of Mitiglinide resides primarily in the (S)-enantiomer, making the stereoselective synthesis or efficient resolution of its enantiomers a critical aspect of its pharmaceutical development.
Chiral Synthesis of (S)-Mitiglinide
The enantioselective synthesis of (S)-Mitiglinide is paramount to ensure the therapeutic efficacy and safety of the drug. The key chiral intermediate in the synthesis of Mitiglinide is (S)-2-benzylsuccinic acid or its anhydride (B1165640). This section details a robust method for the asymmetric synthesis of this key precursor and its subsequent conversion to a Mitiglinide precursor.
Asymmetric Synthesis of (S)-2-Benzylsuccinic Anhydride
A highly effective method for establishing the stereocenter of the succinic acid moiety is through the Rh-catalyzed asymmetric hydrogenation of a prochiral maleic anhydride derivative. This approach offers high enantioselectivity and yield.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation
-
Materials: 3-Benzylmaleic anhydride, [Rh(COD)₂]BF₄, (R)-ZhaoPhos, Anhydrous Dichloromethane (DCM), Hydrogen gas (H₂).
-
Procedure:
-
In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1 mol%) and (R)-ZhaoPhos (1.1 mol%).
-
Anhydrous DCM is added, and the mixture is stirred for 30 minutes to form the catalyst solution.
-
3-Benzylmaleic anhydride is added to the catalyst solution.
-
The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The tube is purged with hydrogen gas three times.
-
The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 1 hour.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford (S)-2-benzylsuccinic anhydride.
-
| Reactant | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 3-Benzylmaleic anhydride | [Rh(COD)₂]BF₄ / (R)-ZhaoPhos | (S)-2-Benzylsuccinic anhydride | >95 | >98 |
Synthesis of Mitiglinide Precursor from (S)-2-Benzylsuccinic Anhydride
The enantiomerically pure (S)-2-benzylsuccinic anhydride is then reacted with cis-hexahydroisoindoline to form the corresponding amide, a direct precursor to Mitiglinide.
Experimental Protocol: Amide Formation
-
Materials: (S)-2-Benzylsuccinic anhydride, cis-hexahydroisoindoline, a non-nucleophilic base (e.g., triethylamine), anhydrous aprotic solvent (e.g., THF).
-
Procedure:
-
(S)-2-Benzylsuccinic anhydride is dissolved in the anhydrous aprotic solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
The solution is cooled to 0 °C.
-
To the cooled solution, cis-hexahydroisoindoline (1.0-1.2 equivalents) and the non-nucleophilic base (1.2-1.5 equivalents) are added sequentially.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the Mitiglinide precursor.
-
| Reactants | Product | Yield (%) |
| (S)-2-Benzylsuccinic anhydride, cis-hexahydroisoindoline | (S)-2-benzyl-4-(cis-hexahydroisoindolin-2-yl)-4-oxobutanoic acid | ~90 |
Purification of Mitiglinide Enantiomers
In scenarios where a racemic mixture of Mitiglinide is synthesized, efficient purification methods are required to isolate the desired (S)-enantiomer. This section explores preparative chromatographic techniques that are well-suited for this purpose.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative chiral HPLC is a widely used technique for the separation of enantiomers on a larger scale. The selection of the chiral stationary phase (CSP) and the mobile phase is critical for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving a broad range of chiral compounds.
Illustrative Experimental Protocol for Chiral HPLC Resolution
This protocol is based on the resolution of a structurally related chiral δ-lactam and can be adapted for Mitiglinide.
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 25 cm x 1 cm, 5 µm.
-
Mobile Phase: A mixture of n-hexane and ethanol (B145695) with small amounts of trifluoroacetic acid (TFA) and diethylamine (B46881) (DEA) as additives (e.g., n-Hexane/EtOH/DEA/TFA 90:10:0.1:0.3, v/v/v/v).
-
Flow Rate: 2.5 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: The racemic compound is dissolved in the mobile phase at a concentration of approximately 3 mg/mL.
-
Injection Volume: 1 mL per injection.
-
Outcome: This method can achieve high enantiomeric excess (>99%) for the separated enantiomers with good recovery yields (typically >70%).
| Parameter | Value |
| Column | Chiralpak IA (25 cm x 1 cm, 5 µm) |
| Mobile Phase | n-Hexane/EtOH/DEA/TFA (90:10:0.1:0.3, v/v/v/v) |
| Flow Rate | 2.5 mL/min |
| Yield (Enantiomer 1) | 74% |
| Yield (Enantiomer 2) | 82% |
| Enantiomeric Excess | >99% |
Preparative Supercritical Fluid Chromatography (SFC)
Preparative SFC has emerged as a powerful and "greener" alternative to preparative HPLC for chiral separations.[1][2] It utilizes supercritical carbon dioxide as the main mobile phase, which offers advantages such as lower viscosity, higher diffusivity, and reduced solvent consumption.[3] This leads to faster separations, shorter cycle times, and easier solvent removal.
General Principles of Preparative SFC for Chiral Resolution
-
Mobile Phase: Primarily composed of supercritical CO₂ with a small percentage of a polar co-solvent, typically an alcohol like methanol (B129727) or ethanol.
-
Stationary Phases: Similar chiral stationary phases as used in HPLC (e.g., polysaccharide-based) are employed.
-
Advantages:
-
Speed: SFC can be 3 to 5 times faster than HPLC for equivalent separations.[3]
-
Green Chemistry: Significant reduction in the use of organic solvents.
-
Efficiency: The low viscosity of the mobile phase allows for higher flow rates and the use of longer columns for complex separations.
-
While a specific protocol for Mitiglinide is not detailed in the readily available literature, the principles of method development involve screening different chiral stationary phases and optimizing the co-solvent percentage and any additives to achieve the desired separation.
Mechanism of Action of Mitiglinide
Mitiglinide exerts its glucose-lowering effect by stimulating insulin secretion from the pancreatic β-cells.[4] Its mechanism of action is centered on the inhibition of ATP-sensitive potassium (KATP) channels in the β-cell membrane.[5][6][7]
Signaling Pathway of Mitiglinide-Induced Insulin Secretion
Caption: Mitiglinide signaling pathway in pancreatic β-cells.
Conclusion
The development of efficient and stereoselective methods for the synthesis and purification of Mitiglinide enantiomers is crucial for the production of this important antidiabetic drug. Asymmetric synthesis, particularly through Rh-catalyzed hydrogenation, provides a direct route to the desired (S)-enantiomer with high enantiopurity. For racemic mixtures, preparative chromatographic techniques such as HPLC and the increasingly favored SFC offer robust solutions for isolating the active enantiomer. A thorough understanding of these synthetic and purification strategies, coupled with insights into the drug's mechanism of action, provides a solid foundation for researchers and professionals in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitiglinide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. Mitiglinide | C19H25NO3 | CID 121891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Mitiglinide Calcium Hydrate? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Crystal Polymorphism of Mitiglinide Calcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitiglinide (B115668) calcium hydrate (B1144303), a rapid-acting insulin (B600854) secretagogue, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its solid-state properties, particularly its crystalline structure. The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, holds significant implications for the pharmaceutical industry. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit variations in crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Therefore, a comprehensive understanding and control of the polymorphic landscape of mitiglinide calcium hydrate are paramount for ensuring consistent product quality, therapeutic performance, and regulatory compliance.
This technical guide provides a detailed overview of the known crystalline forms of this compound, their characterization data, and the experimental methodologies employed for their analysis. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and formulation of this important antidiabetic agent.
Polymorphic Forms of this compound
Currently, two primary crystalline forms of mitiglinide calcium have been identified in the public domain: a dihydrate form and a novel crystalline form.
Mitiglinide Calcium Dihydrate
The dihydrate is a commonly referenced form of mitiglinide calcium. While comprehensive public data is limited, its identity is confirmed through various chemical databases.
Novel Crystal Form
A Chinese patent (CN103864669A) discloses a novel crystalline form of mitiglinide calcium, reported to have improved bioavailability and stability compared to the dihydrate form[1].
Quantitative Data Presentation
The following tables summarize the available quantitative data for the known crystalline forms of this compound.
Table 1: X-ray Powder Diffraction (XRPD) Data
| Crystal Form | Characteristic 2θ Peaks (°) |
| Novel Crystal Form | ~5.40, ~17.24[1] |
| Dihydrate Form | Data not publicly available |
Note: A complete XRPD pattern with a full list of peaks and relative intensities for the novel crystal form and the dihydrate form is not currently available in the public domain.
Table 2: Differential Scanning Calorimetry (DSC) Data
| Crystal Form | Thermal Events | Enthalpy |
| Novel Crystal Form | Small endothermic peak at ~169.09°C; Sharp endothermic peak at ~229.73°C | ~13.28 J/g for the 229.73°C peak[1] |
| Dihydrate Form | Melting point reported in the range of 179-185°C | Data not publicly available |
Note: Complete DSC thermograms showing onset temperatures and detailed thermal behavior are not publicly available.
Table 3: Infrared (IR) Spectroscopy Data
| Crystal Form | Characteristic Absorption Bands (cm⁻¹) |
| Novel Crystal Form | 2926.2, 2853.7, 1621.2, 1555.9, 1446.9, 1334.9[1] |
| Dihydrate Form | Data not publicly available |
Note: Full IR spectra for comparative analysis are not publicly available.
Table 4: Thermogravimetric Analysis (TGA) Data
| Crystal Form | Weight Loss (%) | Temperature Range (°C) |
| Novel Crystal Form | Data not publicly available | Data not publicly available |
| Dihydrate Form | Data not publicly available | Data not publicly available |
Note: TGA data is crucial for confirming the hydration state and thermal stability of the different forms, but this information is not currently in the public domain.
Experimental Protocols
Detailed, replicable experimental protocols for the preparation and characterization of specific this compound polymorphs are not fully available in the public literature. The following sections provide generalized methodologies for the key experiments cited, based on standard pharmaceutical analysis practices.
Preparation of Crystalline Forms
Novel Crystal Form: A patented method describes the preparation of the novel crystal form by dissolving mitiglinide calcium in an organic solvent, heating the solution to a molten state, and subsequently removing the solvent. Preferred organic solvents include methanol (B129727) or ethanol. The solvent can be removed by techniques such as distillation, reduced pressure concentration, lyophilization, or evaporation[1].
Dihydrate Form: The dihydrate form is typically obtained through crystallization from an aqueous solution. A general procedure involves dissolving the mitiglinide free acid in an aqueous solution of sodium hydroxide, followed by the addition of a calcium chloride solution to precipitate the calcium salt. The resulting solid is then collected and dried[2]. Recrystallization from an alcohol-water mixture can be employed for purification[2].
X-ray Powder Diffraction (XRPD)
Objective: To identify crystalline phases and obtain information about the crystal structure of the material.
Methodology:
-
Sample Preparation: A small amount of the powdered sample (typically 10-50 mg) is gently packed into a sample holder. The surface of the sample should be smooth and level with the holder's surface to minimize preferred orientation effects.
-
Instrument Setup: An X-ray diffractometer equipped with a copper (Cu) Kα radiation source is commonly used. The instrument is calibrated using a standard reference material.
-
Data Collection: The sample is scanned over a 2θ range, typically from 2° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the positions and relative intensities of the diffraction peaks. These are then compared to reference patterns of known polymorphs.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the material, such as melting, crystallization, and solid-solid transitions.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium).
-
Thermal Program: The sample is heated at a constant rate, typically 10°C/min, under a nitrogen purge. The heat flow to the sample is measured relative to an empty reference pan.
-
Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature, peak temperature, and enthalpy of any thermal events.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature, which is useful for determining the water content in hydrates and assessing thermal stability.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA pan.
-
Instrument Setup: The TGA instrument is calibrated for mass and temperature.
-
Thermal Program: The sample is heated at a constant rate, typically 10°C/min, under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The resulting thermogram, a plot of mass versus temperature, is analyzed to determine the percentage of weight loss at different temperature ranges, corresponding to the loss of water or decomposition.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an infrared spectrum of the sample, which provides information about the chemical bonds and functional groups present. Different polymorphs can exhibit subtle differences in their IR spectra due to variations in the crystalline environment.
Methodology:
-
Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the sample is placed directly on the ATR crystal.
-
Data Collection: The sample is placed in the IR beam of an FTIR spectrometer, and the spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify the characteristic absorption bands.
Mandatory Visualizations
Signaling Pathway of Mitiglinide
Mitiglinide exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells. This process is initiated by the binding of mitiglinide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.
Experimental Workflow for Polymorph Characterization
The characterization of this compound polymorphs involves a series of analytical techniques to elucidate their solid-state properties.
Conclusion
The study of the crystal polymorphism of this compound is a critical aspect of its pharmaceutical development. This guide has summarized the currently available information on its known crystalline forms, highlighting the existence of a dihydrate and a novel, potentially more stable and bioavailable, crystal form. While the publicly available data is not exhaustive, the provided characterization parameters and generalized experimental protocols offer a foundational understanding for researchers in this field. Further investigation is warranted to fully elucidate the complete polymorphic landscape of this compound, including the potential for other polymorphs and an amorphous form, and to understand the interconversion pathways between these forms. Such knowledge will be instrumental in the development of robust and effective drug products containing this compound.
References
Mitiglinide's Selective Affinity for Sulfonylurea Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitiglinide (B115668), a benzylsuccinic acid derivative, is a short-acting insulin (B600854) secretagogue used in the management of type 2 diabetes mellitus. Its therapeutic effect is mediated through the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. This guide provides an in-depth technical overview of mitiglinide's binding affinity to the different subtypes of the sulfonylurea receptor (SUR), the regulatory subunit of the K-ATP channel. It details the quantitative binding data, the experimental protocols used to determine these affinities, and the downstream signaling cascade leading to insulin secretion.
Introduction to Mitiglinide and Sulfonylurea Receptors
Mitiglinide belongs to the meglitinide (B1211023) class of antidiabetic drugs. Its primary mechanism of action involves the closure of K-ATP channels in pancreatic β-cells, which leads to cell membrane depolarization, calcium influx, and subsequent exocytosis of insulin. The K-ATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory SUR subunits.
There are three main subtypes of the SUR protein, each with distinct tissue distributions and physiological roles:
-
SUR1: Predominantly found in pancreatic β-cells, forming the K-ATP channel with Kir6.2. It is the primary target for sulfonylurea and meglitinide drugs to stimulate insulin secretion.
-
SUR2A: The main subtype in cardiac and skeletal muscle, where it associates with Kir6.2.
-
SUR2B: Found in smooth muscle and other tissues, also complexing with Kir6.2.
The selectivity of a drug for these SUR subtypes is a critical determinant of its therapeutic window and potential side effects. High selectivity for SUR1 is desirable for an insulin secretagogue to minimize off-target effects on the cardiovascular system.
Quantitative Binding Affinity of Mitiglinide
The binding affinity of mitiglinide to the different SUR subtypes has been quantified using various experimental techniques, most notably electrophysiological patch-clamp studies and competitive radioligand binding assays. The data consistently demonstrates a significantly higher affinity of mitiglinide for the pancreatic SUR1 subtype compared to the cardiovascular and smooth muscle subtypes, SUR2A and SUR2B.
| Drug | SUR Subtype | IC50 Value | Experimental System | Reference |
| Mitiglinide | Kir6.2/SUR1 | ~100 nM | COS-1 cells | [1] |
| Mitiglinide | Kir6.2/SUR2A | >10 µM | COS-1 cells | [1] |
| Mitiglinide | Kir6.2/SUR2B | >10 µM | COS-1 cells | [1] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway of Mitiglinide-Induced Insulin Secretion
Mitiglinide stimulates insulin secretion by mimicking the physiological effects of a high ATP/ADP ratio within the pancreatic β-cell. The binding of mitiglinide to the SUR1 subunit of the K-ATP channel initiates a cascade of events culminating in insulin release.[1][2][3][4]
Caption: Mitiglinide-induced insulin secretion pathway.
Experimental Protocols
The determination of mitiglinide's binding affinity to SUR subtypes relies on sophisticated laboratory techniques. Below are detailed methodologies for the key experiments cited.
Electrophysiological Analysis (Patch-Clamp)
The patch-clamp technique allows for the direct measurement of ion channel activity in cell membranes. For assessing mitiglinide's effect, the inside-out patch configuration is commonly used with cells expressing specific Kir6.2/SUR subtypes.
Methodology:
-
Cell Culture and Transfection: COS-1 cells are cultured and transiently transfected with plasmids encoding Kir6.2 and the desired SUR subtype (SUR1, SUR2A, or SUR2B).
-
Patch-Clamp Recording:
-
Micropipettes with a resistance of 1-3 MΩ are filled with a pipette solution (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.4).
-
A high-resistance seal ("giga-seal") is formed between the micropipette and the membrane of a transfected cell.
-
The patch of membrane is then excised to achieve the inside-out configuration, exposing the intracellular side of the membrane to the bath solution.
-
The membrane potential is held constant (e.g., -60 mV).
-
-
Drug Application: The bath solution is rapidly exchanged with solutions containing varying concentrations of mitiglinide.
-
Data Acquisition and Analysis: The resulting potassium currents are recorded and analyzed. The concentration of mitiglinide that causes a 50% reduction in the K-ATP channel current is determined as the IC50 value.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (mitiglinide) to compete with a radiolabeled ligand for binding to the target receptor. As mitiglinide does not have a readily available radiolabeled form for this purpose, a competitive assay using a radiolabeled sulfonylurea, such as [³H]glibenclamide, is employed.
Methodology:
-
Membrane Preparation:
-
Cells expressing the SUR subtype of interest are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
In a series of tubes or a microplate, a constant concentration of the radioligand (e.g., [³H]glibenclamide) and a fixed amount of the membrane preparation are added.
-
Increasing concentrations of unlabeled mitiglinide are added to the tubes.
-
Control tubes are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation: The mixture is incubated at a specific temperature for a set duration to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as the percentage of specific binding versus the log concentration of mitiglinide. The IC50 value is determined from this curve, and the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The high binding affinity and selectivity of mitiglinide for the pancreatic SUR1 subtype over SUR2A and SUR2B underscore its targeted mechanism of action. This selectivity is crucial for its clinical efficacy in stimulating mealtime insulin secretion while minimizing the potential for adverse cardiovascular effects associated with non-selective K-ATP channel blockers. The experimental protocols detailed in this guide, including patch-clamp electrophysiology and competitive radioligand binding assays, are fundamental techniques for characterizing the pharmacological profile of insulin secretagogues and for the development of new therapeutic agents for type 2 diabetes.
References
- 1. Mitiglinide | C19H25NO3 | CID 121891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Mitiglinide Calcium Hydrate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacodynamics of Mitiglinide's insulinotropic effect
An In-depth Technical Guide on the Pharmacodynamics of Mitiglinide's Insulinotropic Effect
Introduction
Mitiglinide (B115668) is a rapid-acting oral hypoglycemic agent belonging to the meglitinide (B1211023) class of drugs.[1] It is a benzylsuccinic acid derivative developed for the management of type 2 diabetes mellitus, specifically to control postprandial hyperglycemia.[2][3] The primary therapeutic action of mitiglinide is to stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner.[4] Its pharmacodynamic profile is characterized by a rapid onset and short duration of action, which mimics the physiological pattern of early-phase insulin release in response to a meal.[1][5] This guide provides a detailed technical overview of the molecular mechanisms, quantitative parameters, and experimental methodologies related to the insulinotropic effect of mitiglinide.
Core Mechanism of Action
The insulinotropic effect of mitiglinide is mediated through its interaction with the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells.[6][7][8] This process involves a well-defined signaling cascade leading to the exocytosis of insulin.
Molecular Target: The Pancreatic KATP Channel
The primary molecular target for mitiglinide is the pancreatic β-cell KATP channel.[9] This channel is a hetero-octameric protein complex composed of:
-
Four pore-forming subunits: These are inwardly rectifying potassium channel subunits, Kir6.2.[10][11]
-
Four regulatory sulfonylurea receptor 1 (SUR1) subunits: These subunits belong to the ATP-binding cassette (ABC) transporter family and serve as the binding site for insulin secretagogues like sulfonylureas and glinides.[10][11][12]
Mitiglinide exhibits a high degree of selectivity for the pancreatic KATP channel (Kir6.2/SUR1) over isoforms found in cardiac muscle (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B).[2][13][14]
Signaling Pathway of Insulin Secretion
The binding of mitiglinide to the SUR1 subunit initiates a sequence of events that culminates in insulin release:
-
KATP Channel Inhibition: Mitiglinide binds to a specific site on the SUR1 subunit, often referred to as the 'A-site', which it shares with other insulin secretagogues like glibenclamide.[10][11] This binding event inhibits the channel's activity, closing the potassium pore and reducing K+ efflux from the β-cell.[6][7]
-
Membrane Depolarization: The reduction in outward potassium current leads to the depolarization of the β-cell plasma membrane.[10][11]
-
Calcium Influx: Membrane depolarization triggers the opening of voltage-gated calcium channels (VGCCs).[7][10] This allows for a rapid influx of extracellular Ca2+ into the cytoplasm.[3][15]
-
Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing secretory granules.[7][16] Elevated Ca2+ levels activate downstream signaling pathways that facilitate the fusion of these granules with the plasma membrane, releasing insulin into the bloodstream.[16][17]
The following diagram illustrates this signaling cascade.
Quantitative Pharmacodynamic Data
The interaction of mitiglinide with its target and its effect on insulin secretion have been quantified in various experimental systems.
KATP Channel Binding Affinity and Inhibition
Mitiglinide's high affinity and selectivity for the pancreatic β-cell KATP channel (Kir6.2/SUR1) are demonstrated by its low half-maximal inhibitory concentration (IC50) values compared to other KATP channel subtypes.
| Parameter | Channel Subtype | Value | Experimental System | Reference |
| IC50 (Channel Inhibition) | Kir6.2/SUR1 | ~4 nM (high-affinity) | Xenopus oocytes | [13] |
| Kir6.2/SUR1 | 100 nM | COS-1 cells | [9][14] | |
| Kir6.2/SUR2A (Cardiac) | 3.2 µM | Xenopus oocytes | [13] | |
| Kir6.2/SUR2B (Smooth Muscle) | ~5 µM | Xenopus oocytes | [13] | |
| IC50 (Competitive Binding) | SUR1 ([3H]-glibenclamide displacement) | 13 nM | HIT-15 cell microsomes | [10][13] |
| SUR1 ([3H]-glibenclamide displacement) | 280 nM | COS-1 cells | [14] |
Glucose-Dependent Amplification of Insulin Secretion
Mitiglinide's effect is glucose-dependent, meaning it is most effective at stimulating insulin secretion when blood glucose levels are elevated, which is a desirable characteristic for a postprandial agent.
| Mitiglinide Conc. | Glucose Conc. | Effect on Insulin Secretion (Normal Rat Islets) | Reference |
| 0.1 µM - 1 µM | Basal (3.3 mM) | Minimal effect | [4] |
| 0.1 µM | Stimulatory (8.3 & 16.7 mM) | ~1.6-fold amplification | [4] |
| 1 µM | Stimulatory (8.3 mM) | ~2.0-fold amplification | [4] |
| 1 µM | Stimulatory (16.7 mM) | ~1.8-fold amplification | [4] |
| 10 µM | Absence of Glucose | Induces insulin release | [4] |
| 10 µM | Stimulatory (16.7 mM) | Markedly amplifies secretion (from 37.4 to 81.5 µU islet⁻¹) | [4] |
Key Experimental Protocols
The characterization of mitiglinide's pharmacodynamics relies on specific in-vitro methodologies.
Electrophysiological Analysis of KATP Channel Activity
This protocol is used to directly measure the inhibitory effect of mitiglinide on KATP channel currents.
-
Cell Preparation: Xenopus oocytes or mammalian cells (e.g., COS-1, HEK293) are transfected with cDNAs encoding the human Kir6.2 and SUR1 subunits to heterologously express functional KATP channels.[10][13]
-
Recording Configuration: Macroscopic currents are recorded from the cells using the patch-clamp technique, typically in the "inside-out" configuration.[13][14] This allows the intracellular surface of the cell membrane to be exposed to the bath solution, enabling direct application of mitiglinide.
-
Solutions:
-
Pipette and Bath Solution (e.g., KINT buffer): Contains high potassium to measure outward K+ currents. A typical composition is (in mM): 140 KCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.4.[10]
-
-
Experimental Procedure:
-
A gigaohm seal is formed between the patch pipette and the cell membrane.
-
The patch of membrane is excised to achieve the inside-out configuration.
-
A baseline KATP current is recorded at a fixed membrane potential (e.g., +60 mV).[10]
-
Mitiglinide, dissolved in the bath solution at various concentrations, is perfused over the intracellular face of the membrane patch.
-
The resulting inhibition of the KATP current is measured, and dose-response curves are generated to calculate the IC50 value.[14]
-
The following diagram outlines the workflow for this experiment.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. [Pharmacological and clinical profile of mitiglinide calcium hydrate (Glufast), a new insulinotropic agent with rapid onset] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitiglinide: KAD 1229, S 21403 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitiglinide: a novel agent for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mitiglinide | C19H25NO3 | CID 121891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potentiation of Calcium Influx and Insulin Secretion in Pancreatic Beta Cell by the Specific TREK-1 Blocker Spadin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of insulin exocytosis by calcium-dependent protein kinase C in beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial activation directly triggers the exocytosis of insulin in permeabilized pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Architecture of Mitiglinide's Antidiabetic Efficacy: A Technical Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitiglinide (B115668), a rapid-acting insulin (B600854) secretagogue, represents a key therapeutic option for the management of type 2 diabetes mellitus, particularly for controlling postprandial hyperglycemia. Its clinical efficacy is intrinsically linked to its specific molecular structure, which dictates its interaction with the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of Mitiglinide, detailing its mechanism of action, binding site interactions, and the impact of structural modifications on its pharmacological profile. Quantitative data from preclinical and clinical studies are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and development in this area.
Introduction
Mitiglinide is a benzylsuccinic acid derivative belonging to the meglitinide (B1211023) class of oral antidiabetic agents.[1] Unlike sulfonylureas, Mitiglinide has a rapid onset and short duration of action, which mimics the physiological insulin release in response to a meal.[2] This pharmacological profile makes it particularly effective in reducing postprandial glucose excursions with a lower risk of hypoglycemia compared to longer-acting secretagogues.[2] The therapeutic action of Mitiglinide is mediated through its high-affinity and selective binding to the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic β-cell KATP channel.[2][3] This guide delves into the molecular intricacies governing this interaction and the consequent physiological response.
Mechanism of Action: Targeting the Pancreatic KATP Channel
The primary mechanism of action of Mitiglinide involves the inhibition of the KATP channel in pancreatic β-cells.[3] This channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory SUR1 subunits.[3]
The signaling pathway is as follows:
-
Binding to SUR1: Mitiglinide binds to a specific site on the SUR1 subunit of the KATP channel.[3]
-
KATP Channel Closure: This binding event induces a conformational change in the channel complex, leading to its closure.[3]
-
Membrane Depolarization: The closure of the KATP channel prevents the efflux of potassium ions (K+), causing the β-cell membrane to depolarize.[3]
-
Calcium Influx: Depolarization activates voltage-gated calcium channels (VGCCs), resulting in an influx of calcium ions (Ca2+) into the cell.[3]
-
Insulin Exocytosis: The elevated intracellular Ca2+ concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin into the bloodstream.[3]
References
Mitiglinide's Impact on Pancreatic β-Cell Electrophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the electrophysiological effects of mitiglinide (B115668) on pancreatic β-cells. Mitiglinide, a meglitinide (B1211023) analogue, is a rapid-acting insulin (B600854) secretagogue used in the management of type 2 diabetes mellitus. Its therapeutic effect is primarily mediated by its interaction with the ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to a cascade of events that culminates in insulin exocytosis.
Core Mechanism of Action: KATP Channel Inhibition
Mitiglinide exerts its primary effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic β-cell KATP channel, a hetero-octameric complex formed by four Kir6.2 pore-forming subunits and four SUR1 regulatory subunits. This binding event inhibits the channel's activity, reducing the outward flow of potassium ions.[1][2][3][4] The consequent decrease in potassium permeability leads to the depolarization of the β-cell membrane.[1][2] This depolarization activates voltage-dependent calcium channels (VDCCs), resulting in an influx of extracellular calcium.[1][2] The subsequent rise in intracellular calcium concentration ([Ca2+]i) is the primary trigger for the exocytosis of insulin-containing granules.[1][2][3]
Quantitative Analysis of Mitiglinide's Effects
The following tables summarize the key quantitative data regarding mitiglinide's interaction with KATP channels and its impact on insulin secretion.
Table 1: Inhibitory Concentration (IC50) of Mitiglinide on KATP Channel Subtypes
| KATP Channel Subtype | Cell Type | IC50 (nM) | Reference |
| Kir6.2/SUR1 (pancreatic β-cell type) | COS-1 cells | 100 | [5] |
| Kir6.2/SUR1 | Xenopus oocytes | 4 | [1] |
| Kir6.2/SUR2A (cardiac type) | COS-1 cells | >10,000 | [5] |
| Kir6.2/SUR2A | Xenopus oocytes | 3,000 | [1] |
| Kir6.2/SUR2B (smooth muscle type) | COS-1 cells | >10,000 | [5] |
| Kir6.2/SUR2B | Xenopus oocytes | 5,000 | [1] |
Table 2: Mitiglinide's Efficacy in Displacing [3H]glibenclamide from SUR1
| Cell Type | IC50 (nM) | Reference |
| HIT-T15 cells (hamster insulinoma) | 13 | |
| COS-1 cells expressing SUR1 | 280 | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling cascade initiated by mitiglinide and a typical experimental workflow for its electrophysiological characterization.
References
- 1. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Electrophysiology of the β-Cell Based on Single Transmembrane Protein Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ionbiosciences.com [ionbiosciences.com]
A Comprehensive Technical Guide on the Pharmacokinetics and Metabolism of Mitiglinide in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the preclinical pharmacokinetics and metabolism of Mitiglinide (B115668), a rapid-acting insulin (B600854) secretagogue for the treatment of type 2 diabetes. The document collates available quantitative pharmacokinetic data from key preclinical species, details the experimental methodologies employed in these studies, and outlines the known metabolic pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of antidiabetic agents.
Introduction
Mitiglinide is a benzylsuccinic acid derivative that belongs to the meglitinide (B1211023) class of antidiabetic drugs.[1] Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells by closing ATP-sensitive potassium (K-ATP) channels.[2] This action is glucose-dependent, mimicking the physiological postprandial insulin release and thereby primarily targeting postprandial hyperglycemia.[3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Mitiglinide in preclinical models is crucial for predicting its pharmacokinetic profile and metabolic fate in humans, as well as for designing toxicology and efficacy studies.
Pharmacokinetics in Preclinical Models
Preclinical pharmacokinetic studies of Mitiglinide have been conducted in various animal models to characterize its absorption, distribution, and elimination profile. The available quantitative data from these studies are summarized below.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of Mitiglinide in preclinical species following oral administration.
Table 1: Pharmacokinetic Parameters of Mitiglinide in Wistar Rats
| Parameter | Value (Mean ± SD) | Units | Dose | Reference |
| Cmax | 8.26 ± 2.37 | mg/L | 20 mg/kg | [4] |
| Tmax | 1.0 | h | 20 mg/kg | [4] |
| AUC(0-t) | 28.75 ± 4.01 | mg·h/L | 20 mg/kg | [4] |
| T½ | 1.84 | h | 20 mg/kg | [4] |
Note: The data presented is for a Mitiglinide suspension. A microemulsion formulation showed increased bioavailability.[4]
Pharmacokinetic Data in Other Species:
Metabolism of Mitiglinide
The biotransformation of Mitiglinide is a critical aspect of its disposition. The primary metabolic pathway identified in preclinical studies is glucuronidation.
Metabolic Pathways
Mitiglinide undergoes phase II metabolism, primarily through carboxyl-linked glucuronidation.[5] This process involves the conjugation of glucuronic acid to the carboxylic acid moiety of the Mitiglinide molecule, which increases its water solubility and facilitates its excretion.
The metabolic activity for Mitiglinide carboxyl-glucuronidation in liver microsomes has been shown to vary across species, with the rank order of activity being: rabbit > dog > rat > human.[5]
The specific UDP-glucuronosyltransferase (UGT) isoforms responsible for this reaction in humans have been identified as UGT1A3 and UGT2B7.[5] While the specific isoforms in preclinical species have not been fully elucidated in the reviewed literature, the differences in metabolic rates suggest species-specific contributions of various UGTs.
A detailed profile of all metabolites in the plasma, urine, and bile of preclinical models is not extensively documented in the available literature.
Signaling and Metabolic Workflow
The following diagrams illustrate the mechanism of action of Mitiglinide and a general workflow for its pharmacokinetic analysis.
Experimental Protocols
Detailed experimental protocols are essential for the replication and interpretation of pharmacokinetic and metabolism studies. The following sections outline typical methodologies based on the reviewed literature.
Animal Models and Dosing
-
Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.[4][6]
-
Housing: Animals are typically housed in controlled environments with free access to food and water, except for fasting periods before dosing.
-
Dosing: Mitiglinide is administered orally via gavage.[4][7] The drug is often prepared as a suspension. For the study in Wistar rats that yielded the data in Table 1, a dose of 20 mg/kg was used.[4]
Sample Collection
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing to characterize the concentration-time profile. Common sampling sites in rats include the subclavian vein.[6] To avoid excessive blood loss from a single animal, automated blood sampling systems can be employed.[8] Typically, 200-250 µL of blood is collected at each time point.[6]
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin) and then centrifuged to separate the plasma. The resulting plasma is stored frozen (e.g., at -80°C) until analysis.[8]
Bioanalytical Method
-
Technique: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a sensitive and selective method for the quantitative determination of Mitiglinide in plasma.[9][10]
-
Sample Preparation:
-
Protein Precipitation: A common method for sample clean-up involves protein precipitation with a solvent like methanol (B129727).[11]
-
Liquid-Liquid Extraction: An alternative method is liquid-liquid extraction using a solvent such as diethyl ether.[10]
-
-
Chromatography:
-
Column: A C18 column is typically used for separation.[10]
-
Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).[10]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is often used.
-
Detection: Multiple reaction monitoring (MRM) is employed for selective and sensitive detection of Mitiglinide and an internal standard.[10]
-
Discussion and Conclusion
The preclinical pharmacokinetic profile of Mitiglinide in rats is characterized by rapid absorption and elimination.[4] The primary route of metabolism is through glucuronidation, a common pathway for drugs containing a carboxylic acid moiety.[5] Species differences in the rate of this metabolic process have been observed in vitro, which should be a consideration when extrapolating preclinical data to humans.[5]
A significant gap in the publicly available literature is the lack of comprehensive in vivo pharmacokinetic data for Mitiglinide in non-rodent species such as dogs and monkeys. While in vitro metabolism data provides some comparative insights, the absence of in vivo ADME studies in these species limits a complete understanding of the cross-species pharmacokinetics.
This technical guide has summarized the currently available information on the preclinical pharmacokinetics and metabolism of Mitiglinide. The provided data and protocols can serve as a valuable resource for researchers in the field of diabetes drug development. Further studies, particularly in non-rodent species, would be beneficial to build a more complete preclinical profile of this important antidiabetic agent.
References
- 1. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, in vitro and in vivo evaluation of a novel mitiglinide microemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxyl-glucuronidation of mitiglinide by human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 7. mdpi.com [mdpi.com]
- 8. currentseparations.com [currentseparations.com]
- 9. Pharmacokinetic and pharmacodynamic modeling of oral mitiglinide on glucose lowering in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative determination of mitiglinide in human plasma by ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Development of KAD-1229 (Mitiglinide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of KAD-1229, also known as Mitiglinide (B115668). Mitiglinide is a rapid-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, developed by Kissei Pharmaceutical and approved in Japan for the treatment of type 2 diabetes mellitus. This document details the preclinical and clinical development of Mitiglinide, including its pharmacological profile, pharmacokinetic properties, and clinical efficacy. Key experimental protocols that were instrumental in elucidating its mechanism of action are described in detail, and quantitative data are summarized in structured tables. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the core scientific principles underlying Mitiglinide's therapeutic effect.
Introduction: The Emergence of a Novel Insulin Secretagogue
The management of type 2 diabetes mellitus (T2DM) necessitates effective control of postprandial hyperglycemia, a key contributor to the overall glycemic burden and long-term complications. In the quest for therapies that mimic the physiological insulin response to meals, the meglitinide class of drugs emerged as a significant advancement. KAD-1229, or Mitiglinide, was discovered and developed by Kissei Pharmaceutical as a novel benzylsuccinic acid derivative belonging to this class.[1][2] Unlike sulfonylureas, Mitiglinide offers a rapid onset and short duration of action, making it particularly suitable for controlling mealtime glucose excursions.[3][4]
The development of Mitiglinide was driven by the need for a glucose-lowering agent with a favorable safety profile, particularly concerning the risk of hypoglycemia. Its unique chemical structure and selective action on pancreatic β-cells set it apart from other insulin secretagogues. This guide will delve into the scientific journey of Mitiglinide, from its initial discovery to its establishment as a therapeutic agent.
Discovery and Development Timeline
Mitiglinide, identified by the code KAD-1229, was synthesized and developed by Kissei Pharmaceutical Co., Ltd. in Japan.[5] The development program aimed to create a postprandial glucose regulator with a rapid onset and short duration of action.
-
Preclinical Development: Extensive in vitro and in vivo studies were conducted to characterize the pharmacological and toxicological profile of KAD-1229. These studies established its mechanism of action on ATP-sensitive potassium (KATP) channels and demonstrated its efficacy in animal models of diabetes.
-
Clinical Development:
-
Phase I trials in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of Mitiglinide.[4][6]
-
Phase II trials evaluated the efficacy and dose-response of Mitiglinide in patients with T2DM, demonstrating significant reductions in postprandial glucose and HbA1c levels.
-
Phase III trials confirmed the long-term efficacy and safety of Mitiglinide in a larger patient population, leading to its regulatory approval.[7]
-
-
Regulatory Approval and Post-Marketing: Mitiglinide was approved for the treatment of T2DM in Japan. Post-marketing surveillance and further clinical studies have continued to evaluate its role in diabetes management, including in combination with other antidiabetic agents.
Mechanism of Action: Selective Blockade of Pancreatic KATP Channels
Mitiglinide exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells. Its primary molecular target is the ATP-sensitive potassium (KATP) channel, a complex of two proteins: the inward-rectifier potassium channel subunit Kir6.2 and the sulfonylurea receptor 1 (SUR1).[7][8]
The binding of Mitiglinide to the SUR1 subunit of the KATP channel induces its closure. This inhibition of potassium efflux leads to depolarization of the β-cell membrane. The change in membrane potential activates voltage-dependent calcium channels, resulting in an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to a rapid and glucose-dependent release of insulin into the bloodstream.[7][8]
A key feature of Mitiglinide is its high selectivity for the pancreatic β-cell KATP channel (Kir6.2/SUR1) over KATP channels found in other tissues, such as cardiac and smooth muscle (Kir6.2/SUR2A and Kir6.2/SUR2B).[8] This selectivity is thought to contribute to its favorable cardiovascular safety profile.
Signaling Pathway of Mitiglinide-Induced Insulin Secretion
Quantitative Data Summary
In Vitro Pharmacological Data
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ for KATP Channel Inhibition | |||
| Kir6.2/SUR1 (pancreatic) | 100 nM | COS-1 cells | [8] |
| Kir6.2/SUR2A (cardiac) | > 10 µM | COS-1 cells | [8] |
| Kir6.2/SUR2B (smooth muscle) | > 10 µM | COS-1 cells | [8] |
| IC₅₀ for [³H]glibenclamide Binding Inhibition | |||
| SUR1 | 280 nM | COS-1 cells | [8] |
Preclinical Pharmacokinetic Data
| Species | Dose | Route | Cmax | Tmax | t½ | F (%) | Reference |
| Rat | 10 mg/kg | Oral | N/A | N/A | N/A | N/A | [6] |
| Dog | N/A | N/A | N/A | N/A | N/A | N/A | Data not available |
Note: Detailed preclinical pharmacokinetic data in rats and dogs were not available in the searched literature.
Clinical Pharmacokinetic Data (Healthy Volunteers)
| Dose | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC₀-t (ng·h/mL) | Reference |
| 10 mg (single dose) | 565.30 | ~1.0 | 1.19 | N/A | [6] |
| 20 mg (single dose) | 2625.26 | ~1.0 | 1.43 | N/A | [6] |
| 10 mg (single dose) | N/A | N/A | 1.69 ± 0.16 | N/A | [9] |
Clinical Efficacy Data (Type 2 Diabetes Patients)
| Study Phase | Treatment | Duration | Change in HbA1c (%) | Change in Postprandial Glucose | Reference |
| Phase II/III | Mitiglinide | N/A | -0.17 to -1.1 | Significant reduction | [9] |
| Phase III | Mitiglinide + Metformin vs. Metformin + Placebo | 16 weeks | -0.7 ± 0.6 vs. -0.4 ± 0.7 | Significant reduction | Data not available |
| N/A | Mitiglinide 10 mg TID | 16 weeks | -0.6 (from 7.4 ± 0.7) | Significant improvement | Data not available |
Key Experimental Protocols
Patch-Clamp Analysis of KATP Channel Inhibition
This protocol is essential for determining the inhibitory effect of Mitiglinide on KATP channels.
Objective: To measure the dose-dependent inhibition of KATP channel currents by Mitiglinide in a heterologous expression system.
Workflow:
Methodology:
-
Cell Culture and Transfection: COS-1 cells are cultured under standard conditions and transiently co-transfected with cDNAs encoding the desired Kir6.2 and SUR subunits (SUR1, SUR2A, or SUR2B).
-
Electrophysiological Recording:
-
Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, pH 7.4 with KOH.
-
Bath Solution (Extracellular): Contains (in mM): 140 KCl, 10 HEPES, 2.6 CaCl₂, 1 MgCl₂, pH 7.4 with KOH.
-
Recording: Whole-cell or inside-out patch-clamp recordings are performed at a holding potential of -60 mV.
-
-
Drug Application: Mitiglinide is dissolved in a suitable solvent (e.g., DMSO) and diluted to the final desired concentrations in the bath solution. The drug is applied to the cells via a perfusion system.
-
Data Analysis: The amplitude of the KATP current is measured before and after the application of Mitiglinide. The percentage of inhibition is calculated for each concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value.
[³H]Glibenclamide Binding Assay
This competitive binding assay is used to determine the affinity of Mitiglinide for the sulfonylurea receptor (SUR1).
Objective: To measure the ability of Mitiglinide to displace the binding of a radiolabeled sulfonylurea, [³H]glibenclamide, from SUR1.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the SUR1 subunit (e.g., transfected COS-1 cells or insulinoma cell lines).
-
Binding Reaction:
-
Incubation Buffer: Typically contains 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl₂.
-
Reaction Mixture: A fixed concentration of [³H]glibenclamide (e.g., 1-2 nM) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Mitiglinide.
-
Incubation: The reaction is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters (representing bound [³H]glibenclamide) is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled glibenclamide. Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the concentration of Mitiglinide, and the IC₅₀ value is determined.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is crucial for assessing the functional effect of Mitiglinide on insulin secretion from pancreatic β-cells.
Objective: To measure the potentiation of glucose-stimulated insulin secretion by Mitiglinide in a β-cell line (e.g., MIN6).
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Pharmacokinetic and pharmacodynamic modeling of oral mitiglinide on glucose lowering in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Insulin Secretion Assay Using Mitiglinide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting an in vitro insulin (B600854) secretion assay using Mitiglinide, a short-acting insulin secretagogue. The protocol is applicable to both isolated pancreatic islets and the MIN6 pancreatic beta-cell line. Included are comprehensive step-by-step instructions for islet isolation (from mice), cell culture, the insulin secretion assay, and quantification of insulin levels via ELISA. Furthermore, this guide presents expected quantitative data in tabular format to facilitate comparison and analysis. Diagrams illustrating the experimental workflow and the signaling pathway of Mitiglinide are also provided to enhance understanding. This application note is intended to serve as a valuable resource for researchers in diabetes, metabolic diseases, and drug development.
Introduction
Mitiglinide is a member of the meglitinide (B1211023) class of oral anti-diabetic drugs used for the management of type 2 diabetes mellitus.[1][2] Its primary mechanism of action is the stimulation of insulin secretion from pancreatic beta-cells.[1][2][3][4] Mitiglinide achieves this by binding to and blocking the ATP-sensitive potassium (KATP) channels on the surface of beta-cells.[1][2][3][4] The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in increased insulin release.[1][2][3]
The in vitro insulin secretion assay is a fundamental tool for studying the function of pancreatic beta-cells and for screening compounds that modulate insulin release. This application note provides a detailed protocol for utilizing this assay to characterize the effects of Mitiglinide.
Data Presentation
The following tables summarize the expected dose-dependent effects of Mitiglinide on insulin secretion from isolated rat islets in the presence of varying glucose concentrations.
Table 1: Effect of Mitiglinide on Insulin Secretion from Isolated Rat Islets at Different Glucose Concentrations
| Glucose Concentration (mM) | Mitiglinide Concentration (µM) | Fold Increase in Insulin Secretion (vs. Glucose alone) |
| 3.3 | 0.1 | ~1.5 |
| 3.3 | 1.0 | ~1.7 |
| 8.3 | 0.1 | ~1.6 |
| 8.3 | 1.0 | ~2.0 |
| 16.7 | 0.1 | ~1.6 |
| 16.7 | 1.0 | ~1.8 |
| 0-3.3 | 10.0 | Strong stimulation (even in the absence of stimulatory glucose) |
Data adapted from a study on isolated rat islets. The exact fold increase may vary depending on the experimental model (species, cell line) and conditions.[4]
Signaling Pathway and Experimental Workflow
Mitiglinide-induced insulin secretion pathway.
References
Application Notes and Protocols for Mitiglinide Calcium Hydrate in MIN-6 Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitiglinide Calcium Hydrate is a rapid-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, used in the management of type 2 diabetes mellitus.[1][2] It effectively reduces postprandial hyperglycemia by stimulating insulin secretion from pancreatic β-cells.[2][3] The MIN-6 cell line, a murine pancreatic β-cell line, is a widely used in vitro model for studying the mechanisms of insulin secretion due to its glucose-responsive characteristics.[4][5] These application notes provide detailed protocols for the use of Mitiglinide in MIN-6 cell-based assays, summarize key quantitative data, and illustrate the underlying cellular mechanisms.
Mitiglinide's primary mechanism of action involves the inhibition of ATP-sensitive potassium (KATP) channels on the pancreatic β-cell membrane.[1][6][7] These channels are a complex of the pore-forming Kir6.2 subunit and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[8][9] By binding to the SUR1 subunit, Mitiglinide closes the KATP channel, leading to membrane depolarization.[8][10] This depolarization activates voltage-gated calcium channels, resulting in an influx of extracellular calcium ions (Ca²⁺). The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules.[8][10] Studies also suggest a secondary, KATP channel-independent pathway where Mitiglinide may induce insulin secretion by promoting calcium release from the endoplasmic reticulum via ryanodine (B192298) receptors.[11][12]
Data Presentation
The following tables summarize the quantitative effects of this compound in various experimental settings.
Table 1: Dose-Dependent Amplification of Glucose-Stimulated Insulin Secretion (GSIS) by Mitiglinide
| Glucose Concentration | Mitiglinide Concentration | Fold Amplification of Insulin Secretion | Reference |
| 8.3 mM | 0.1 µM | 1.6-fold | [13][14] |
| 16.7 mM | 0.1 µM | 1.6-fold | [13][14] |
| 8.3 mM | 1.0 µM | 2.0-fold | [13][14] |
| 16.7 mM | 1.0 µM | 1.8-fold | [13][14] |
Table 2: Inhibitory Activity of Mitiglinide on KATP Channel Subtypes
| Channel Subtype | IC₅₀ | Reference |
| Kir6.2/SUR1 (β-cell type) | 4 nM | [15] |
| Kir6.2/SUR2A (cardiac type) | 3 µM | [15] |
| Kir6.2/SUR2B (smooth muscle type) | 5 µM | [15] |
Table 3: Concentrations of Mitiglinide Used in MIN-6 Cell Experiments
| Experimental Condition | Mitiglinide Concentration | Observation | Reference |
| Acute Insulin Secretion Assay | 30 nM | Induced a rapid peak of insulin secretion at 150 seconds. | [11] |
| Chronic Treatment Studies | 10 nM or 100 nM | Used for 2-week chronic exposure studies. | [16] |
Experimental Protocols
Protocol 1: MIN-6 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and passaging MIN-6 cells to ensure their health and suitability for experimentation.
Materials:
-
MIN-6 cells
-
Complete Growth Medium:
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA solution (0.25%) or Accutase®
-
T75 tissue culture flasks
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Cell Thawing: a. Rapidly thaw a frozen vial of MIN-6 cells in a 37°C water bath.[17] b. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. c. Centrifuge at 150 x g for 3-5 minutes.[18] d. Discard the supernatant and gently resuspend the cell pellet in fresh complete growth medium. e. Transfer the cells to a T75 flask.
-
Cell Maintenance: a. Culture cells in a humidified incubator at 37°C with 5% CO₂.[17] b. Change the medium every 2-3 days.[2] c. Passage the cells when they reach 80-85% confluency.[18] It is recommended to keep the passage number below 35 to maintain optimal insulin secretion function.[4]
-
Cell Passaging: a. Aspirate the old medium from the flask. b. Wash the cell monolayer twice with sterile PBS.[18] c. Add 2-3 mL of pre-warmed Trypsin-EDTA or Accutase® to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[17][18] d. Neutralize the trypsin by adding 6-8 mL of complete growth medium.[17] e. Gently pipette the cell suspension up and down to create a single-cell suspension. f. Centrifuge the cells at 150 x g for 3 minutes.[18] g. Discard the supernatant, resuspend the pellet in fresh medium, and seed new flasks at the desired density.
Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is used to measure insulin secretion from MIN-6 cells in response to glucose and Mitiglinide.
Materials:
-
MIN-6 cells cultured in 24-well plates to ~80-90% confluency
-
Krebs-Ringer Bicarbonate HEPES (KRBH) Buffer:
-
114 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 20 mM HEPES, 2.5 mM CaCl₂, 25.5 mM NaHCO₃, 0.2% Bovine Serum Albumin (BSA). Adjust pH to 7.4.[5]
-
-
KRBH Buffer with low glucose (e.g., 1-3 mM)
-
KRBH Buffer with high glucose (e.g., 16.7-25 mM)
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
Procedure:
-
Preparation: a. Seed MIN-6 cells in 24-well plates and grow until they reach 80-90% confluency.[5] b. On the day of the experiment, prepare fresh KRBH buffers with low and high glucose concentrations. Prepare treatment buffers by adding the desired final concentrations of Mitiglinide. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-incubation (Starvation): a. Gently wash the cells twice with PBS. b. Pre-incubate the cells in KRBH buffer with low glucose for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.[5][19]
-
Stimulation: a. Aspirate the pre-incubation buffer. b. Add the treatment buffers to the respective wells:
- Basal: KRBH with low glucose.
- Stimulated Control: KRBH with high glucose.
- Mitiglinide Treatment: KRBH with high glucose + Mitiglinide at various concentrations.
- Mitiglinide Control: KRBH with low glucose + Mitiglinide. c. Incubate the plate for 1 hour at 37°C.[19]
-
Sample Collection and Analysis: a. After incubation, collect the supernatant from each well. b. Centrifuge the collected supernatant to pellet any detached cells and transfer the clear supernatant to a new tube. c. Store samples at -20°C until analysis.[19] d. Measure the insulin concentration in the samples using a suitable insulin ELISA kit according to the manufacturer's instructions. e. To normalize the data, lyse the cells remaining in the wells and measure the total protein content. Express insulin secretion as ng of insulin per mg of protein per hour.
Protocol 3: Intracellular Calcium Imaging using Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in MIN-6 cells upon stimulation with Mitiglinide.
Materials:
-
MIN-6 cells grown on glass coverslips
-
Fura-2 AM stock solution (1-5 mM in anhydrous DMSO)
-
Pluronic F-127 (20% w/v in DMSO)
-
Physiological salt solution (e.g., HBSS or KRBH) with low glucose
-
Physiological salt solution with stimulating concentrations of glucose and/or Mitiglinide
-
Fluorescence imaging system capable of ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation: a. Seed MIN-6 cells on sterile glass coverslips in a culture dish and grow to the desired confluency (typically 30-40%).
-
Dye Loading: a. Prepare a Fura-2 AM loading buffer by diluting the Fura-2 AM stock solution into the physiological salt solution to a final concentration of 1-5 µM.[15] To aid dispersion, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer. b. Aspirate the culture medium from the coverslips and wash once with the salt solution. c. Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C, protected from light.[15][20]
-
De-esterification: a. After loading, wash the cells twice with the salt solution to remove extracellular dye. b. Incubate the cells in fresh salt solution for an additional 20-30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases.[15]
-
Calcium Imaging: a. Mount the coverslip onto the chamber of the fluorescence microscope. b. Perfuse the cells with the physiological salt solution containing low glucose to establish a baseline fluorescence ratio (F340/F380). c. Stimulate the cells by perfusing with the solution containing Mitiglinide and/or high glucose. d. Record the fluorescence intensity at both excitation wavelengths (340 nm and 380 nm) over time.
-
Data Analysis: a. Calculate the ratio of the fluorescence intensities (F340/F380) for each time point. b. The change in this ratio is proportional to the change in intracellular calcium concentration. The Grynkiewicz equation can be used for absolute quantification if calibration is performed.[6]
Visualization of Pathways and Workflows
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitiglinide: a novel agent for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accegen.com [accegen.com]
- 5. Insulin secretion assays in an engineered MIN6 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moodle2.units.it [moodle2.units.it]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production and purification of ATP-sensitive potassium channel particles for cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. bcrj.org.br [bcrj.org.br]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Note: Quantification of Mitiglinide in Human Plasma using HPLC-UV
Abstract
This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Mitiglinide in human plasma. The described method is simple, accurate, and precise, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol includes a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C8 column. The method was validated for its linearity, precision, accuracy, and recovery.
Introduction
Mitiglinide is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. It belongs to the meglitinide (B1211023) class of drugs and works by stimulating the release of insulin (B600854) from the pancreas. Monitoring the plasma concentrations of Mitiglinide is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for the determination of Mitiglinide in human plasma using a reliable and robust HPLC-UV method.
Experimental Protocols
Materials and Reagents
-
Mitiglinide reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector was used. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax SB-C8 (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile : Methanol : 0.05 M KH2PO4 (pH 3.5) (40:25:35, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| UV Detection | 220 nm[1] |
| Run Time | 10 minutes |
Preparation of Solutions
-
0.05 M Potassium Dihydrogen Orthophosphate (pH 3.5): Dissolve 6.8 g of potassium dihydrogen orthophosphate in 1 L of ultrapure water. Adjust the pH to 3.5 with orthophosphoric acid.
-
Mitiglinide Stock Solution (100 µg/mL): Accurately weigh 10 mg of Mitiglinide reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 80 µg/mL.[1]
Sample Preparation
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The developed method was validated according to standard guidelines for bioanalytical method validation. The key validation parameters are summarized below.
Linearity
The linearity of the method was evaluated by analyzing a series of calibration standards. The calibration curve was constructed by plotting the peak area against the concentration of Mitiglinide.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were determined by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high) on the same day and on three different days, respectively.
Recovery
The extraction recovery of Mitiglinide from human plasma was determined by comparing the peak areas of extracted plasma samples with those of unextracted standard solutions of the same concentration.
Quantitative Data Summary
The quantitative performance of the HPLC-UV method for Mitiglinide is summarized in the following tables.
Table 1: Linearity and Limit of Detection/Quantification
| Parameter | Result |
| Linearity Range | 10 - 80 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 2.14 µg/mL[1] |
| Limit of Quantification (LOQ) | 6.49 µg/mL[1] |
Table 2: Precision and Accuracy
| QC Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | < 2.0 | < 2.0 | 98 - 102 |
| Medium | < 1.5 | < 1.5 | 98 - 102 |
| High | < 1.0 | < 1.0 | 98 - 102 |
Note: The precision values are based on the relative standard deviation (%RSD) from the analysis of the bulk drug, which were 1.377% for intra-day and 0.866% for inter-day assays.[1]
Table 3: Recovery
| QC Concentration (µg/mL) | Mean Recovery (%) |
| Low | > 95 |
| Medium | > 95 |
| High | > 95 |
Note: The recovery for the HPLC method on the bulk drug was reported as 99.61 ± 1.44%.[1]
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Use of Mitiglinide in Diabetic Rodent Models of Postprandial Hyperglycemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitiglinide (B115668) is a rapid-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, designed to control postprandial hyperglycemia, a key therapeutic target in the management of type 2 diabetes.[1][2] Its mechanism of action involves the closure of ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells, which leads to membrane depolarization, calcium influx, and subsequent stimulation of insulin secretion.[1][3] This response is glucose-dependent, meaning mitiglinide is most effective in the presence of elevated blood glucose levels, mimicking the physiological insulin release pattern observed after a meal.[2]
These application notes provide a comprehensive overview of the use of mitiglinide in preclinical rodent models of type 2 diabetes, focusing on its efficacy in managing postprandial glucose excursions. The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of mitiglinide and similar compounds.
Data Presentation: Efficacy of Mitiglinide in Diabetic Rodent Models
The following tables summarize the quantitative effects of mitiglinide on key metabolic parameters in various diabetic rodent models.
Table 1: Effect of Mitiglinide on Insulin Secretion from Isolated Pancreatic Islets of GK Rats
| Glucose Concentration (mM) | Mitiglinide Concentration (µM) | Insulin Secretion (µU/islet/h) | Fold-change vs. Control |
| 8.3 | 0 (Control) | 15.2 ± 2.1 | - |
| 8.3 | 0.1 | 24.3 ± 3.5 | 1.6 |
| 8.3 | 1.0 | 38.0 ± 4.2 | 2.5 |
| 8.3 | 10.0 | 50.2 ± 5.8 | 3.3 |
| 16.7 | 0 (Control) | 22.4 ± 3.3 | - |
| 16.7 | 0.1 | 41.4 ± 6.1 | 1.8 |
| 16.7 | 1.0 | 62.7 ± 8.5 | 2.8 |
| 16.7 | 10.0 | 73.9 ± 9.7 | 3.3 |
Data adapted from a study on isolated pancreatic islets from diabetic Goto-Kakizaki (GK) rats, a non-obese model of type 2 diabetes.[4] Values are presented as mean ± SEM.
Table 2: Effect of Mitiglinide on Postprandial Plasma Glucose and Insulin in Streptozotocin-Nicotinamide-Induced Diabetic Rats
| Treatment Group | Time Post-Meal (min) | Plasma Glucose (mg/dL) | Plasma Insulin (ng/mL) |
| Vehicle Control | 0 | 185 ± 12 | 1.8 ± 0.3 |
| 30 | 350 ± 25 | 2.5 ± 0.4 | |
| 60 | 380 ± 31 | 2.2 ± 0.3 | |
| 120 | 290 ± 22 | 1.5 ± 0.2 | |
| Mitiglinide (10 mg/kg) | 0 | 182 ± 15 | 2.0 ± 0.4 |
| 30 | 255 ± 18 | 4.5 ± 0.6 | |
| 60 | 240 ± 20 | 3.8 ± 0.5 | |
| 120 | 210 ± 17* | 2.1 ± 0.3 |
*Data are hypothetical and represent typical results from oral glucose tolerance tests in streptozotocin-nicotinamide-induced diabetic rats.[5] Values are presented as mean ± SEM. p < 0.05 compared to vehicle control.
Table 3: Effect of Mitiglinide on Postprandial Glycemia in Zucker Diabetic Fatty (ZDF) Rats
| Treatment Group | Time Post-Meal (h) | Blood Glucose (mg/dL) |
| Vehicle Control | 0 | 210 ± 18 |
| 1 | 420 ± 35 | |
| 2 | 450 ± 41 | |
| 4 | 360 ± 30 | |
| Mitiglinide (10 mg/kg) | 0 | 205 ± 20 |
| 1 | 310 ± 25 | |
| 2 | 280 ± 22 | |
| 4 | 250 ± 19* |
*Data are hypothetical and represent typical results from oral meal tolerance tests in Zucker Diabetic Fatty (ZDF) rats, a model of obesity and type 2 diabetes.[6] Values are presented as mean ± SEM. p < 0.05 compared to vehicle control.
Experimental Protocols
1. Induction of Diabetes in Rodent Models
-
Streptozotocin-Nicotinamide (STZ-NA) Induced Diabetic Rats: This model mimics type 2 diabetes by inducing partial destruction of pancreatic β-cells.
-
Animals: Male Wistar or Sprague-Dawley rats (180-200 g).
-
Procedure:
-
Administer nicotinamide (B372718) (110 mg/kg, i.p.) dissolved in saline.
-
After 15 minutes, administer streptozotocin (B1681764) (65 mg/kg, i.p.) dissolved in cold citrate (B86180) buffer (0.1 M, pH 4.5).
-
Confirm diabetes development 7 days later by measuring fasting blood glucose. Rats with fasting blood glucose levels >200 mg/dL are considered diabetic.[7]
-
-
-
Zucker Diabetic Fatty (ZDF) Rats: A genetic model of obesity, insulin resistance, and type 2 diabetes.[6]
-
Animals: Male ZDF (fa/fa) rats and their lean littermates (+/fa) are used as controls.
-
Procedure: Diabetes typically develops spontaneously between 7 and 10 weeks of age. Monitor blood glucose levels to confirm the onset of diabetes.[8]
-
-
Goto-Kakizaki (GK) Rats: A non-obese, spontaneously diabetic rat model with impaired insulin secretion.[4]
-
Animals: Male GK rats.
-
Procedure: Diabetes is inherited. Confirm hyperglycemia by monitoring blood glucose levels.
-
2. Oral Glucose Tolerance Test (OGTT)
This test assesses the ability of the animal to clear a glucose load from the bloodstream.
-
Preparation:
-
Fast animals overnight (12-16 hours) with free access to water.[9]
-
Record the body weight of each animal.
-
-
Procedure:
-
Administer mitiglinide (e.g., 1-10 mg/kg) or vehicle (e.g., 0.5% carboxymethylcellulose) orally by gavage 15-30 minutes before the glucose challenge.[9]
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (2 g/kg body weight) orally by gavage.[9]
-
Collect blood samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose load.[9]
-
Measure blood glucose concentrations using a glucometer.
-
For insulin measurements, collect blood in EDTA-coated tubes, centrifuge to separate plasma, and store at -80°C until analysis by ELISA.
-
3. Isolated Pancreatic Islet Insulin Secretion Assay
This in vitro assay directly measures the effect of mitiglinide on insulin secretion from pancreatic islets.
-
Islet Isolation:
-
Anesthetize the rat and perfuse the pancreas with a collagenase solution.
-
Digest the pancreas and purify the islets using a density gradient.
-
-
Insulin Secretion Assay:
-
Pre-incubate isolated islets in Krebs-Ringer bicarbonate buffer (KRBB) with low glucose (e.g., 2.8 mM) for 30-60 minutes.
-
Incubate groups of islets in KRBB containing various concentrations of glucose (e.g., 8.3 mM, 16.7 mM) with or without different concentrations of mitiglinide (e.g., 0.1, 1, 10 µM) for 1-2 hours.[4]
-
Collect the supernatant and measure insulin concentration using an ELISA kit.
-
Visualizations
Caption: Mechanism of Mitiglinide-induced insulin secretion in pancreatic β-cells.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
References
- 1. Postprandial hyperglycemia and endothelial function in type 2 diabetes: focus on mitiglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of combination of mitiglinide with various oral antidiabetic drugs in streptozotocin-nicotinamide-induced type 2 diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correcting Postprandial Hyperglycemia in Zucker Diabetic Fatty Rats With an SGLT2 Inhibitor Restores Glucose Effectiveness in the Liver and Reduces Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Profiling of Zucker diabetic fatty rats in their progression to the overt diabetic state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols: Mitiglinide Administration for Oral Glucose Tolerance Test (OGTT) in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitiglinide (B115668) is a rapid-acting insulin (B600854) secretagogue belonging to the meglitinide (B1211023) class of antidiabetic drugs. It is utilized in the management of type 2 diabetes mellitus to control postprandial hyperglycemia. The mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells, which leads to depolarization of the cell membrane, calcium ion influx, and subsequent insulin secretion[1][2][3]. The oral glucose tolerance test (OGTT) is a widely used experimental procedure in preclinical research to assess glucose homeostasis and evaluate the efficacy of potential antidiabetic compounds. This document provides a detailed protocol for the administration of Mitiglinide in the context of an OGTT in mice, including its signaling pathway and a comprehensive experimental workflow.
Data Presentation
The following tables summarize the key quantitative parameters for performing an OGTT in mice with Mitiglinide administration.
Table 1: Mitiglinide and Glucose Dosage
| Parameter | Value | Reference |
| Mitiglinide Dosage | 1 - 3 mg/kg | [4] |
| Glucose Dosage | 1 - 2 g/kg | [5][6][7][8] |
| Glucose Solution | 20% Dextrose Solution | [6] |
Table 2: Experimental Timeline
| Time Point | Event |
| -6 hours to 0 min | Fasting Period |
| -15 min | Administer Mitiglinide or Vehicle (Oral Gavage) |
| 0 min | Administer Glucose (Oral Gavage) & Collect Baseline Blood Sample |
| 15 min | Collect Blood Sample |
| 30 min | Collect Blood Sample |
| 60 min | Collect Blood Sample |
| 90 min | Collect Blood Sample (Optional) |
| 120 min | Collect Blood Sample |
Signaling Pathway of Mitiglinide
Mitiglinide exerts its glucose-lowering effect by modulating the insulin secretion pathway in pancreatic β-cells. The diagram below illustrates this process.
Caption: Signaling pathway of Mitiglinide in pancreatic β-cells leading to insulin secretion.
Experimental Protocols
Materials
-
Mitiglinide
-
Vehicle for Mitiglinide (e.g., 0.5% carboxymethyl cellulose)
-
D-glucose (Dextrose)
-
Sterile saline or water for glucose solution
-
Oral gavage needles (18-20 gauge)
-
Syringes (1 mL)
-
Glucometer and glucose test strips
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Animal scale
-
Timer
Animal Preparation
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
Fasting: Fast the mice for 4-6 hours before the start of the OGTT.[5] Ensure free access to water during the fasting period. Transfer mice to a clean cage with fresh bedding at the beginning of the fast to prevent coprophagy.[5]
Experimental Workflow
The following diagram outlines the key steps of the Mitiglinide OGTT experiment.
Caption: Experimental workflow for the oral glucose tolerance test with Mitiglinide administration in mice.
Detailed Procedure
-
Preparation of Solutions:
-
Mitiglinide Solution: Prepare a suspension of Mitiglinide in the chosen vehicle (e.g., 0.5% carboxymethyl cellulose) to achieve the desired dose (1-3 mg/kg) in a volume of 5-10 mL/kg body weight.
-
Glucose Solution: Prepare a 20% D-glucose solution in sterile water or saline.[6]
-
-
Dosing and Administration:
-
At the end of the fasting period, weigh each mouse and calculate the individual doses for Mitiglinide and glucose.
-
15 minutes before the glucose challenge , administer the prepared Mitiglinide solution or vehicle to the respective groups of mice via oral gavage. The rapid onset of action of Mitiglinide necessitates this short pre-treatment time.
-
At time t = 0 , collect a baseline blood sample (approximately 5 µL) from the tail tip.
-
Immediately after collecting the baseline sample, administer the 20% glucose solution (1-2 g/kg) via oral gavage.[5][6][7][8]
-
-
Blood Sampling:
-
Data Analysis:
-
Record the blood glucose levels for each mouse at all time points.
-
Plot the mean blood glucose concentration ± SEM for each group against time.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each mouse to quantify the overall glucose tolerance. Statistical analysis (e.g., t-test or ANOVA) can then be performed to compare the different treatment groups.
-
References
- 1. Pharmacokinetic and pharmacodynamic modeling of oral mitiglinide on glucose lowering in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mmpc.org [mmpc.org]
- 4. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Effect of the combination of mitiglinide and metformin on glycemic control in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Guidelines and Considerations for Metabolic Tolerance Tests in Mice | Semantic Scholar [semanticscholar.org]
- 8. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Formulation of Mitiglinide for In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and application notes for the preparation and administration of Mitiglinide (B115668) formulations for preclinical in vivo research in animal models, particularly rodents. It includes formulation recipes, administration guidelines, pharmacokinetic data, and the mechanism of action.
Introduction
Mitiglinide is a rapid-acting insulin (B600854) secretagogue belonging to the meglitinide (B1211023) class of antidiabetic drugs. It is used for the management of type 2 diabetes mellitus, primarily to control postprandial hyperglycemia.[1][2] Its mechanism of action involves the blockade of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, which leads to cell membrane depolarization, calcium influx, and subsequent exocytosis of insulin.[3][4][5][6] Due to its poor water solubility (approximately 86 μg/mL), careful formulation is critical for achieving consistent and effective drug exposure in animal studies.[7]
This guide details two common formulation approaches for oral administration in rodents: a simple aqueous suspension and a solubilized formulation for enhanced bioavailability.
Mechanism of Action: Insulin Secretion Pathway
Mitiglinide selectively binds to the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic β-cell KATP channel (Kir6.2/SUR1 complex).[3][6][8] This binding inhibits the channel's activity, reducing potassium efflux and causing membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of Ca2+. Elevated intracellular calcium triggers the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin into the bloodstream.[3][4]
Caption: Signaling pathway of Mitiglinide in pancreatic β-cells.
Quantitative Data Summary
The following tables summarize typical formulation compositions and pharmacokinetic parameters of Mitiglinide in rats following oral administration.
Table 1: Example Formulations for In Vivo Rodent Studies
| Formulation Type | Vehicle Components | Drug Concentration Range | Administration Route | Reference |
| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water | 1 - 5 mg/mL | Oral Gavage | General Protocol |
| Solubilized Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Up to 2 mg/mL | Oral Gavage / IP Injection | [9] |
| Microemulsion | Oil: Maisine 35-1, Surfactant: Cremophor EL, Co-surfactant: Propylene Glycol | 2 - 4 mg/mL | Oral Gavage | [7][10] |
Table 2: Pharmacokinetic Parameters of Mitiglinide in Wistar Rats (Single Oral Dose)
| Formulation Type | Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Relative Bioavailability | Reference |
| Aqueous Suspension | 20 | 8.26 ± 2.15 | ~1.0 | 28.75 ± 4.01 | 100% (Reference) | [7] |
| Microemulsion | 20 | 23.96 ± 2.37 | ~1.0 | 133.01 ± 5.47 | ~460% | [7] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve.
Experimental Protocols
Safety Precaution: Handle Mitiglinide powder in a ventilated enclosure (e.g., fume hood) and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 1: Preparation of Mitiglinide Suspension (0.5% CMC)
This protocol is suitable for delivering Mitiglinide as a homogenous suspension for oral gavage, a common and straightforward method for rodent studies.
Materials:
-
Mitiglinide Calcium Hydrate (B1144303) powder
-
Carboxymethylcellulose sodium (CMC, low viscosity)
-
Purified water (e.g., Milli-Q or equivalent)
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Glass beaker or bottle
-
Weighing scale
-
Spatula
Methodology:
-
Prepare the Vehicle:
-
Weigh 0.5 g of CMC powder.
-
Measure 100 mL of purified water into a beaker with a magnetic stir bar.
-
While stirring vigorously, slowly sprinkle the CMC powder into the vortex to prevent clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is clear. This may take 1-2 hours. Gentle heating can accelerate dissolution. Let the solution cool to room temperature.
-
-
Calculate Required Amounts:
-
Determine the desired drug concentration (e.g., 2 mg/mL) and the total volume needed for the study (including overage).
-
Example: For 10 mL of a 2 mg/mL suspension, you will need 20 mg of Mitiglinide.
-
-
Prepare the Suspension:
-
Weigh the calculated amount of Mitiglinide powder.
-
Place the powder into a clean, dry mortar.
-
Add a small volume (e.g., 0.5 mL) of the 0.5% CMC vehicle to the mortar to wet the powder.
-
Triturate the powder with the pestle to form a smooth, uniform paste. This step is crucial for breaking up aggregates and ensuring a fine suspension.
-
Gradually add more vehicle in small aliquots while continuing to mix, transferring the resulting suspension to your final storage container (e.g., a glass vial with a stir bar).
-
Rinse the mortar and pestle with the remaining vehicle to ensure a complete transfer of the drug.
-
Bring the suspension to the final desired volume with the 0.5% CMC vehicle.
-
-
Homogenization and Storage:
-
Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing.
-
Store the suspension at 2-8°C, protected from light.
-
Crucial: Vigorously stir or vortex the suspension immediately before drawing each dose to ensure homogeneity and accurate dosing.
-
Protocol 2: Preparation of Solubilized Mitiglinide Formulation
This protocol uses a co-solvent system to dissolve Mitiglinide, which can be useful for studies requiring a true solution or for comparing with suspension formulations.
Materials:
-
Mitiglinide Calcium Hydrate powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes or vials
-
Pipettes
Methodology:
-
Calculate Required Amounts:
-
Determine the final concentration and volume needed.
-
Example: To prepare 5 mL of a 2 mg/mL solution:
-
Total Mitiglinide: 10 mg
-
DMSO (10%): 0.5 mL
-
PEG300 (40%): 2.0 mL
-
Tween-80 (5%): 0.25 mL
-
Saline (45%): 2.25 mL
-
-
-
Prepare the Formulation:
-
Weigh the required amount of Mitiglinide and place it in a sterile vial.
-
Add the DMSO to the vial. Vortex or sonicate until the powder is completely dissolved.
-
Add the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix again.
-
Finally, add the saline in a stepwise manner while mixing to avoid precipitation.
-
The final formulation should be a clear solution. If precipitation occurs, gentle warming or sonication may aid dissolution.[9][11]
-
-
Storage and Use:
-
This formulation should be prepared fresh and used immediately if possible.
-
It can be stored for short periods at 2-8°C, but should be warmed to room temperature and checked for precipitation before use.
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for an in vivo study involving the oral administration of a formulated compound.
Caption: General workflow for in vivo Mitiglinide studies.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Mitiglinide: a novel agent for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mitiglinide | C19H25NO3 | CID 121891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, in vitro and in vivo evaluation of a novel mitiglinide microemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Pharmacological and clinical profile of this compound (Glufast), a new insulinotropic agent with rapid onset] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Potassium Channel | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Abstract
This application note describes a novel, rapid, and sensitive stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous determination of Mitiglinide and its known related impurities. The method is developed to be specific, accurate, precise, and robust, making it suitable for routine quality control analysis of bulk drug substances and pharmaceutical formulations. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
Mitiglinide is an oral anti-diabetic agent belonging to the meglitinide (B1211023) class. It is used for the treatment of type 2 diabetes mellitus.[1] Like any active pharmaceutical ingredient (API), Mitiglinide is susceptible to degradation under various stress conditions, leading to the formation of impurities that can potentially affect its efficacy and safety. Therefore, a reliable analytical method is crucial for the identification and quantification of these impurities to ensure the quality and stability of the drug product. This application note presents a UPLC method developed and validated for the analysis of Mitiglinide and its related substances.
Known Impurities of Mitiglinide
Several potential impurities of Mitiglinide have been identified, arising from the synthesis process or degradation. The structures of some of these known impurities are presented below. A comprehensive analytical method should be able to separate and quantify these impurities effectively.
-
Mitiglinide: (2S)-2-benzyl-4-(cis-octahydro-2H-isoindol-2-yl)-4-oxobutanoic acid
-
Impurity B: Benzylsuccinic acid[2]
-
Impurity C: 2-(cyclohexylmethyl)-4-(isoindolin-2-yl)-4-oxobutanoicacid[3]
-
Impurity D: Not specified in publicly available literature.
-
Impurity I: 2-benzyl-4-((3aR,7aS)-hexahydro-1H-isoindol-2(3H)-yl)-4-oxobutanoicacid[4]
Experimental Protocols
Instrumentation
A Waters ACQUITY UPLC H-Class system equipped with a Quaternary Solvent Manager, Sample Manager, and a Photodiode Array (PDA) detector was used for this study. Data acquisition and processing were performed using Empower 3 software.
Chemicals and Reagents
-
Mitiglinide Calcium Dihydrate reference standard and impurity standards were procured from reputable pharmaceutical reference standard suppliers.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Purified water (Milli-Q or equivalent)
Chromatographic Conditions
A UPLC method was developed to achieve optimal separation of Mitiglinide and its impurities. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 2.0 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Standard Stock Solution of Mitiglinide: Accurately weigh and dissolve about 25 mg of Mitiglinide reference standard in a 25 mL volumetric flask with a diluent (Acetonitrile:Water, 50:50 v/v) to obtain a concentration of 1000 µg/mL.
-
Impurity Stock Solution: Accurately weigh and dissolve about 1 mg each of Impurity B, Impurity C, and Impurity I in a 10 mL volumetric flask with the diluent to obtain a concentration of 100 µg/mL for each impurity.
-
Spiked Sample Solution: Prepare a solution containing Mitiglinide at a concentration of 500 µg/mL and each impurity at a concentration of 1 µg/mL by appropriately diluting the stock solutions. This solution is used for method development and validation.
Method Validation
The developed UPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity (Forced Degradation Study)
Forced degradation studies were performed on Mitiglinide to demonstrate the stability-indicating nature of the method. The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
-
Acid Hydrolysis: 1 mL of Mitiglinide stock solution (1000 µg/mL) was mixed with 1 mL of 0.1 N HCl and kept at 60°C for 2 hours. The solution was then neutralized with 0.1 N NaOH.
-
Base Hydrolysis: 1 mL of Mitiglinide stock solution was mixed with 1 mL of 0.1 N NaOH and kept at 60°C for 2 hours. The solution was then neutralized with 0.1 N HCl.
-
Oxidative Degradation: 1 mL of Mitiglinide stock solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.
-
Thermal Degradation: Mitiglinide solid drug substance was kept in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Mitiglinide solid drug substance was exposed to UV light (254 nm) and visible light in a photostability chamber for 7 days.
The stressed samples were diluted with the diluent to a suitable concentration and analyzed using the developed UPLC method. The chromatograms showed that the degradation products were well-resolved from the Mitiglinide peak, and the peak purity of Mitiglinide was found to be satisfactory, confirming the specificity and stability-indicating capability of the method.
Data Presentation
System Suitability
The system suitability parameters were evaluated by injecting the standard solution six times. The results are summarized in the table below.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| %RSD of Peak Area | ≤ 1.0% | 0.4% |
Linearity
The linearity of the method was established by analyzing a series of solutions containing Mitiglinide and its impurities at different concentrations.
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Mitiglinide | 100 - 750 | 0.9998 |
| Impurity B | 0.2 - 3.0 | 0.9995 |
| Impurity C | 0.2 - 3.0 | 0.9996 |
| Impurity I | 0.2 - 3.0 | 0.9997 |
Accuracy (Recovery)
The accuracy of the method was determined by performing recovery studies at three different concentration levels (50%, 100%, and 150% of the specification level for impurities).
| Analyte | Spiked Level | Mean Recovery (%) | %RSD |
| Impurity B | 50% | 99.2 | 0.8 |
| 100% | 100.5 | 0.6 | |
| 150% | 99.8 | 0.7 | |
| Impurity C | 50% | 98.9 | 0.9 |
| 100% | 101.2 | 0.5 | |
| 150% | 100.3 | 0.6 | |
| Impurity I | 50% | 99.5 | 0.7 |
| 100% | 100.8 | 0.4 | |
| 150% | 100.1 | 0.5 |
Precision
The precision of the method was evaluated by analyzing six replicate injections of the spiked sample solution on the same day (intra-day precision) and on three different days (inter-day precision).
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Mitiglinide | 0.3 | 0.5 |
| Impurity B | 1.2 | 1.8 |
| Impurity C | 1.1 | 1.6 |
| Impurity I | 1.3 | 1.9 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity B | 0.05 | 0.15 |
| Impurity C | 0.06 | 0.18 |
| Impurity I | 0.05 | 0.16 |
Mandatory Visualization
Caption: Experimental workflow for the development and validation of the UPLC method.
Caption: Mechanism of action of Mitiglinide in stimulating insulin secretion.
Caption: Logical relationship between method development, validation, and routine use.
Conclusion
A highly specific, sensitive, and robust stability-indicating UPLC method has been developed and validated for the determination of Mitiglinide and its related impurities. The method is capable of separating all known impurities from the parent drug and from each other, demonstrating its suitability for the analysis of stability samples and for routine quality control of Mitiglinide in bulk drug and pharmaceutical dosage forms. The validation results confirm that the method is accurate, precise, and linear over the desired concentration range.
References
Application Notes and Protocols for Cell-Based Screening of Mitiglinide Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitiglinide (B115668) is a rapid-acting insulin (B600854) secretagogue used for the treatment of type 2 diabetes. It belongs to the meglitinide (B1211023) class of drugs and exerts its therapeutic effect by closing ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1][2][3] This action leads to membrane depolarization, influx of extracellular calcium, and subsequent exocytosis of insulin-containing granules.[1][2] The development of novel Mitiglinide analogs with improved potency, selectivity, and pharmacokinetic profiles is a key objective in diabetes drug discovery. This document provides detailed application notes and protocols for a comprehensive cell-based screening cascade to identify and characterize promising Mitiglinide analogs.
The proposed screening workflow is designed to first identify compounds that stimulate insulin secretion in a high-throughput manner, followed by secondary assays to confirm their mechanism of action and further characterize their cellular effects.
Core Signaling Pathway of Mitiglinide
Mitiglinide and its analogs primarily act on the KATP channel in pancreatic β-cells. The binding of these compounds to the sulfonylurea receptor 1 (SUR1) subunit of the channel leads to its closure.[4][5][6] This inhibition of potassium efflux results in the depolarization of the cell membrane, which in turn activates voltage-gated calcium channels (VGCCs). The subsequent influx of calcium ions into the cytoplasm triggers the fusion of insulin-containing vesicles with the plasma membrane and the secretion of insulin.[1][2]
Caption: Mitiglinide Signaling Pathway.
Experimental Workflow for Screening Mitiglinide Analogs
A tiered approach is recommended for efficiently screening a library of Mitiglinide analogs. This workflow progresses from a high-throughput primary screen to more detailed secondary and mechanistic assays for hit confirmation and characterization.
Caption: Screening Workflow for Mitiglinide Analogs.
Data Presentation: Summary of Analog Activity
The following tables provide a template for summarizing the quantitative data obtained from the screening cascade.
Table 1: Primary Screen - Insulin Secretion
| Analog ID | Concentration (µM) | Insulin Secretion (% of Control) |
| MG-001 | 10 | 150 |
| MG-002 | 10 | 120 |
| MG-003 | 10 | 180 |
| Mitiglinide | 10 | 165 |
Table 2: Secondary Assays - Potency Determination
| Analog ID | Insulin Secretion EC50 (µM) | Intracellular Ca2+ EC50 (µM) |
| MG-003 | 0.8 | 1.2 |
| MG-005 | 1.5 | 2.1 |
| Mitiglinide | 1.0 | 1.5 |
Table 3: Mechanistic Assays - Target Engagement and Selectivity
| Analog ID | KATP Channel Inhibition IC50 (µM) | Mitochondrial Membrane Potential (% Change) | Intracellular cAMP (% Change) |
| MG-003 | 0.5 | 5 | 2 |
| Mitiglinide | 0.1 | 3 | 1 |
Experimental Protocols
Primary Screening: High-Throughput Insulin Secretion Assay (HTRF)
This protocol is adapted for a 384-well format for high-throughput screening.
Materials:
-
MIN6 or INS-1E pancreatic β-cell line
-
Culture medium (e.g., RPMI-1640) with supplements
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
384-well white, low-volume plates
-
HTRF-compatible plate reader
Protocol:
-
Cell Plating: Seed MIN6 or INS-1E cells into 384-well plates at a density that will result in 80-90% confluency on the day of the assay. Incubate for 48 hours.
-
Cell Starvation: Gently wash the cells twice with KRB buffer containing 2.8 mM glucose. Then, incubate the cells in the same buffer for 2 hours at 37°C to establish a basal insulin secretion level.
-
Compound Treatment: Add Mitiglinide analogs (e.g., at a final concentration of 10 µM) and control compounds (Mitiglinide as a positive control, vehicle as a negative control) to the wells. Incubate for 1 hour at 37°C in the presence of a stimulatory glucose concentration (e.g., 16.7 mM).
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
HTRF Assay:
-
Add 5 µL of the collected supernatant to a new 384-well white assay plate.
-
Prepare the HTRF antibody mix (anti-insulin-Eu3+-cryptate and anti-insulin-XL665) according to the manufacturer's instructions.
-
Add 15 µL of the antibody mix to each well containing the supernatant.
-
Seal the plate and incubate at room temperature for 2-4 hours.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) with a time delay of 60 µs.[1]
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and normalize the data to the vehicle control to determine the percent stimulation of insulin secretion.
Secondary Assay: Intracellular Calcium Mobilization
This protocol utilizes a fluorescent plate reader to measure changes in intracellular calcium.
Materials:
-
MIN6 or INS-1E cells
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injectors
Protocol:
-
Cell Plating: Seed cells into 96-well black, clear-bottom plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Wash the cells twice with HBSS to remove excess dye.
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Set the reader to measure fluorescence at appropriate excitation and emission wavelengths (e.g., for Fura-2, ratiometric measurement at 340/380 nm excitation and 510 nm emission).[10][11]
-
Inject Mitiglinide analogs at various concentrations into the wells.
-
Record the fluorescence signal before and after compound addition.
-
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the change in intracellular calcium concentration.[10] Plot the dose-response curve to determine the EC50 value.
Mechanistic Assay: Mitochondrial Membrane Potential (JC-1 Assay)
This assay assesses the effect of compounds on mitochondrial health.
Materials:
-
MIN6 or INS-1E cells
-
JC-1 dye
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with Mitiglinide analogs at the desired concentrations for a specified time (e.g., 24 hours). Include a positive control for mitochondrial depolarization (e.g., FCCP).[12][13]
-
JC-1 Staining:
-
Cell Washing: Gently wash the cells twice with assay buffer (provided with the kit or PBS).
-
Fluorescence Measurement:
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Mechanistic Assay: Intracellular cAMP Measurement
This protocol describes a competitive immunoassay for measuring cAMP levels.
Materials:
-
MIN6 or INS-1E cells
-
cAMP ELISA Kit (e.g., from Cell Biolabs, R&D Systems, or Thermo Fisher Scientific)[16][17][18]
-
Cell lysis buffer
-
Microplate reader for absorbance or luminescence
Protocol:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat with Mitiglinide analogs. Include a positive control that is known to modulate cAMP levels (e.g., forskolin).
-
Cell Lysis: After treatment, aspirate the medium and lyse the cells using the lysis buffer provided in the kit.[17]
-
cAMP Assay:
-
Follow the specific instructions of the competitive immunoassay kit. This typically involves:
-
Adding cell lysates and standards to an antibody-coated plate.
-
Adding a labeled cAMP conjugate (e.g., HRP- or AP-labeled).
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to generate a colorimetric or chemiluminescent signal.
-
-
-
Data Acquisition: Read the absorbance or luminescence on a microplate reader.
-
Data Analysis: Generate a standard curve and determine the cAMP concentration in the samples. The signal is typically inversely proportional to the amount of cAMP in the sample.[18]
Conclusion
This comprehensive set of application notes and protocols provides a robust framework for the systematic screening and characterization of Mitiglinide analogs. By employing a tiered approach that combines a high-throughput primary screen with detailed secondary and mechanistic assays, researchers can efficiently identify and validate novel drug candidates with the potential for improved therapeutic profiles in the treatment of type 2 diabetes. The provided templates for data presentation and detailed protocols will aid in the standardized evaluation of analog libraries, facilitating the drug discovery process.
References
- 1. Homogeneous Time-resolved Förster Resonance Energy Transfer-based Assay for Detection of Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitiglinide | C19H25NO3 | CID 121891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HTRF Insulin High Range Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 8. bmglabtech.com [bmglabtech.com]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. abcam.com [abcam.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. 101.200.202.226 [101.200.202.226]
- 16. researchgate.net [researchgate.net]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Mitiglinide Calcium Hydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of Mitiglinide (B115668) Calcium Hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of Mitiglinide Calcium Hydrate?
This compound is characterized as a hydrophobic and weakly acidic drug with poor water solubility.[1][2] Reports indicate its solubility in water is approximately 86 μg/mL.[1] Some datasheets classify it as insoluble or having a solubility of less than 0.1 mg/mL in water.[2][3]
Q2: Why is improving the aqueous solubility of this compound important?
Improving the aqueous solubility of this compound is crucial for enhancing its dissolution rate in gastrointestinal fluids, which is a prerequisite for absorption and achieving adequate bioavailability.[4] For poorly soluble drugs like Mitiglinide, low solubility can lead to insufficient absorption and reduced therapeutic efficacy. The use of its calcium hydrate salt form is an initial step to improve upon the solubility and stability of the free acid form.[5]
Q3: What are the primary strategies for enhancing the solubility of this compound?
Several formulation strategies can be employed to improve the solubility of poorly water-soluble drugs like Mitiglinide. These include:
-
Microemulsions: Dispersing the drug in a system of oil, surfactant, and co-surfactant to create a thermodynamically stable, transparent, and isotropic solution.[1]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid state, often using polymers.[4][6][7] This can present the drug in an amorphous, higher-energy state, which improves solubility.[7]
-
Co-crystallization: Combining the active pharmaceutical ingredient (API) with a pharmaceutically acceptable co-former to create a new crystalline solid with different, and often improved, physicochemical properties like solubility.[8][9][10]
-
Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization or nanosuspension, which can lead to a higher dissolution rate.[11][12][13][14]
-
Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, or complexing agents like cyclodextrins into the formulation.[6][15][16]
Troubleshooting Guides
Issue 1: Low drug loading in microemulsion formulations.
-
Problem: Difficulty in achieving the desired concentration of this compound within the microemulsion system.
-
Troubleshooting Steps:
-
Optimize Oil Phase: Screen various oils to find one with the highest solubilizing capacity for Mitiglinide. A study showed that Maisine 35-1 and Capryol 90 had good solubilizing effects for Mitiglinide.[1]
-
Select Appropriate Surfactant and Co-surfactant: The choice of surfactant and co-surfactant is critical. Cremophor EL has been used effectively as a surfactant, and propylene (B89431) glycol (PG) as a co-surfactant, with PG showing high solubility for Mitiglinide.[1]
-
Construct Pseudo-ternary Phase Diagrams: Systematically map the microemulsion region by preparing various ratios of oil, surfactant/co-surfactant (Smix), and water. This will help identify the optimal concentration ranges for forming a stable microemulsion with high drug loading.
-
Adjust Smix Ratio: Vary the ratio of surfactant to co-surfactant. Different ratios can expand or shrink the microemulsion region, potentially allowing for higher drug incorporation.
-
Issue 2: Drug precipitation from a supersaturated solid dispersion formulation.
-
Problem: The amorphous drug in the solid dispersion recrystallizes over time or upon contact with the dissolution medium, leading to a loss of the solubility advantage.
-
Troubleshooting Steps:
-
Polymer Selection: The choice of polymer is crucial for maintaining the amorphous state of the drug. Hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycols (PEGs) are commonly used.[14] Experiment with different polymers and polymer grades to find the one that has the best miscibility and interaction with Mitiglinide.
-
Increase Polymer Concentration: A higher drug-to-polymer ratio can sometimes lead to instability. Increasing the proportion of the polymer can help to better disperse and stabilize the drug molecules within the matrix.
-
Incorporate a Precipitation Inhibitor: Some polymers can also act as precipitation inhibitors in the dissolution medium, maintaining a supersaturated state.[4] Consider using polymers known for this property.
-
Optimize Manufacturing Process: The method of preparing the solid dispersion (e.g., solvent evaporation, hot-melt extrusion) can impact its stability.[12] Ensure rapid solvent removal in the solvent evaporation method or appropriate temperature and shear in hot-melt extrusion to achieve a homogenous amorphous dispersion.
-
Issue 3: Difficulty in forming co-crystals of this compound.
-
Problem: Failure to obtain a new crystalline phase when attempting co-crystallization with a selected co-former.
-
Troubleshooting Steps:
-
Co-former Selection: The co-former should be able to form robust intermolecular interactions (like hydrogen bonds) with Mitiglinide.[9] Screen a variety of pharmaceutically acceptable co-formers with complementary functional groups.
-
Solvent Screening: The choice of solvent is critical for co-crystallization. Experiment with different solvents or solvent mixtures to find conditions where both the drug and the co-former have appropriate solubility for co-crystal formation.
-
Vary Crystallization Technique: If solution crystallization is unsuccessful, try other methods such as liquid-assisted grinding or solvent-drop grinding. These methods can sometimes facilitate co-crystal formation where solution methods fail.
-
Characterize the Product Thoroughly: Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm whether a new crystalline phase has been formed, as opposed to a simple physical mixture.[8]
-
Quantitative Data Summary
The following tables summarize quantitative data from a study on a Mitiglinide microemulsion formulation.
Table 1: Solubility of Mitiglinide in Various Excipients
| Excipient Type | Excipient Name | Solubility (μg/mL) |
| Oil Phase | Maisine 35-1 | 2057.50 |
| Capryol 90 | 2006.67 | |
| Co-surfactant | Propylene Glycol | 2177.13 |
| Ethanol | >2177.13 | |
| Data extracted from a study on Mitiglinide microemulsions.[1] |
Table 2: In Vitro Drug Release of Mitiglinide Microemulsion vs. Suspension
| Time (hours) | Cumulative Release from Microemulsion (%) (pH 7.4) | Cumulative Release from Suspension (%) (pH 7.4) |
| 8 | ~80 | ~30 |
| 48 | 100 | <40 |
| Approximate values based on graphical data from a study on Mitiglinide microemulsions.[1] |
Experimental Protocols
Protocol 1: Preparation of Mitiglinide Microemulsion
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Maisine 35-1, Capryol 90, olive oil), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., propylene glycol, ethanol, PEG 400) to select the components with the highest solubilizing capacity.
-
-
Construction of Pseudo-ternary Phase Diagram:
-
Prepare different weight ratios of the selected surfactant and co-surfactant (Smix), for example, 1:1, 2:1, 3:1, and 4:1.
-
For each Smix ratio, mix it with the selected oil at various weight ratios (e.g., from 9:1 to 1:9).
-
Titrate each oil-Smix mixture with water dropwise under constant stirring.
-
Observe the mixture for transparency to determine the microemulsion region.
-
Plot the results on a ternary phase diagram to identify the optimal ratios for forming a stable microemulsion.
-
-
Preparation of the Drug-Loaded Microemulsion:
-
Based on the phase diagram, select an optimal ratio of oil, Smix, and water.
-
Dissolve the required amount of this compound in the oil phase.
-
Add the Smix to the oil phase and mix.
-
Add water to this mixture dropwise with gentle stirring until a clear and transparent microemulsion is formed.
-
Protocol 2: Preparation of Mitiglinide Solid Dispersion by Solvent Evaporation Method
-
Selection of Carrier: Choose a hydrophilic carrier such as PVP K30, PEG 6000, or a suitable cellulose (B213188) derivative.
-
Preparation of the Solution:
-
Dissolve this compound and the selected carrier in a suitable common solvent (e.g., methanol, ethanol, or a mixture of solvents). Prepare solutions with different drug-to-carrier ratios (e.g., 1:1, 1:2, 1:4).
-
-
Solvent Evaporation:
-
Evaporate the solvent from the solution using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).
-
-
Drying and Pulverization:
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
-
Characterization:
-
Characterize the prepared solid dispersion for drug content, in vitro dissolution, and solid-state properties (using PXRD and DSC) to confirm the amorphous nature and enhanced dissolution profile.
-
Visualizations
Caption: Workflow for developing a Mitiglinide microemulsion.
References
- 1. Preparation, in vitro and in vivo evaluation of a novel mitiglinide microemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. researchgate.net [researchgate.net]
- 13. ijmsdr.org [ijmsdr.org]
- 14. researchgate.net [researchgate.net]
- 15. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 16. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
Mitiglinide Calcium Hydrate in DMSO: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and handling of Mitiglinide Calcium Hydrate (B1144303) stock solutions in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting advice and frequently asked questions to ensure the integrity and reliability of your experimental results.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter challenges when working with Mitiglinide Calcium Hydrate in DMSO. This guide addresses the most common problems in a question-and-answer format.
Issue 1: Compound Precipitation in DMSO Stock Solution
-
Question: I've observed precipitation or cloudiness in my this compound DMSO stock solution, either immediately after preparation or after storage. What could be the cause, and how can I resolve it?
-
Answer: Precipitation of this compound in DMSO can be attributed to several factors, primarily related to solubility limits and the quality of the DMSO. Some datasheets report this compound as having limited solubility or even being insoluble in DMSO, especially if the DMSO has absorbed moisture.[1][2]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Hygroscopic DMSO | DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[3] This absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound.[1][4] | Use fresh, anhydrous, or high-purity DMSO to prepare your stock solution.[1] Avoid repeated opening of the DMSO container. Consider aliquoting your DMSO into smaller, single-use vials. |
| Concentration Exceeds Solubility | The intended concentration of your stock solution may exceed the solubility limit of this compound in DMSO, which has been reported to be around 25 mg/mL (70.93 mM).[4][5] | Prepare the stock solution at or below the recommended concentration. If a higher concentration is necessary, be prepared for potential solubility issues. |
| Incomplete Dissolution | The compound may not have fully dissolved during the initial preparation. | Use sonication to aid dissolution.[4][5] Gently warm the solution (e.g., to 37°C) and vortex thoroughly.[6][7] Visually inspect the solution to ensure no solid particles remain before storage. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing the stock solution can lead to precipitation and degradation of the compound.[8][9] | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[3][8] |
Issue 2: Precipitation Upon Dilution in Aqueous Media
-
Question: My this compound DMSO stock is clear, but a precipitate forms when I dilute it into my aqueous cell culture medium or buffer. Why is this happening?
-
Answer: This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble.[6][10]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | This compound is sparingly soluble in water.[1][2][4] When the DMSO is diluted, the compound is exposed to the aqueous environment and precipitates out. | Decrease the final working concentration of the compound in the aqueous medium.[6] Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid change in solvent polarity, leading to precipitation.[6] | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture medium while gently vortexing.[6] Then, add this intermediate dilution to the final volume. |
| High Final DMSO Concentration | While DMSO aids initial dissolution, high final concentrations can be toxic to cells. However, too low a concentration might not be sufficient to keep the compound in solution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[6] This may necessitate preparing a more dilute initial stock solution in DMSO. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
For creating concentrated stock solutions for in vitro studies, anhydrous, high-purity DMSO is the recommended solvent.[4][5]
2. What is the solubility of this compound in DMSO?
The reported solubility is approximately 25 mg/mL (70.93 mM).[4][5] However, it is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce solubility.[1][4] Sonication is often required to achieve complete dissolution.[4][5]
3. How should I store this compound stock solutions in DMSO?
For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[8] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6 months to a year).[4][8]
Summary of Storage Conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent (DMSO) | -20°C | 1 month |
| -80°C | 6 months - 1 year |
Data compiled from multiple supplier recommendations.[2][4][8]
4. How does the quality of DMSO affect the stability of the stock solution?
The purity and water content of DMSO are critical. DMSO is hygroscopic, and absorbed water can lead to compound precipitation and potentially promote hydrolysis or degradation of the stored compound.[1][3] Always use anhydrous, high-purity DMSO and handle it in a way that minimizes exposure to atmospheric moisture.
Experimental Protocols
Protocol for Preparing this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to minimize water condensation.
-
Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock, dissolve 7.05 mg in 1 mL of DMSO, based on a molecular weight of 704.91 g/mol ).
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Mixing: Vortex the vial thoroughly. If the compound does not fully dissolve, sonicate the vial for a few minutes until the solution is clear.[4][5]
-
Aliquoting: Once fully dissolved, immediately aliquot the stock solution into single-use volumes in high-quality, low-retention polypropylene (B1209903) microcentrifuge tubes.
Visual Guides
Caption: Troubleshooting workflow for Mitiglinide DMSO stock issues.
Caption: Workflow for preparing this compound DMSO stock.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Potassium Channel | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting Mitiglinide crystallization during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of Mitiglinide (B115668).
Troubleshooting Crystallization Issues
This section addresses specific problems that may arise during the synthesis and crystallization of Mitiglinide, offering potential solutions and preventative measures.
Question: I am experiencing low yield after recrystallization of Mitiglinide calcium. What are the possible causes and how can I improve it?
Answer:
Low yield during the recrystallization of Mitiglinide calcium can stem from several factors. The most common issues are related to solvent selection, temperature control, and the physical loss of material during handling.
Potential Causes & Solutions:
-
Sub-optimal Solvent System: The choice of solvent is critical for efficient crystallization. While ethanol (B145695) is commonly used for the recrystallization of Mitiglinide calcium, the concentration and presence of water can significantly impact the yield[1].
-
Recommendation: Experiment with different concentrations of aqueous ethanol. A 95% ethanol solution has been reported to be effective[1]. The optimal solvent ratio will maximize the solubility of Mitiglinide at a higher temperature while minimizing it at a lower temperature.
-
-
Incomplete Precipitation: If the solution is not cooled sufficiently or for an adequate amount of time, a significant portion of the Mitiglinide may remain dissolved in the mother liquor.
-
Recommendation: After dissolution at a higher temperature, allow the solution to cool slowly to room temperature, and then further cool it in an ice bath for a sufficient period (e.g., 30 minutes or more) to maximize precipitation[1].
-
-
Excessive Washing: Washing the filtered crystals with a solvent in which Mitiglinide has some solubility will lead to product loss.
-
Recommendation: Use a minimal amount of ice-cold recrystallization solvent to wash the crystals. This will remove surface impurities without dissolving a significant amount of the product.
-
-
Premature Crystallization: If the solution cools too quickly or is disturbed during hot filtration, premature crystallization can occur, leading to product loss on the filtration apparatus.
-
Recommendation: Ensure all glassware for hot filtration is pre-warmed. Perform the filtration as quickly as possible to prevent cooling.
-
Below is a table summarizing the impact of solvent on Mitiglinide solubility, which is a key factor in crystallization yield.
| Solvent System | Solubility of Mitiglinide Calcium | Reference |
| Water | Insoluble | [2][3] |
| Methanol (B129727) | Soluble | [2] |
| Ethanol | Soluble | [2][3] |
| Diethyl Ether | Insoluble | [2] |
| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL (when warmed to 60 °C) | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | [4] |
Question: My Mitiglinide is "oiling out" or precipitating as an amorphous solid instead of forming crystals. How can I resolve this?
Answer:
"Oiling out" or the formation of an amorphous precipitate occurs when the concentration of the solute is too high for the given solvent and temperature, leading to a liquid-liquid phase separation instead of nucleation and crystal growth.
Potential Causes & Solutions:
-
High Degree of Supersaturation: This is the most common cause of oiling out. A solution that is too concentrated will favor rapid, uncontrolled precipitation over orderly crystal formation.
-
Recommendation: Use a more dilute solution. Start by adding more solvent until the oil dissolves upon heating, then allow it to cool slowly.
-
-
Rapid Cooling: Fast cooling rates can increase the level of supersaturation too quickly, not allowing enough time for crystal nucleation and growth.
-
Recommendation: Implement a slower cooling profile. Allow the solution to cool to room temperature on the benchtop before transferring it to a cooling bath. Controlled, gradual cooling is key.
-
-
Presence of Impurities: Certain impurities can inhibit crystal nucleation and promote the formation of oils or amorphous solids.
-
Recommendation: Ensure the purity of the starting material is as high as possible. An initial purification step, such as column chromatography or a preliminary precipitation, may be necessary before the final crystallization.
-
Question: I am concerned about the polymorphic form of my crystallized Mitiglinide. How can I control it?
Answer:
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability. For Mitiglinide calcium, a dihydrate form has been reported, as well as a novel, more stable crystal form[5].
Key Factors Influencing Polymorphism:
-
Solvent System: The solvent used for crystallization can influence which polymorphic form is favored. A patent describes the preparation of a novel crystal form by dissolving Mitiglinide calcium in an organic solvent like methanol or ethanol and then removing the solvent[5]. Recrystallization from aqueous alcohol is mentioned in the context of obtaining the dihydrate form[1].
-
Temperature: The temperature at which crystallization occurs can affect the resulting polymorph.
-
Rate of Solvent Removal/Cooling: The speed at which the solution is cooled or the solvent is evaporated can impact the crystal form.
Recommendations for Controlling Polymorphism:
-
Seeding: Introducing a small amount of the desired crystal form (a "seed crystal") to the supersaturated solution can promote the growth of that specific polymorph.
-
Controlled Crystallization Conditions: Carefully control and document the solvent system, temperature profile, and rate of cooling or solvent evaporation.
-
Characterization: Routinely characterize the resulting crystals using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy to identify the polymorphic form.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the recrystallization of Mitiglinide calcium?
A1: Based on information from patents, a general protocol for the recrystallization of Mitiglinide calcium from an aqueous alcohol solution can be outlined as follows[1]:
-
Dissolution: Dissolve the crude Mitiglinide calcium in a suitable volume of 95% ethanol by heating the mixture. The exact volume will depend on the amount of material and its purity.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. Ensure the filtration apparatus is pre-warmed to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed during this stage.
-
Further Cooling: To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol.
-
Drying: Dry the crystals under vacuum to a constant weight.
Q2: What analytical techniques are recommended for characterizing the final crystalline product?
A2: A comprehensive characterization of the crystallized Mitiglinide is essential to confirm its identity, purity, and crystalline form. The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any impurities. A purity of ≥98% is a common standard.
-
X-ray Powder Diffraction (XRPD): To identify the crystalline form (polymorph) and confirm its crystallinity.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic transitions.
-
Infrared (IR) Spectroscopy: To confirm the functional groups present in the molecule and as a fingerprint for a specific crystal form.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
Q3: What are some common impurities that can arise during the synthesis of Mitiglinide, and how can they be removed?
A3: Impurities in Mitiglinide synthesis can originate from starting materials, by-products, or degradation products. One potential impurity is the R-enantiomer of Mitiglinide, as the desired therapeutic agent is the S-enantiomer[6].
Removal of Impurities:
-
Recrystallization: This is the primary method for removing most process-related impurities. The choice of solvent is crucial for effective purification.
-
Chromatography: For impurities that are difficult to remove by crystallization, column chromatography may be necessary, although this is less common in large-scale production.
-
Chiral Resolution: In cases where the enantiomeric purity is a concern, specific chiral resolution steps may be employed during the synthesis, as described in some synthetic routes[7].
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common Mitiglinide crystallization issues.
Caption: Troubleshooting workflow for Mitiglinide crystallization.
References
- 1. CN102424664A - Preparation method of mitiglinide calcium - Google Patents [patents.google.com]
- 2. Preparation, in vitro and in vivo evaluation of a novel mitiglinide microemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Mitiglinide calcium hydrate | Potassium Channel | TargetMol [targetmol.com]
- 5. CN103864669A - Novel crystal form of Mitiglinide calcium and preparation method thereof - Google Patents [patents.google.com]
- 6. CN101973926B - Method for preparing R-mitiglinide calcium - Google Patents [patents.google.com]
- 7. Portico [access.portico.org]
Technical Support Center: Optimizing Oral Bioavailability of Mitiglinide in Rat Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing the oral bioavailability of Mitiglinide (B115668) in rat models.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of Mitiglinide?
Mitiglinide, a drug for type 2 diabetes, faces challenges in oral delivery primarily due to its poor water solubility.[1][2] This characteristic can lead to low and variable oral bioavailability, limiting its therapeutic efficacy.[1][2][3] Additionally, its short half-life necessitates frequent administration to maintain therapeutic blood concentrations.[1]
Q2: What are the common formulation strategies to enhance the oral bioavailability of Mitiglinide in rats?
Several advanced formulation strategies have been successfully employed to improve the oral bioavailability of Mitiglinide in rat models. These include:
-
Microemulsions and Nanoemulsions: These lipid-based systems can significantly enhance the solubility and absorption of poorly soluble drugs like Mitiglinide.[1][4] Studies have shown that oil-in-water (o/w) microemulsions can lead to a substantial increase in plasma drug concentration (Cmax) and the area under the curve (AUC).[1][4]
-
Nanocrystals: Reducing the particle size of Mitiglinide to the nanometer range increases the surface area for dissolution, which can lead to improved oral absorption and bioavailability.[5][6][7]
-
Solid Dispersions: This technique involves dispersing the drug in a carrier matrix at the molecular level to enhance its dissolution rate and bioavailability.
Q3: What are the expected pharmacokinetic parameters of Mitiglinide in rats after administering an optimized formulation?
Pharmacokinetic parameters are highly dependent on the specific formulation used. However, successful optimization aims to achieve a higher Cmax, a larger AUC, and potentially a prolonged mean residence time (MRT) compared to a standard suspension of the drug. For instance, a Mitiglinide microemulsion has been shown to increase the Cmax by 2.9-fold and the AUC by 4.6-fold in Wistar rats compared to a suspension.[1][4]
Q4: How does Mitiglinide exert its therapeutic effect?
Mitiglinide stimulates insulin (B600854) secretion from pancreatic β-cells.[8][9][10] It achieves this by binding to and closing the ATP-sensitive potassium (KATP) channels on the β-cell membrane.[8][9][10] This action leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[9]
Troubleshooting Guides
Problem 1: Low and Variable Oral Bioavailability in Rat Studies
-
Possible Cause 1: Poor Dissolution of Mitiglinide.
-
Possible Cause 2: Inadequate Absorption Across the Intestinal Mucosa.
-
Possible Cause 3: Pre-systemic Metabolism.
-
Troubleshooting Tip: While Mitiglinide is primarily metabolized in the liver, extensive pre-systemic metabolism in the gut wall could be a contributing factor.[9] Consider co-administration with inhibitors of relevant metabolic enzymes if this is identified as a significant barrier.
-
Problem 2: Difficulty in Quantifying Mitiglinide in Rat Plasma
-
Possible Cause 1: Insufficiently Sensitive Analytical Method.
-
Troubleshooting Tip: Develop and validate a highly sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Mitiglinide in rat plasma.[14][15][16][17] Ensure proper sample preparation, including protein precipitation, to minimize matrix effects.[17]
-
-
Possible Cause 2: Drug Instability in Plasma Samples.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Mitiglinide Formulations in Rats
| Formulation | Animal Model | Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Relative Bioavailability Increase (vs. Suspension) | Reference |
| Mitiglinide Suspension | Wistar Rats | 20 | 8.26 ± 1.54 | 0.5 | 28.75 ± 4.01 | - | [1] |
| Mitiglinide Microemulsion | Wistar Rats | 20 | 23.96 ± 2.37 | 1.0 | 133.01 ± 5.47 | 4.6-fold | [1] |
Experimental Protocols
1. Preparation of Mitiglinide Microemulsion
This protocol is based on a study that successfully developed an oil-in-water microemulsion of Mitiglinide.[1][4]
-
Materials: Mitiglinide, Maisine 35-1 (oil phase), Cremophor EL (surfactant), Propylene Glycol (cosurfactant), and distilled water.
-
Methodology:
-
Determine the solubility of Mitiglinide in various oils, surfactants, and cosurfactants to select the optimal components.
-
Construct a pseudo-ternary phase diagram to identify the microemulsion region.
-
Prepare the microemulsion by mixing the oil phase, surfactant, and cosurfactant.
-
Add the required amount of Mitiglinide to the mixture and vortex until it is completely dissolved.
-
Slowly add water to the mixture with gentle stirring to allow for self-emulsification.
-
Characterize the resulting microemulsion for droplet size, zeta potential, and drug content.
-
2. In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for conducting a pharmacokinetic study of Mitiglinide in rats.[1][15]
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Methodology:
-
Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.
-
Divide the rats into groups (e.g., control group receiving Mitiglinide suspension and test group receiving the optimized formulation).
-
Administer the respective formulations orally via gavage at a specified dose (e.g., 20 mg/kg).[1]
-
Collect blood samples (approximately 0.5 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 7, and 24 hours) into heparinized tubes.[15]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or -80°C until analysis.
-
Analyze the plasma samples for Mitiglinide concentration using a validated HPLC or LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Visualizations
Caption: Mechanism of Mitiglinide-induced insulin secretion in pancreatic β-cells.
Caption: Experimental workflow for a pharmacokinetic study of Mitiglinide in rats.
Caption: Logical relationship for troubleshooting low oral bioavailability of Mitiglinide.
References
- 1. Preparation, in vitro and in vivo evaluation of a novel mitiglinide microemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanocrystals as an effective strategy to improve Pomalidomide bioavailability in rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ultra Rapidly Dissolving Repaglinide Nanosized Crystals Prepared via Bottom-Up and Top-Down Approach: Influence of Food on Pharmacokinetics Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanocrystals for Improving Oral Bioavailability of Drugs: Intestinal Transport Mechanisms and Influencing Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Mitiglinide Calcium Hydrate? [synapse.patsnap.com]
- 10. [Pharmacological and clinical profile of this compound (Glufast), a new insulinotropic agent with rapid onset] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjgnet.com [wjgnet.com]
- 12. Rat intestinal drug permeability: A status report and summary of repeated determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Permeability and Intestinal Absorption Study for Orally Administered Drugs: Preclinical Research Methods and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Perturbation of mitiglinide metabolism by chronic unpredicted mild stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ecological HPLC method for analyzing an antidiabetic drug in real rat plasma samples and studying the effects of concurrently administered fenugreek extract on its pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. media.neliti.com [media.neliti.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
Mitiglinide interference with common biochemical assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of mitiglinide (B115668) in biochemical assays. As there is no direct evidence in published literature of mitiglinide causing interference with common biochemical assays, this guide focuses on providing a comprehensive understanding of mitiglinide's mechanism of action, best practices for assay development to prevent potential interference, and troubleshooting strategies based on general principles of assay interference.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of mitiglinide?
A1: Mitiglinide is an oral anti-diabetic agent that belongs to the meglitinide (B1211023) class of drugs.[1][2] Its primary mechanism of action is to stimulate insulin (B600854) secretion from pancreatic β-cells.[1][3] It achieves this by binding to and blocking the ATP-sensitive potassium (K-ATP) channels on the surface of these cells.[1][2][3] The closure of these channels leads to depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules.[2][3]
Q2: Are there any known direct interferences of mitiglinide with common biochemical assays?
A2: Based on a comprehensive review of scientific literature, there is no direct, published evidence to suggest that mitiglinide interferes with common biochemical assays such as ELISAs, enzymatic assays (e.g., LDH, ATP-based assays), or luciferase-based reporter assays. However, it is always a good practice to validate your specific assay in the presence of any new compound, including mitiglinide.
Q3: My cells treated with mitiglinide show changes in markers of oxidative stress. Is this a direct effect on the assay?
A3: It is more likely a biological effect of the drug rather than direct assay interference. Studies have shown that by controlling postprandial hyperglycemia, mitiglinide can reduce the generation of oxidative stress and inflammation markers in diabetic patients.[4] Therefore, any changes you observe in assays for reactive oxygen species (ROS), malondialdehyde (MDA), or other oxidative stress markers are likely due to the physiological effects of mitiglinide on the cells.[4]
Q4: Could mitiglinide's effect on cellular ATP levels interfere with ATP-dependent assays?
A4: Mitiglinide's mechanism involves interaction with ATP-sensitive potassium channels, but it mimics the effect of an increased ATP/ADP ratio rather than directly altering cellular ATP pools.[3] However, as a precaution, if you are using an ATP-dependent assay (e.g., a luciferase-based assay for cell viability), it is crucial to run appropriate controls. This includes a cell-free assay to rule out any direct effect of mitiglinide on the assay components (e.g., the luciferase enzyme).
Troubleshooting Guides
Even without known specific interferences, researchers may encounter unexpected results when working with a new compound. The following guides provide general troubleshooting strategies.
Guide 1: Unexpected Results in an Absorbance- or Fluorescence-Based Assay
| Symptom | Possible Cause (General Interference) | Troubleshooting Steps |
| Increased background signal | The compound itself absorbs light or is fluorescent at the assay wavelengths. | 1. Run a spectrum of mitiglinide in the assay buffer to check for intrinsic absorbance or fluorescence. 2. If present, subtract the background signal from a parallel well containing only the compound in buffer. 3. Consider switching to a different detection method (e.g., luminescence) if the interference is significant.[5] |
| Non-linear dose-response curve | Compound precipitation at higher concentrations, leading to light scattering. | 1. Visually inspect the wells for any signs of precipitation. 2. Check the solubility of mitiglinide in your assay buffer at the highest concentration used. 3. If solubility is an issue, consider using a different solvent or lowering the maximum concentration. |
| Reduced signal in an ELISA | The compound may be interfering with antigen-antibody binding. | 1. Perform a control experiment where the compound is added after the primary antibody binding step. If the signal is restored, the interference is likely with the primary antibody binding. 2. Consider a different antibody pair or a different assay format.[6][7] |
Guide 2: Inconsistent Results in a Luciferase Reporter Assay
| Symptom | Possible Cause (General Interference) | Troubleshooting Steps |
| Increased luminescence signal | Some compounds can stabilize the luciferase enzyme, leading to its accumulation and a stronger signal, which can be misinterpreted as increased reporter activity.[8] | 1. Perform a counter-screen with a constitutively active promoter driving the luciferase gene. An increase in signal in this context would suggest enzyme stabilization. 2. Test the compound in a cell-free luciferase assay to see if it directly affects enzyme activity.[9] |
| Decreased luminescence signal | The compound may directly inhibit the luciferase enzyme.[10] | 1. Run a cell-free luciferase assay with a known amount of enzyme and substrate in the presence of mitiglinide. A decrease in signal would confirm direct inhibition. 2. Consider using a different type of luciferase (e.g., Renilla luciferase) that may not be affected by the compound.[11] |
Data Presentation
As no quantitative data on assay interference is available, the following table summarizes the key pharmacological effects of mitiglinide.
Table 1: Summary of Pharmacological Effects of Mitiglinide
| Parameter | Effect | Reference |
| Mechanism of Action | Stimulates insulin secretion by blocking K-ATP channels in pancreatic β-cells. | [1][2][3] |
| Primary Therapeutic Effect | Reduces postprandial hyperglycemia. | [2] |
| Effect on Oxidative Stress | Decreases markers of oxidative stress (e.g., nitrotyrosine, MDA, oxLDL). | [4] |
| Effect on Inflammation | Decreases levels of inflammatory markers (e.g., IL-6, IL-18, TNF-alpha). | [4] |
Mandatory Visualizations
Caption: Mitiglinide's mechanism of action in pancreatic β-cells.
Caption: A logical workflow for screening for potential compound interference.
Experimental Protocols
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is adapted from standard procedures for measuring insulin secretion from pancreatic islets in vitro.[12][13][14]
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Low glucose KRB (e.g., 2.8 mM glucose)
-
High glucose KRB (e.g., 16.7 mM glucose)
-
Mitiglinide stock solution
-
Insulin ELISA kit
-
37°C incubator with 5% CO2
-
Microcentrifuge tubes
Procedure:
-
Islet Preparation: Culture isolated islets overnight. On the day of the experiment, hand-pick islets of similar size and place them in microcentrifuge tubes (10-15 islets per tube) in triplicate for each condition.
-
Pre-incubation: Gently wash the islets with low glucose KRB. Pre-incubate the islets in 1 mL of low glucose KRB for 1 hour at 37°C to allow them to reach a basal insulin secretion state.
-
Basal Secretion: After pre-incubation, replace the buffer with 1 mL of fresh low glucose KRB and incubate for 1 hour at 37°C. At the end of the incubation, collect the supernatant for measurement of basal insulin secretion.
-
Stimulated Secretion: Replace the buffer with 1 mL of high glucose KRB, with or without different concentrations of mitiglinide. Incubate for 1 hour at 37°C.
-
Sample Collection: At the end of the stimulation period, collect the supernatant.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the number of islets or total protein content. Compare the insulin secretion in the presence of mitiglinide to the control (high glucose alone).
Protocol 2: 2-Deoxyglucose (2-DG) Uptake Assay
This protocol describes a common method for measuring glucose uptake in cells, for instance, in adipocytes or muscle cells.[15][16][17][18][19]
Materials:
-
Adherent cells (e.g., 3T3-L1 adipocytes) cultured in 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer with 0.5% BSA
-
Insulin
-
Mitiglinide (if investigating its direct effect on glucose uptake, though its primary action is on insulin secretion)
-
2-deoxy-D-[3H]glucose (radioactive tracer)
-
Unlabeled 2-deoxy-D-glucose
-
Phloretin (glucose transport inhibitor)
-
0.1% SDS lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Cell Preparation: Differentiate cells to the desired phenotype (e.g., mature adipocytes).
-
Serum Starvation: Wash the cells once with KRH buffer and then incubate in KRH buffer for 2-4 hours to serum starve the cells and establish a basal state of glucose transport.
-
Insulin Stimulation: Treat the cells with or without a stimulating concentration of insulin (e.g., 100 nM) for 15-30 minutes at 37°C. Include wells with and without mitiglinide if investigating its direct effects.
-
Glucose Uptake: Add a mixture of 2-deoxy-D-[3H]glucose and unlabeled 2-deoxy-D-glucose to each well and incubate for 5-10 minutes at 37°C. To determine non-specific uptake, include wells treated with a glucose transport inhibitor like phloretin.
-
Termination of Uptake: Aspirate the glucose-containing medium and rapidly wash the cells three times with ice-cold PBS to stop the uptake.
-
Cell Lysis: Lyse the cells in 0.5 mL of 0.1% SDS lysis buffer per well and incubate for 30 minutes at room temperature with gentle shaking.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the protein concentration in each lysate for normalization. Calculate the specific glucose uptake by subtracting the non-specific uptake (from phloretin-treated wells) from the total uptake.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mitiglinide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. What is the mechanism of Mitiglinide Calcium Hydrate? [synapse.patsnap.com]
- 4. Effects of S21403 (mitiglinide) on postprandial generation of oxidative stress and inflammation in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. myadlm.org [myadlm.org]
- 8. tandfonline.com [tandfonline.com]
- 9. goldbio.com [goldbio.com]
- 10. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 13. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucose Uptake-Glo Assay Technical Manual [promega.com]
- 16. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 17. researchgate.net [researchgate.net]
- 18. revvity.com [revvity.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Poor Dissolution Rates of Mitiglinide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the dissolution rate of Mitiglinide (B115668) in their formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Mitiglinide formulation is showing a very slow in-vitro dissolution profile. What are the primary reasons for this?
A1: Mitiglinide is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2] This poor solubility is the primary reason for slow dissolution rates. The crystalline nature of the drug substance can also contribute to this issue. Several formulation strategies can be employed to overcome this limitation.
Q2: I am considering particle size reduction. What are the differences between micronization and nanonization for improving Mitiglinide's dissolution?
A2: Both micronization and nanonization increase the surface area of the drug, which generally leads to a faster dissolution rate.[3][4][5]
-
Micronization reduces particle size to the micrometer range. It is a widely used technique that can improve the dissolution rate but does not typically alter the equilibrium solubility of the drug.[3][4][6]
-
Nanonization , which reduces particle size to the sub-micron (nanometer) range, can offer a more significant enhancement.[3][4] In addition to a faster dissolution rate, nanonization can also increase the equilibrium solubility of the drug.[3][4][6] Nanosuspensions are a common output of this technique, where the drug is maintained in a crystalline state but at a much smaller particle size, leading to improved dissolution and bioavailability.[7][8][9][10]
Q3: How can solid dispersions improve the dissolution of Mitiglinide?
A3: Solid dispersion is a highly effective technique for enhancing the dissolution of poorly water-soluble drugs like Mitiglinide.[1][2] The core principle is the dispersion of one or more active ingredients in an inert carrier or matrix, typically in the solid state.[1]
Key mechanisms for dissolution enhancement include:
-
Conversion to Amorphous Form: The drug is often converted from a crystalline to a higher-energy amorphous state, which has better solubility.[2][11]
-
Increased Wettability: The use of hydrophilic carriers improves the wettability of the hydrophobic drug.[2]
-
Reduced Particle Size: The drug is molecularly dispersed in the carrier, leading to a significant reduction in particle size.[2]
Commonly used hydrophilic carriers include Polyethylene Glycols (PEGs), Polyvinylpyrrolidone (PVP), and Poloxamers.[11][12]
Q4: My solid dispersion formulation is not showing the expected improvement in dissolution. What could be the issue?
A4: Several factors could be at play:
-
Carrier Selection: The chosen carrier may not be optimal for Mitiglinide. The miscibility and interaction between the drug and the carrier are crucial.
-
Drug-to-Carrier Ratio: The ratio of Mitiglinide to the carrier is a critical parameter. An insufficient amount of carrier may not achieve the desired amorphization or dispersion.
-
Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, fusion, or kneading) can significantly impact its properties.[2][11]
-
Recrystallization: The amorphous drug within the solid dispersion may have recrystallized during storage. Proper stability studies and characterization (e.g., using DSC or XRD) are essential to confirm the physical state of the drug.
Q5: What are co-crystals, and how can they be used for Mitiglinide?
A5: Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. For pharmaceutical applications, this involves combining an active pharmaceutical ingredient (API) like Mitiglinide with a benign co-former. This technique can significantly improve the dissolution rate without altering the chemical structure of the API. Studies on other glinides like nateglinide (B44641) and glimepiride (B1671586) have shown that co-crystallization with water-soluble co-formers like tartaric acid or sucralose (B1001) can lead to a remarkably higher dissolution rate compared to the parent drug.[13][14][15][16]
Q6: I am developing an immediate-release tablet of Mitiglinide, but it fails to disintegrate quickly. How can I improve this?
A6: For immediate-release tablets, rapid disintegration is crucial for subsequent dissolution. The choice and concentration of superdisintegrants are key.[17]
-
Superdisintegrant Selection: Commonly used superdisintegrants include croscarmellose sodium, sodium starch glycolate, and crospovidone.[17][18][19] Their performance can vary depending on the overall formulation. It is advisable to screen different superdisintegrants.
-
Concentration: Typically, superdisintegrants are used at concentrations of 1-10% by weight.[20] Increasing the concentration can lead to faster disintegration, but an optimal level should be determined.
-
Hardness of the Tablet: Tablet hardness can also affect disintegration time. A lower hardness may lead to faster disintegration but must be balanced with the need for mechanical stability.[18]
Data from Formulation Studies
The following tables summarize quantitative data from studies on enhancing the dissolution of Mitiglinide and similar compounds.
Table 1: Dissolution Enhancement of Mitiglinide via Microemulsion
| Formulation | Cumulative Drug Release (at 8h, pH 7.4) | Fold Increase vs. Suspension |
| Mitiglinide Suspension | ~30% | - |
| Mitiglinide Microemulsion (MTGME) | ~80% | 2.6x |
Data adapted from a study on Mitiglinide microemulsions.[21]
Table 2: Comparison of Dissolution for Glimepiride Co-crystals
| Formulation (Glimepiride:Co-former) | Molar Ratio | Drug Release (at 45 min) |
| Pure Glimepiride | - | < 20% |
| Glimepiride:Citric Acid | 1:1 | 67.59% |
| Glimepiride:Citric Acid | 1:2 | 81.01% |
| Glimepiride:Tartaric Acid | 1:2 | > 90% |
Data adapted from a study on Glimepiride co-crystals.[15]
Table 3: Repaglinide (B1680517) Solid Dispersion Dissolution
| Preparation Method | Carrier | Drug:Carrier Ratio | Cumulative Release (at 120 min) |
| Pure Repaglinide | - | - | 39.37% |
| Kneading | PEG 6000 | 1:1 | 60.32% |
| Solvent Evaporation | PEG 6000 | 1:1 | 62.51% |
| Conventional Fusion | PEG 6000 | 1:1 | 69.09% |
| Microwave Induced Fusion | PEG 6000 | 1:1 | 86.04% |
Data adapted from a study on Repaglinide solid dispersions.[11]
Experimental Protocols
Protocol 1: Preparation of Mitiglinide Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve Mitiglinide and a hydrophilic carrier (e.g., PVP K30) in a suitable solvent like methanol (B129727) at a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a dry film is formed.
-
Further Drying: Place the resulting solid mass in a desiccator under vacuum for 24 hours to ensure complete removal of the residual solvent.
-
Sizing: Pulverize the dried mass using a mortar and pestle and pass it through a sieve of appropriate mesh size.
-
Characterization: Characterize the prepared solid dispersion for drug content, in-vitro dissolution, and physical form (using DSC and XRD to confirm amorphicity).
Protocol 2: Preparation of Mitiglinide Co-crystals by Solvent Evaporation
-
Molar Ratio Selection: Select a suitable co-former (e.g., tartaric acid) and determine the molar ratio to be tested (e.g., 1:1 and 1:2 Mitiglinide:co-former).
-
Dissolution: Dissolve both Mitiglinide and the co-former in a common solvent (e.g., methanol) in a round-bottom flask.
-
Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 55°C) and rotation speed (e.g., 100 rpm).
-
Drying: After the solvent is evaporated, hold the flask under high vacuum for an additional 10-15 minutes to remove any residual solvent.
-
Collection and Storage: Scrape the resulting solid, sieve it, and store it in a desiccator until further analysis.
-
Characterization: Confirm co-crystal formation using techniques like DSC, PXRD, and FTIR spectroscopy. Evaluate the dissolution profile using a USP Type II apparatus.[15]
Protocol 3: In-Vitro Dissolution Testing for Mitiglinide Formulations
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Dissolution Medium: Prepare 900 mL of a suitable dissolution medium (e.g., phosphate (B84403) buffer pH 6.8).
-
Temperature and Speed: Maintain the temperature of the medium at 37 ± 0.5°C and the paddle speed at 50 rpm.
-
Sample Introduction: Add a sample of the Mitiglinide formulation (equivalent to a standard dose) to each dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and analyze the concentration of dissolved Mitiglinide using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Visual Guides
Caption: Workflow for developing and evaluating Mitiglinide formulations.
Caption: Troubleshooting logic for poor Mitiglinide dissolution.
References
- 1. Recent solubility and dissolution enhancement techniques for repaglinide a BCS class II drug: a review [pharmacia.pensoft.net]
- 2. crpsonline.com [crpsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Effect of particle size on the dissolution behaviors of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Enhanced Bioavailability of a Thionated IMiD Derivative Nanosuspension for Parkinson’s Disease Targeting α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hrpub.org [hrpub.org]
- 12. Solubility enhancement of glimperide: Development of solid dispersion by solvent melt method characterization and dosage form development - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. japer.in [japer.in]
- 15. japer.in [japer.in]
- 16. researchgate.net [researchgate.net]
- 17. rsisinternational.org [rsisinternational.org]
- 18. Formulation, development, and optimization of immediate release nateglinide tablets by factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. rjptonline.org [rjptonline.org]
- 21. Preparation, in vitro and in vivo evaluation of a novel mitiglinide microemulsions - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Mitiglinide Degradation: A Technical Guide for Researchers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to prevent the degradation of Mitiglinide during sample preparation. By understanding the stability profile of Mitiglinide and implementing appropriate handling procedures, the accuracy and reliability of experimental results can be significantly improved.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause Mitiglinide to degrade during sample preparation?
A1: Mitiglinide is susceptible to degradation under specific conditions. The primary factor leading to its breakdown is exposure to acidic environments. While it demonstrates greater stability under neutral and alkaline conditions, as well as when exposed to light and heat, acidic hydrolysis is a key concern.
Q2: What is the main degradation product of Mitiglinide?
A2: Under acidic conditions, Mitiglinide hydrolyzes to form benzyl (B1604629) succinic acid. The identification of other potential degradation products under various stress conditions is an ongoing area of research.
Q3: How can I prevent the degradation of Mitiglinide in my samples?
A3: To minimize degradation, it is crucial to control the pH of your samples, keeping them neutral or slightly alkaline. Avoid acidic reagents and ensure that all solvents and buffers are pH-adjusted accordingly. Prompt sample processing and storage at low temperatures are also recommended. For plasma samples, immediate centrifugation after collection and storage at -80°C can help preserve the integrity of the analyte.
Q4: Are there any specific recommendations for handling plasma samples containing Mitiglinide?
A4: Yes. Blood samples should be collected in tubes containing an appropriate anticoagulant. Centrifuge the samples immediately after collection to separate the plasma. The plasma should then be stored at -80°C until analysis to minimize the risk of degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of Mitiglinide | Degradation due to acidic pH during sample extraction or processing. | Ensure all solutions, including extraction solvents and mobile phases, are maintained at a neutral or slightly alkaline pH. Use buffered solutions where appropriate. |
| Process samples quickly and at low temperatures to minimize the rate of any potential degradation reactions. | ||
| Presence of unexpected peaks in chromatogram | Formation of degradation products. | Confirm the identity of the degradation products using a validated stability-indicating HPLC method with mass spectrometric detection. The primary known degradant is benzyl succinic acid, which is formed under acidic conditions. |
| Optimize sample preparation to avoid conditions that promote degradation (e.g., avoid strong acids). | ||
| Inconsistent results between replicates | Variable degradation occurring during sample preparation. | Standardize the sample preparation workflow to ensure consistent timing and temperature for all samples. |
| Prepare quality control (QC) samples and process them alongside experimental samples to monitor for degradation. |
Quantitative Data Summary
Forced degradation studies are essential for developing stability-indicating analytical methods. While comprehensive public data on the forced degradation of Mitiglinide is limited, the primary concern identified in the literature is its instability in acidic conditions.
Table 1: Summary of Mitiglinide Stability under Forced Degradation Conditions (Qualitative)
| Stress Condition | Observation | Primary Degradation Product |
| Acidic Hydrolysis | Significant degradation | Benzyl Succinic Acid |
| Alkaline Hydrolysis | Relatively stable | Not reported |
| **Oxidative (H₂O₂) ** | Relatively stable | Not reported |
| Thermal | Relatively stable | Not reported |
| Photolytic | Relatively stable | Not reported |
Note: This table is based on available scientific literature. Further studies are needed to quantify the extent of degradation under each condition.
Experimental Protocols
Protocol 1: Sample Preparation for Mitiglinide Analysis in Human Plasma using Liquid-Liquid Extraction (LLE)
This protocol is adapted from validated UPLC-MS/MS methods for the quantification of Mitiglinide in human plasma.
Materials:
-
Human plasma collected in tubes containing an appropriate anticoagulant
-
Mitiglinide standard solution
-
Internal standard (IS) solution (e.g., a structurally similar compound)
-
Diethyl ether or n-hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Centrifuge capable of reaching at least 3000 rpm
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: To a clean microcentrifuge tube, add 200 µL of the plasma sample.
-
Spiking with Internal Standard: Add a known amount of the internal standard solution to each plasma sample, QC sample, and calibration standard.
-
Extraction:
-
Add 1 mL of diethyl ether or n-hexane to the tube.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
-
Centrifugation: Centrifuge the tubes at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the HPLC analysis (e.g., methanol/water with ammonium acetate buffer).
-
Vortexing: Vortex the reconstituted sample for 30 seconds to ensure the analyte is fully dissolved.
-
Analysis: Inject an aliquot of the reconstituted sample into the HPLC or UPLC-MS/MS system for analysis.
Visualizations
Caption: Acid-catalyzed hydrolysis of Mitiglinide.
Caption: Recommended workflow for plasma sample preparation.
Mitiglinide Dose-Response Curve Optimization In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing in vitro dose-response curves of Mitiglinide (B115668).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Mitiglinide in vitro?
Mitiglinide is a fast-acting insulin (B600854) secretagogue that functions by selectively blocking the ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1] These channels are a complex of the inward-rectifier potassium channel subunit Kir6.2 and the sulfonylurea receptor 1 (SUR1).[1][2] By inhibiting these channels, Mitiglinide causes depolarization of the β-cell membrane. This depolarization leads to the opening of voltage-gated calcium channels, resulting in an influx of calcium ions. The subsequent increase in intracellular calcium triggers the exocytosis of insulin-containing granules, leading to insulin secretion.[2]
Q2: Which cell lines are suitable for in vitro studies with Mitiglinide?
MIN6 cells, a mouse insulinoma cell line, are a well-established model for studying glucose-stimulated insulin secretion (GSIS) and the effects of insulin secretagogues like Mitiglinide.[3][4] RIN-m5F is another rat insulinoma cell line that can be used, although it may exhibit impaired glucose responsiveness compared to other models.[5][6][7]
Q3: What are the expected EC50 or IC50 values for Mitiglinide in vitro?
The potency of Mitiglinide can vary depending on the experimental setup:
-
KATP Channel Inhibition (Patch-Clamp): In studies using COS-1 cells expressing the Kir6.2/SUR1 channel, Mitiglinide inhibits the channel currents with an IC50 of approximately 100 nM.[1] Another study reported a high-affinity inhibition with an IC50 of 4 nM for Kir6.2/SUR1 channels expressed in Xenopus oocytes.[8]
-
Insulin Secretion: In MIN6 cells, dose-dependent effects on insulin secretion have been observed with concentrations as low as 30 nM.[3]
Data Presentation
| Parameter | Value | Assay System | Reference |
| IC50 (KATP Channel Inhibition) | ~100 nM | Kir6.2/SUR1 expressed in COS-1 cells | [1] |
| IC50 (High-affinity KATP Channel Inhibition) | 4 nM | Kir6.2/SUR1 expressed in Xenopus oocytes | [8] |
| Effective Concentration (Insulin Secretion) | 30 nM | MIN6 cells | [3] |
| Amplification of Glucose-Induced Insulin Secretion | 0.1 - 1.0 µM | Normal and diabetic GK rat islets | [9] |
Experimental Protocols
Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay with Mitiglinide Dose-Response in MIN6 Cells
This protocol outlines the steps to measure the dose-dependent effect of Mitiglinide on insulin secretion from MIN6 cells.
1. Cell Culture and Seeding:
- Culture MIN6 cells in DMEM containing 15% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
- Seed MIN6 cells into 24-well plates at a density of 2 x 10^5 cells/well and culture for 48-72 hours to reach 80-90% confluency.
2. Starvation/Pre-incubation:
- Gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing: 119 mM NaCl, 4.74 mM KCl, 2.54 mM CaCl2, 1.19 mM MgCl2, 1.19 mM KH2PO4, 25 mM NaHCO3, and 10 mM HEPES (pH 7.4), supplemented with 0.1% BSA.
- Pre-incubate the cells in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C in a 5% CO2 incubator.
3. Mitiglinide Treatment and Glucose Stimulation:
- Prepare a range of Mitiglinide concentrations (e.g., 1 nM to 10 µM) in KRB buffer containing a stimulatory glucose concentration (e.g., 16.7 mM). Include a vehicle control (DMSO) at the same final concentration as the Mitiglinide-treated wells.
- After the pre-incubation period, aspirate the low-glucose KRB buffer.
- Add the Mitiglinide-containing or vehicle control KRB buffer with high glucose to the respective wells.
- Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
4. Sample Collection and Insulin Quantification:
- Collect the supernatant from each well.
- Centrifuge the supernatant at 4°C to pellet any detached cells.
- Measure the insulin concentration in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
5. Data Analysis:
- Normalize the insulin secretion data to the total protein content or cell number in each well.
- Plot the insulin secretion as a function of the logarithm of the Mitiglinide concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. accegen.com [accegen.com]
- 6. Regulation of immunoreactive-insulin release from a rat cell line (RINm5F) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of immunoreactive-insulin release from a rat cell line (RINm5F) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Mitiglinide in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of Mitiglinide (B115668) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Mitiglinide?
Mitiglinide is an insulin (B600854) secretagogue that functions by blocking ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1][2][3][4] This inhibition leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[1][2][3]
Q2: How selective is Mitiglinide for its primary target?
Mitiglinide exhibits high selectivity for the pancreatic β-cell K-ATP channel, which is a complex of the Kir6.2 and SUR1 subunits.[5] It has a significantly lower affinity for K-ATP channels found in cardiac and smooth muscle tissues (Kir6.2/SUR2A and Kir6.2/SUR2B).[5] This high selectivity is a key factor in minimizing off-target effects related to the inhibition of K-ATP channels in non-target tissues.
Q3: What are the known off-target effects of Mitiglinide?
While highly selective for its primary target, high concentrations of Mitiglinide (e.g., 10 µM) have been shown to induce insulin release even in the absence of glucose in isolated pancreatic islets.[6] This glucose-independent action might be considered a supra-physiological effect and could be a source of confounding results in certain experimental setups. At therapeutic concentrations (0.1–1.0 µM), Mitiglinide's effect is largely glucose-dependent.[6]
Q4: What is the optimal concentration of Mitiglinide to use in cell culture?
The optimal concentration of Mitiglinide is cell-type specific and depends on the experimental goals. It is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect while minimizing potential off-target effects and cytotoxicity. For stimulating insulin secretion in pancreatic β-cell lines, concentrations in the range of 0.1 to 1.0 µM are often effective.[6]
Q5: How should I prepare and store Mitiglinide for cell culture experiments?
Mitiglinide is sparingly soluble in water but can be dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[7][8] Prepare a high-concentration stock solution in 100% DMSO and store it at -20°C or -80°C. For experiments, dilute the stock solution in culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background or unexpected cellular response in control cells (non-pancreatic) | 1. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 2. Non-specific Effects: At high concentrations, Mitiglinide may have effects unrelated to K-ATP channel inhibition. 3. Media Instability: The compound may be unstable or precipitating in the culture medium. | 1. Optimize Solvent Concentration: Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control.[8][9] 2. Titrate Mitiglinide Concentration: Perform a dose-response curve to find the lowest effective concentration. 3. Check Solubility: Visually inspect the media for any precipitation after adding Mitiglinide. Prepare fresh dilutions for each experiment. |
| Inconsistent results between experiments | 1. Cell Passage Number: High passage numbers can lead to phenotypic drift. 2. Cell Density: Variations in cell seeding density can affect the response to treatment. 3. Reagent Variability: Inconsistent quality of media, serum, or Mitiglinide stock. | 1. Use Low Passage Cells: Maintain a cell bank of low-passage cells and thaw a new vial regularly. 2. Standardize Seeding Density: Implement a strict protocol for cell counting and seeding. 3. Quality Control: Use reagents from the same lot where possible and prepare fresh Mitiglinide dilutions for each experiment. |
| Observed cytotoxicity at effective concentrations | 1. Off-target Toxicity: Mitiglinide may be toxic to certain cell lines through mechanisms other than K-ATP channel inhibition. 2. Mitochondrial Stress: Alterations in cellular metabolism could lead to cytotoxicity. 3. Oxidative Stress: The compound may induce the production of reactive oxygen species (ROS). | 1. Perform Cytotoxicity Assays: Use multiple assays (e.g., MTT, LDH) to confirm cytotoxicity. 2. Assess Mitochondrial Health: Evaluate mitochondrial membrane potential or oxygen consumption rates. 3. Measure Oxidative Stress: Use fluorescent probes to detect intracellular ROS levels.[10] |
| Difficulty distinguishing on-target from off-target effects | 1. Lack of Specific Controls: Absence of appropriate controls to validate the mechanism of action. 2. Complex Cellular Response: The observed phenotype may be a result of multiple interacting pathways. | 1. Use Target-Negative Cell Lines: Test Mitiglinide in a cell line that does not express the Kir6.2/SUR1 channel. 2. Rescue Experiments: If possible, use a K-ATP channel opener to counteract the effects of Mitiglinide. 3. Cellular Thermal Shift Assay (CETSA): Directly confirm target engagement in intact cells.[1][2][3][11][12] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Mitiglinide on K-ATP Channel Subtypes
| Channel Subtype | Expressed in | IC₅₀ (nM) | Reference |
| Kir6.2/SUR1 | Pancreatic β-cells | ~13-100 | [5] |
| Kir6.2/SUR2A | Cardiac muscle | >10,000 | [13] |
| Kir6.2/SUR2B | Smooth muscle | >10,000 | [13] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Mitiglinide using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of Mitiglinide in culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the Mitiglinide dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against Mitiglinide concentration to determine the EC₅₀.
Protocol 2: Assessing On-Target vs. Off-Target Effects using a Target-Negative Cell Line
-
Cell Lines: Use a cell line that endogenously expresses the Kir6.2/SUR1 channel (e.g., INS-1E) and a cell line that does not (e.g., HEK293).
-
Experiment: Treat both cell lines with a range of Mitiglinide concentrations.
-
Endpoint Measurement: Measure a relevant downstream effect, such as changes in membrane potential using a fluorescent dye or a specific signaling pathway activation via Western blot.
-
Analysis: An effect observed in the Kir6.2/SUR1-positive cell line but not in the negative cell line is likely an on-target effect. An effect observed in both cell lines may indicate an off-target mechanism.
Visualizations
Caption: Mitiglinide's primary signaling pathway in pancreatic β-cells.
Caption: Workflow for characterizing Mitiglinide's effects in cell culture.
Caption: A logical guide for troubleshooting unexpected experimental outcomes.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, in vitro and in vivo evaluation of a novel mitiglinide microemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative stress and diabetes: what can we learn about insulin resistance from antioxidant mutant mouse models? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Imeglimin on mitochondrial function in patients with type 2 diabetes mellitus: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Mitiglinide and Nateglinide on Insulin Secretion: A Guide for Researchers
Mitiglinide (B115668) and nateglinide (B44641) are both short-acting insulin (B600854) secretagogues, belonging to the meglitinide (B1211023) class of oral anti-diabetic drugs.[1][2] They are designed to be taken preprandially to control postprandial hyperglycemia by stimulating a rapid and transient release of insulin from pancreatic β-cells.[1][3] While they share a common primary mechanism of action, subtle differences in their molecular interactions, pharmacokinetics, and effects on insulin secretion pathways have been elucidated through various preclinical and clinical studies. This guide provides a comparative analysis of their efficacy, supported by experimental data, to inform researchers and drug development professionals.
Mechanism of Insulin Secretion
Both mitiglinide and nateglinide stimulate insulin secretion primarily by interacting with the ATP-sensitive potassium (K-ATP) channels on the membrane of pancreatic β-cells.[3][4] The K-ATP channel is a complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[5]
The canonical pathway for insulin secretion stimulated by these drugs involves the following steps:
-
Binding to SUR1: Mitiglinide and nateglinide bind to the SUR1 subunit of the K-ATP channel.[4][5]
-
Channel Closure: This binding event leads to the closure of the K-ATP channel.[4]
-
Membrane Depolarization: The closure of potassium channels reduces the efflux of K+ ions, causing the β-cell membrane to depolarize.[4]
-
Calcium Influx: Depolarization activates voltage-gated calcium channels, leading to an influx of extracellular Ca2+.[4]
-
Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin.[4]
Recent studies suggest that glinides may also induce insulin secretion through a secondary pathway, independent of K-ATP channels, which involves the release of calcium from the endoplasmic reticulum via ryanodine (B192298) receptor activation.[2][6]
Quantitative Data Comparison
Table 1: In Vitro Receptor Selectivity and Binding Affinity
Experimental data shows that mitiglinide has a higher selectivity for the pancreatic β-cell specific K-ATP channel (Kir6.2/SUR1) compared to nateglinide. Mitiglinide significantly inhibits Kir6.2/SUR1 channel currents but not Kir6.2/SUR2A (cardiac) or Kir6.2/SUR2B (smooth muscle) channels, even at high concentrations.[7] In contrast, nateglinide shows some inhibition of Kir6.2/SUR2B channels at lower concentrations and Kir6.2/SUR2A channels at higher concentrations.[7] Both drugs share a binding site with glibenclamide on the SUR1 subunit.[7]
| Parameter | Mitiglinide | Nateglinide | Reference |
| K-ATP Channel Inhibition (IC₅₀) | |||
| Kir6.2/SUR1 (Pancreatic) | 100 nM | 100 nM | [7] |
| Kir6.2/SUR2A (Cardiac) | > 10 µM | 1 µM | [7] |
| Kir6.2/SUR2B (Smooth Muscle) | > 10 µM | 100 nM | [7] |
| [³H]glibenclamide Binding Inhibition (IC₅₀) | |||
| SUR1 Subunit | 280 nM | 8 µM | [7] |
IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Pharmacokinetic and Pharmacodynamic Comparison
In a preclinical study using rats, nateglinide demonstrated a more rapid onset of therapeutic effect compared to mitiglinide.[1] The binding rate to the sulfonylurea receptor was notably higher for nateglinide in the early phase after both oral and intravenous administration.[1]
| Parameter | Mitiglinide | Nateglinide | Reference |
| Receptor-Binding Rate (in vivo, rats) | Lower in early phase | Higher from 10 min post-oral admin | [1] |
| Time to Max. Plasma Concentration (Tₘₐₓ) | ~0.25 hours (in humans) | ~1 hour (in humans) | [8] |
| Terminal Half-life (T₁/₂) | ~1.2 - 1.4 hours (in humans) | ~1.5 hours (in humans) | [8] |
Table 3: Clinical Efficacy on Glycemic Control
A multicentre, double-blind, randomized study in 291 Chinese patients with type 2 diabetes compared the efficacy of mitiglinide and nateglinide over 20 weeks.[9] The results showed that both drugs provided similar and effective blood glucose control, with no statistically significant difference in the reduction of glycosylated hemoglobin (HbA1c).[9]
| Parameter | Mitiglinide (10-20 mg TID) | Nateglinide (120 mg TID) | Intergroup Difference (95% CI) | Reference |
| Change in HbA1c from Baseline (Week 12) | -0.53 ± 1.08% | -0.58 ± 1.04% | 0.05% (-0.19, 0.30) | [9] |
| Change in HbA1c from Baseline (Week 20) | -0.77 ± 1.06% | -0.71 ± 1.12% | -0.06% (-0.31, 0.19) | [9] |
| Adverse Events | 54.5% of patients | 57.9% of patients | - | [9] |
TID (ter in die) means three times a day.
Experimental Protocols
In Vitro K-ATP Channel Inhibition Assay
This protocol is based on the methodology used to determine the selectivity of mitiglinide and nateglinide for different K-ATP channel subtypes.[7]
-
Cell Culture and Transfection: COS-1 cells are cultured and then transiently co-transfected with cDNA encoding the pore-forming subunit (Kir6.2) and one of the regulatory SUR subunits (SUR1, SUR2A, or SUR2B) to reconstitute specific K-ATP channels.
-
Electrophysiology (Patch-Clamp): Whole-cell and inside-out patch-clamp recordings are performed 48-72 hours after transfection.
-
Drug Application: Mitiglinide or nateglinide at various concentrations (e.g., 1 nM to 30 µM) is applied to the intracellular side of the membrane patch.
-
Data Acquisition and Analysis: K-ATP channel currents are recorded and measured. The inhibitory effect of the drug is calculated as the percentage reduction of the initial current. Dose-response curves are generated, and IC₅₀ values are calculated to quantify the inhibitory potency of each drug on the different channel subtypes.
Comparative Clinical Trial Design
The following outlines the experimental workflow for a head-to-head clinical trial comparing mitiglinide and nateglinide, based on the design of the NCT00461617 study.[9][10][11][12]
-
Study Design: Multicentre, randomized, double-blind, double-dummy, parallel-group comparison.[9]
-
Participants: Patients with type 2 diabetes mellitus whose blood glucose is inadequately controlled by diet and exercise alone.[9][11]
-
Intervention: Patients are randomly assigned to one of two treatment arms:
-
Primary Outcome: The primary efficacy endpoint is the change in HbA1c from baseline to the end of the treatment period (e.g., 20 weeks).[11]
-
Secondary Outcomes: May include changes in fasting plasma glucose (FPG), postprandial glucose (PPG), and assessment of adverse events, including hypoglycemia.[9]
References
- 1. Comparison of the rapidity of onset of the therapeutic effect between nateglinide and mitiglinide by PK/PD analysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nateglinide and mitiglinide, but not sulfonylureas, induce insulin secretion through a mechanism mediated by calcium release from endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Impact of Nateglinide on Postprandial Glycemia, Insulin Secretion, and Cardiovascular Risk in Type 2 Diabetes Mellitus - medtigo Journal [journal.medtigo.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic modeling of oral mitiglinide on glucose lowering in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicentre, double-blind, randomized study of mitiglinide compared with nateglinide in type 2 diabetes mellitus patients in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Double-Blind Comparison Between Mitiglinide and Nateglinide in Type 2 Diabetic Patients [ctv.veeva.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. meddatax.com [meddatax.com]
Validating Mitiglinide's Therapeutic Efficacy in a Type 2 Diabetes Mouse Model: A Comparative Analysis
A comprehensive review of preclinical data demonstrates Mitiglinide's potential in managing type 2 diabetes, with comparable efficacy to other established oral antidiabetic agents. This guide provides a detailed comparison of Mitiglinide with Metformin, Sitagliptin, and Nateglinide in a mouse model of type 2 diabetes, supported by experimental data and protocols.
Mitiglinide: A Rapid-Acting Insulin (B600854) Secretagogue
Mitiglinide is a member of the meglitinide (B1211023) class of oral antidiabetic drugs.[1] Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells.[1] Mitiglinide achieves this by closing ATP-sensitive potassium (KATP) channels on the β-cell membrane.[1] This closure leads to membrane depolarization, which in turn opens voltage-dependent calcium channels.[1] The subsequent influx of calcium triggers the exocytosis of insulin-containing granules, resulting in a rapid and short-acting release of insulin.[1] This mechanism is particularly effective in controlling postprandial hyperglycemia, the spike in blood glucose levels that occurs after a meal.
Comparative Efficacy in a Type 2 Diabetes Mouse Model
To objectively evaluate the therapeutic effect of Mitiglinide, this guide summarizes key findings from a study by Tahara et al. (2011), which utilized a high-fat diet (HFD) and streptozotocin (B1681764) (STZ)-nicotinamide-induced type 2 diabetic mouse model. This model effectively mimics the metabolic characteristics of human type 2 diabetes, including hyperglycemia, insulin resistance, and impaired insulin secretion.[2] The study compared the effects of a single oral administration of Mitiglinide with other widely used antidiabetic agents, including Metformin and Sitagliptin, on blood glucose levels during a liquid meal tolerance test (LMTT). While direct comparative data for Nateglinide in the same study is unavailable, data from other studies in similar diabetic mouse models is included for a broader comparison.
Quantitative Data Summary
The following table summarizes the key quantitative data on the effects of Mitiglinide and its alternatives on blood glucose levels in a type 2 diabetes mouse model.
| Treatment Group | Dosage (mg/kg) | Blood Glucose at 0 min (mg/dL) | Blood Glucose at 30 min (mg/dL) | Blood Glucose at 60 min (mg/dL) | Blood Glucose at 120 min (mg/dL) |
| Vehicle (Control) | - | 350 ± 15 | 650 ± 20 | 580 ± 25 | 450 ± 30 |
| Mitiglinide | 10 | 345 ± 18 | 450 ± 22 | 400 ± 28 | 350 ± 25 |
| Metformin | 250 | 355 ± 12 | 550 ± 18 | 500 ± 20 | 400 ± 22 |
| Sitagliptin | 10 | 360 ± 14 | 500 ± 25 | 480 ± 26 | 380 ± 28* |
*Data for Mitiglinide, Metformin, and Sitagliptin are adapted from Tahara et al. (2011) and represent mean ± SEM. Statistical significance is denoted as *p < 0.05 compared to the vehicle group.[2] Data for Nateglinide is not available from the same comparative study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments relevant to this comparative guide.
Induction of Type 2 Diabetes in Mice (High-Fat Diet/Streptozotocin-Nicotinamide Model)
This model is established to induce a condition that closely resembles human type 2 diabetes, characterized by insulin resistance and subsequent β-cell dysfunction.[2]
-
High-Fat Diet (HFD) Feeding: Male ICR mice, 5 weeks of age, are fed a high-fat diet (containing 45% of calories from fat) for a period of 3 weeks to induce obesity and insulin resistance.[2]
-
Nicotinamide (B372718) and Streptozotocin (STZ) Administration: After 3 weeks of HFD, mice are intraperitoneally injected with nicotinamide (1000 mg/kg) followed by streptozotocin (150 mg/kg) 15 minutes later. Nicotinamide is administered to partially protect the pancreatic β-cells from the cytotoxic effects of STZ, thereby inducing a state of impaired insulin secretion rather than complete β-cell destruction.[2]
-
Confirmation of Diabetes: The development of diabetes is confirmed by monitoring blood glucose levels. Mice exhibiting hyperglycemia are selected for subsequent experiments.[2]
Liquid Meal Tolerance Test (LMTT)
The LMTT is a method used to assess postprandial glucose metabolism and the efficacy of glucose-lowering agents.[2]
-
Fasting: Diabetic mice are fasted for a predetermined period (e.g., 4-6 hours) before the test.
-
Drug Administration: A single oral dose of the test compound (Mitiglinide, Metformin, Sitagliptin, or vehicle) is administered to the fasted mice.
-
Liquid Meal Challenge: After a specific time interval following drug administration (e.g., 30 minutes), a liquid meal is orally administered to the mice.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, and 120 minutes) after the liquid meal administration. Blood glucose concentrations are then measured using a glucometer.[2]
Blood Glucose and Insulin Measurement
Accurate measurement of blood glucose and insulin levels is fundamental to assessing glycemic control.
-
Blood Collection: Small blood samples are typically collected from the tail vein of the mouse.
-
Glucose Measurement: Blood glucose concentration is immediately measured using a portable glucometer and corresponding test strips.[3]
-
Insulin Measurement: For plasma insulin measurement, a larger volume of blood is collected into tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma. Plasma insulin levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[3]
Visualizing the Mechanisms
To better understand the biological processes involved, the following diagrams illustrate the signaling pathway of Mitiglinide and the experimental workflow.
Caption: Mitiglinide's mechanism of action in pancreatic β-cells.
Caption: Workflow for evaluating antidiabetic drug efficacy in mice.
Conclusion
The experimental data from the high-fat diet and streptozotocin-nicotinamide-induced diabetic mouse model demonstrates that Mitiglinide is an effective oral antidiabetic agent for controlling postprandial hyperglycemia.[2] Its rapid onset of action, leading to a significant reduction in blood glucose levels after a meal challenge, is a key therapeutic advantage. When compared to established drugs like Metformin and Sitagliptin, Mitiglinide shows a comparable glucose-lowering effect in this preclinical model.[2] These findings support the clinical potential of Mitiglinide as a valuable therapeutic option for the management of type 2 diabetes, particularly for patients with predominant post-meal glycemic excursions. Further research in various preclinical models and clinical trials will continue to delineate its precise role in the therapeutic landscape of type 2 diabetes.
References
- 1. Metformin acutely lowers blood glucose levels by inhibition of intestinal glucose transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of antidiabetic drugs in high-fat diet and streptozotocin-nicotinamide-induced type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose and Insulin Tolerance Tests in the Mouse | Veterian Key [veteriankey.com]
A Comparative Analysis of Mitiglinide's Cross-Reactivity with KATP Channel Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mitiglinide's interaction with ATP-sensitive potassium (KATP) channels relative to other antagonists, supported by experimental data. Mitiglinide, a meglitinide-class anti-diabetic agent, stimulates insulin (B600854) secretion by selectively closing KATP channels in pancreatic β-cells.[1][2][3][4][5] Understanding its cross-reactivity with channels in other tissues, such as the heart and smooth muscle, is crucial for assessing its therapeutic profile and potential side effects.
Mechanism of Action: Targeting the Pancreatic KATP Channel
Mitiglinide exerts its therapeutic effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel in pancreatic β-cells.[1][2][3][4][5][6] This binding event inhibits the channel's activity, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions.[1][4] Elevated intracellular calcium then triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion in a glucose-dependent manner.[1][4]
dot
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sulfonylurea action re‐revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Mitiglinide Calcium Hydrate? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]
Mitiglinide Versus DPP-4 Inhibitors: A Comparative Analysis of Postprandial Glucose Control
For Researchers, Scientists, and Drug Development Professionals
Controlling postprandial glucose (PPG) excursions is a cornerstone of effective type 2 diabetes (T2DM) management. This guide provides a detailed comparison of two prominent drug classes used for this purpose: mitiglinide (B115668), a rapid-acting glinide, and dipeptidyl peptidase-4 (DPP-4) inhibitors. We will delve into their mechanisms of action, comparative efficacy based on clinical data, and the experimental protocols underpinning these findings.
Mechanisms of Action: Distinct Pathways to Glucose Control
Mitiglinide and DPP-4 inhibitors employ fundamentally different mechanisms to lower post-meal blood glucose levels.
Mitiglinide: This agent acts as a prandial insulin (B600854) secretagogue. It selectively binds to the sulfonylurea receptor 1 (SUR1) on pancreatic β-cells, leading to the closure of ATP-sensitive potassium (K-ATP) channels.[1][2][3] This channel closure depolarizes the cell membrane, opening voltage-gated calcium channels. The subsequent influx of calcium triggers the rapid exocytosis of insulin-containing granules, mimicking the early-phase insulin secretion that is often impaired in T2DM.[1][2][3] Its action is rapid and of short duration, designed to coincide with meal-related glucose absorption.[1][4]
DPP-4 Inhibitors: This class of drugs works by enhancing the endogenous incretin (B1656795) system.[5][6][7] In response to food intake, intestinal L-cells and K-cells release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][7] These hormones stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells.[5][6] The enzyme DPP-4 rapidly degrades GLP-1 and GIP.[5][6] DPP-4 inhibitors block this degradation, thereby increasing the circulating levels of active incretins and prolonging their glucose-lowering effects.[5][6][8]
Comparative Efficacy in Postprandial Glucose Control
Clinical studies have directly compared the efficacy of mitiglinide with DPP-4 inhibitors in managing post-meal hyperglycemia. The following tables summarize key quantitative data from these trials.
Table 1: Comparison of Mitiglinide vs. Sitagliptin (B1680988)
A pilot study utilizing continuous glucose monitoring (CGM) provided a head-to-head comparison of mitiglinide and sitagliptin in patients with type 2 diabetes.[9]
| Parameter | Mitiglinide (10 mg, 3x daily) | Sitagliptin (50 mg, 1x daily) | p-value | Reference |
| Pre-meal Glucose (before lunch, mg/dL) | 116 ± 26 | 131 ± 34 | 0.022 | [9][10][11] |
| AUC >140 mg/dL (3h after breakfast, mg/dL·min) | 4812 ± 4219 | 7807 ± 6391 | 0.042 | [9][10][11] |
| AUC >140 mg/dL (3h after lunch, mg/dL·min) | 5658 ± 5856 | 8492 ± 7161 | 0.050 | [9][10][11] |
Data are presented as mean ± SD.
The results indicate that mitiglinide was more effective than sitagliptin in improving hyperglycemia after breakfast and lunch and in lowering pre-meal glucose levels before lunch.[9]
Table 2: Additive Effects of Mitiglinide and Sitagliptin
A separate study investigated the pharmacodynamics of mitiglinide and sitagliptin, both alone and in combination.[12][13]
| Parameter | Mitiglinide Alone | Sitagliptin Alone | Mitiglinide + Sitagliptin | p-value (Combination vs. Monotherapy) | Reference |
| Postprandial Plasma Glucose (PPG) | Lowered | Lowered | Additively Lowered | <0.001 | [12][13] |
| Insulin Secretory Response | Increased | Increased | Additively Increased | 0.03 | [12][13] |
| Insulinogenic Index | Increased | Increased | Significantly Increased | <0.001 | [12][13] |
This study concluded that the combination of mitiglinide and sitagliptin controlled postprandial glucose excursion more effectively than either drug alone, without inducing hypoglycemia.[12][13]
Table 3: Comparison of Mitiglinide/Voglibose (B1684032) Combination vs. Linagliptin (B1675411)
A cross-over study compared a fixed-dose combination of mitiglinide and voglibose with linagliptin in patients on basal insulin therapy.[14]
| Parameter | Mitiglinide (10mg) + Voglibose (0.2mg) (3x daily) | Linagliptin (5mg) (1x daily) | Finding | Reference |
| Postprandial AUC (0-120 min) after breakfast | Significantly smaller | Larger | M+V more effective | [14] |
| Change in 1,5-Anhydroglucitol (1,5-AG) | Higher | Lower | M+V showed greater improvement | [14] |
The combination of mitiglinide and voglibose demonstrated superior improvement in postprandial glucose excursion compared to linagliptin in this patient population.[14]
Experimental Protocols
The clinical findings presented are based on rigorous experimental designs. Below are the methodologies for the key studies cited.
Mitiglinide vs. Sitagliptin (Pilot CGM Study)[9][10][11]
-
Study Design: A randomized, open-label, crossover pilot study.
-
Participants: 11 patients with type 2 diabetes.
-
Intervention:
-
Phase 1: Mitiglinide (10 mg three times daily) or Sitagliptin (50 mg once daily) for 1 month.
-
Phase 2: Crossover to the other regimen for 1 month after a washout period.
-
-
Data Collection: Continuous glucose monitoring (CGM) was performed for 4 days at the end of each treatment period.
-
Primary Endpoint: Comparison of glycemic variability parameters derived from CGM data.
Mitiglinide and Sitagliptin Combination Study[12][13]
-
Study Design: A randomized, crossover study.
-
Participants: 26 Korean patients with type 2 diabetes.
-
Intervention: Patients received mitiglinide alone, sitagliptin alone, or both drugs in a randomized sequence.
-
Data Collection: A meal tolerance test (MTT) was conducted for each treatment group. Plasma concentrations of glucose, insulin, C-peptide, glucagon, and intact GLP-1, and DPP-4 activity were measured from 2 hours before to 4 hours after breakfast on day 0 (pretreatment) and day 1 (posttreatment).
-
Primary Endpoint: Comparison of the integrated values of pharmacodynamic variables.
Conclusion
Both mitiglinide and DPP-4 inhibitors are effective in managing postprandial hyperglycemia, but through distinct mechanisms. The available comparative data suggest that mitiglinide may offer more potent control of post-breakfast and post-lunch glucose excursions compared to sitagliptin monotherapy.[9] Furthermore, the combination of mitiglinide with a DPP-4 inhibitor demonstrates an additive effect, providing superior glycemic control than either agent alone.[12][13] The choice between these agents, or their potential combination, should be guided by the specific glycemic profile and treatment goals for the individual patient. Further large-scale, long-term studies are warranted to confirm these findings and to evaluate the impact on cardiovascular outcomes.
References
- 1. Effects of combination therapy with mitiglinide and voglibose on postprandial plasma glucose in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitiglinide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. go.drugbank.com [go.drugbank.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. droracle.ai [droracle.ai]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Comparing postprandial efficacy in type 2 diabetic patients receiving mitiglinide and sitagliptin by using continuous glucose monitoring: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Additive postprandial glucose-lowering effects of mitiglinide and sitagliptin in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cross-Over Study Comparing Postprandial Glycemic Increase After Addition of a Fixed-Dose Mitiglinide/Voglibose Combination or a Dipeptidyl Peptidase-4 Inhibitor to Basal Insulin Therapy in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitiglinide's Superior Selectivity for Pancreatic KATP Channels: An In Vivo Validation and Comparative Guide
For researchers and drug development professionals, Mitiglinide emerges as a highly selective insulin (B600854) secretagogue, demonstrating a pronounced preference for pancreatic β-cell ATP-sensitive potassium (KATP) channels over those in cardiovascular and smooth muscle tissues. This selectivity, validated in vivo, positions Mitiglinide as a promising agent with a potentially favorable cardiovascular safety profile compared to less selective alternatives like the sulfonylurea Glibenclamide.
This guide provides a comprehensive comparison of Mitiglinide's selectivity with other insulin secretagogues, supported by experimental data from both in vitro and in vivo studies. Detailed methodologies for key experiments are presented to allow for critical evaluation and replication.
In Vitro Selectivity Profile of Mitiglinide and Comparators
Electrophysiological studies on cloned KATP channels expressed in vitro provide a clear quantitative measure of drug selectivity. The half-maximal inhibitory concentration (IC50) values consistently demonstrate Mitiglinide's high affinity for the pancreatic β-cell KATP channel subunit (SUR1) and significantly lower affinity for the cardiac (SUR2A) and smooth muscle (SUR2B) subunits.
| Drug | Pancreatic β-cell (SUR1) IC50 | Cardiac Muscle (SUR2A) IC50 | Smooth Muscle (SUR2B) IC50 | Selectivity Ratio (SUR2A/SUR1) | Selectivity Ratio (SUR2B/SUR1) |
| Mitiglinide | ~4 nM | ~3 µM | ~5 µM | ~750 | ~1250 |
| Glibenclamide | Similar potency across all subtypes | Similar potency across all subtypes | Similar potency across all subtypes | ~1 (Non-selective) | ~1 (Non-selective) |
| Repaglinide | ~5 nM | - | - | ~16-fold selectivity for β-cells over vascular cells | ~16-fold selectivity for β-cells over vascular cells |
| Nateglinide | ~7.4 µM | - | ~0.3-2.3 mM | ~45-311 | ~45-311 |
| Gliclazide | ~184 nM | ~19.5 µM | ~37.9 µM | ~106 | ~206 |
In Vivo Validation: The Ischemic Preconditioning Model
A key concern with non-selective KATP channel blockers is their potential to interfere with the heart's natural protective mechanisms against ischemic injury. Ischemic preconditioning (IP) is a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic event. This protection is mediated, in part, by the opening of KATP channels in cardiomyocytes.
A study by Ogawa et al. (2007) provided crucial in vivo evidence for Mitiglinide's selectivity using an isolated perfused rat heart model. This study compared the effects of Mitiglinide and the non-selective sulfonylurea, Glibenclamide, on the cardioprotective effects of IP.
Experimental Protocol: Isolated Perfused Rat Heart Model of Ischemic Preconditioning
Animal Model: Male Sprague-Dawley rats.
Heart Preparation:
-
Rats are anesthetized, and their hearts are rapidly excised.
-
The hearts are mounted on a Langendorff apparatus and perfused with a modified Krebs-Henseleit buffer.
-
The perfusion buffer is oxygenated and maintained at a constant temperature and pressure.
Experimental Groups:
-
Non-IP Group: Hearts are perfused for a stabilization period and then subjected to a 10-minute ischemic period followed by reperfusion.
-
IP-Control Group: Hearts undergo three cycles of 2-minute ischemia and 5-minute reperfusion before the 10-minute ischemic period.
-
IP-Glibenclamide Group: Hearts are subjected to the IP protocol in the presence of Glibenclamide in the perfusion buffer.
-
IP-Mitiglinide Group: Hearts undergo the IP protocol in the presence of Mitiglinide in the perfusion buffer.
Endpoint Measurement: The primary endpoint is the duration of ventricular tachyarrhythmia during the reperfusion period following the sustained ischemic insult. A shorter duration indicates greater cardioprotection.
In Vivo Performance Comparison
The results from the ischemic preconditioning study clearly demonstrate the differential effects of Mitiglinide and Glibenclamide on cardiac KATP channels.
| Treatment Group | Duration of Ventricular Tachyarrhythmia (minutes, mean ± SD) | Interpretation |
| Non-IP | 14.3 ± 2.5 | No cardioprotection |
| IP-Control | 4.4 ± 1.8 | Ischemic preconditioning is protective |
| IP-Mitiglinide | 3.9 ± 1.0 | Mitiglinide preserves the cardioprotective effect of IP |
| IP-Glibenclamide | 14.0 ± 2.6 | Glibenclamide abolishes the cardioprotective effect of IP |
Data adapted from Ogawa et al. (2007).[1]
These findings strongly suggest that at therapeutic concentrations, Mitiglinide does not significantly block cardiac KATP channels, thereby preserving the heart's natural protective mechanisms. In contrast, the non-selective action of Glibenclamide leads to the blockade of these crucial channels, negating the benefits of ischemic preconditioning.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental design discussed, the following diagrams are provided.
Caption: KATP channel-mediated insulin secretion pathway in pancreatic β-cells.
Caption: Experimental workflow for the in vivo ischemic preconditioning study.
Conclusion
The evidence presented, combining robust in vitro data with compelling in vivo validation, strongly supports the high selectivity of Mitiglinide for pancreatic β-cell KATP channels. Its minimal impact on cardiac KATP channels, as demonstrated in the ischemic preconditioning model, distinguishes it from non-selective agents like Glibenclamide. This selectivity profile suggests that Mitiglinide may offer a safer therapeutic option for the management of type 2 diabetes, particularly in patients with or at risk for cardiovascular disease. Further in vivo studies are warranted to explore the effects of Mitiglinide on smooth muscle KATP channels to provide a more complete understanding of its tissue-specific actions.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Mitiglinide and Other Meglitinides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of three meglitinide (B1211023) analogs: Mitiglinide (B115668), Repaglinide, and Nateglinide. These oral hypoglycemic agents are distinguished by their rapid onset and short duration of action, making them particularly effective in controlling postprandial hyperglycemia in patients with type 2 diabetes. This document summarizes key pharmacokinetic data, details the experimental protocols used to obtain this data, and illustrates the underlying mechanism of action through a signaling pathway diagram.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for Mitiglinide, Repaglinide, and Nateglinide, collated from various clinical studies. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion of these drugs, which in turn dictates their clinical efficacy and safety profiles.
| Pharmacokinetic Parameter | Mitiglinide | Repaglinide | Nateglinide |
| Time to Maximum Concentration (Tmax) | ~0.5 - 1.0 hours[1] | ~1.0 hour[2] | ~0.5 - 1.0 hours[3][4] |
| Maximum Plasma Concentration (Cmax) | Dose-dependent | Dose-dependent | Dose-dependent |
| Terminal Half-life (t1/2) | ~1.2 - 1.7 hours[1] | ~1.0 - 1.7 hours[2] | ~1.4 - 1.7 hours[3][4] |
| Absolute Bioavailability | Not explicitly stated in reviewed sources | ~56% - 63%[2] | ~72% - 73%[3][4] |
| Metabolism | Primarily via glucuronidation | Primarily by CYP2C8 and CYP3A4[5] | Primarily by CYP2C9 and CYP3A4[6][7] |
| Excretion | Primarily renal | Primarily biliary | Primarily renal[6] |
Mechanism of Action: Stimulating Insulin (B600854) Secretion
Meglitinides exert their glucose-lowering effect by stimulating the release of insulin from pancreatic β-cells. This action is dependent on the presence of functioning β-cells. The signaling pathway is initiated by the binding of the meglitinide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane. This binding leads to the closure of the K-ATP channels, causing membrane depolarization. The change in membrane potential triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration then promotes the exocytosis of insulin-containing granules, resulting in a rapid, short-lived pulse of insulin secretion.[7][8]
Caption: Signaling pathway of meglitinides in pancreatic β-cells.
Experimental Protocols
The pharmacokinetic parameters presented in this guide are typically determined through clinical trials involving healthy volunteers or patients with type 2 diabetes. A representative experimental protocol for a single-dose, crossover pharmacokinetic study of an oral meglitinide is outlined below.
Study Design
A randomized, open-label, single-dose, crossover study is a common design. Participants are randomly assigned to receive a single oral dose of Mitiglinide, Repaglinide, or Nateglinide. After a washout period of at least 7 days, they "cross over" to receive a single dose of one of the other drugs until all participants have received all three treatments.
Subject Population
Healthy adult male and/or female volunteers are typically recruited. Key inclusion criteria often include a body mass index (BMI) within a specified range and normal results on physical examination, electrocardiogram (ECG), and clinical laboratory tests. Exclusion criteria commonly include a history of clinically significant diseases, use of any medication that could interfere with the study drug's pharmacokinetics, and a history of alcohol or drug abuse.
Dosing and Blood Sampling
Following an overnight fast of at least 10 hours, subjects receive a single oral dose of the meglitinide with a standardized volume of water. Blood samples (typically 5-10 mL) are collected into heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Bioanalytical Method
The concentration of the meglitinide in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9][10]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile (B52724) or liquid-liquid extraction with a solvent such as diethyl ether. An internal standard (a compound with similar chemical properties to the analyte) is added to each sample to ensure accuracy and precision.
-
Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a C18 column. A mobile phase, often a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer, is used to separate the drug from other components in the plasma.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in the multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent drug and its internal standard based on their specific mass-to-charge ratios.
Pharmacokinetic Analysis
The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:
-
Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.
-
t1/2 (Terminal Half-life): The time it takes for the plasma concentration of the drug to decrease by half during the terminal elimination phase.
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. picmonic.com [picmonic.com]
- 3. Clinical pharmacokinetics of nateglinide: a rapidly-absorbed, short-acting insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Nateglinide Monograph for Professionals - Drugs.com [drugs.com]
- 8. scienceopen.com [scienceopen.com]
- 9. Quantitative determination of mitiglinide in human plasma by ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatography-electrospray ionization mass spectrometry determination of mitiglinide in human plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Double-Blind Clinical Trial Designs for Mitiglinide Efficacy Studies
For researchers, scientists, and drug development professionals, the rigorous evaluation of new therapeutic agents is paramount. This guide provides a comparative analysis of the double-blind clinical trial design for efficacy studies of Mitiglinide (B115668), a short-acting insulin (B600854) secretagogue, benchmarked against other oral hypoglycemic agents. The information presented is supported by experimental data from various clinical trials, with a focus on key efficacy and safety parameters.
Mechanism of Action: Mitiglinide
Mitiglinide belongs to the meglitinide (B1211023) class of antidiabetic drugs. Its primary mechanism involves the stimulation of insulin secretion from pancreatic β-cells. It achieves this by binding to and closing the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. This closure leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in a rapid but short-lived increase in plasma insulin levels. This action is glucose-dependent, meaning the insulinotropic effect is more pronounced in the presence of elevated glucose levels, which helps to control postprandial hyperglycemia.
Double-Blind Clinical Trial Design: A Generalized Workflow
The gold standard for assessing the efficacy and safety of new drugs like Mitiglinide is the randomized, double-blind, placebo-controlled or active-controlled clinical trial. In this design, neither the participants nor the investigators know which treatment is being administered. This minimizes bias in the reporting of outcomes and assessment of adverse events.
Experimental Protocols for Key Efficacy Studies
While specific protocols vary between trials, a general methodology for a double-blind efficacy study of an oral hypoglycemic agent can be outlined.
1. Study Population:
-
Inclusion Criteria: Typically include adults (e.g., 18-75 years old) with a diagnosis of type 2 diabetes for a specified duration (e.g., at least 6 months), who have inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) despite diet and exercise, or with a stable dose of metformin (B114582).
-
Exclusion Criteria: Often include type 1 diabetes, history of diabetic ketoacidosis, significant renal or hepatic impairment, recent cardiovascular events, and pregnancy or lactation.
2. Study Design:
-
A multicenter, randomized, double-blind, parallel-group design is common.
-
Following a screening period and a potential washout period for previous oral antidiabetic drugs (except for background metformin where applicable), eligible participants are randomly assigned to a treatment group.
3. Interventions:
-
Test Group: Receives Mitiglinide at a specified dose and frequency (e.g., 10 mg three times daily before meals).
-
Control Group: May receive a placebo or an active comparator such as another meglitinide (e.g., Nateglinide), a DPP-4 inhibitor (e.g., Sitagliptin), or a sulfonylurea (e.g., Glimepiride).
4. Efficacy Assessments:
-
Primary Endpoint: The primary measure of efficacy is typically the change in HbA1c from baseline to the end of the treatment period (e.g., 12, 16, or 24 weeks).
-
Secondary Endpoints: Commonly include changes in fasting plasma glucose (FPG), 2-hour postprandial glucose (PPG) after a standardized meal, and the proportion of patients achieving a target HbA1c level (e.g., <7.0%).
5. Safety and Tolerability Assessments:
-
Adverse events (AEs) are recorded throughout the study.
-
Special attention is given to the incidence of hypoglycemia, which is often categorized by severity.
-
Laboratory parameters, vital signs, and physical examinations are monitored at regular intervals.
Comparative Efficacy and Safety Data
The following tables summarize the performance of Mitiglinide in comparison to a placebo and other active oral hypoglycemic agents based on data from various double-blind clinical trials.
Table 1: Mitiglinide vs. Placebo (in combination with Metformin)
| Parameter | Mitiglinide + Metformin | Placebo + Metformin | p-value | Reference |
| Change in HbA1c (%) | -0.7 ± 0.6 | -0.4 ± 0.7 | 0.002 | [1][2][3][4] |
| Change in FPG (mmol/L) | -0.77 ± 1.76 | -0.05 ± 1.60 | 0.015 | [1][2][3][4] |
| Change in 2-h PPG (mmol/L) | -3.76 ± 3.57 | -0.84 ± 3.07 | <0.0001 | [1][2][3][4] |
| Patients achieving HbA1c <7.0% | 49.3% | 28.8% | 0.016 | [1][2][3] |
| Adverse Event Rate | No significant difference | No significant difference | - | [1][2][3] |
Table 2: Mitiglinide vs. Nateglinide (B44641)
| Parameter | Mitiglinide (10-20 mg TID) | Nateglinide (120 mg TID) | Intergroup Difference (95% CI) | Reference |
| Change in HbA1c at 12 weeks (%) | -0.53 ± 1.08 | -0.58 ± 1.04 | 0.05 (-0.19, 0.30) | [5] |
| Change in HbA1c at 20 weeks (%) | -0.77 ± 1.06 | -0.71 ± 1.12 | 0.06 (-0.31, 0.19) | [5] |
| Adverse Event Rate | 54.5% | 57.9% | - | [5] |
Table 3: Mitiglinide vs. Sitagliptin (B1680988) (Pilot Crossover Study)
| Parameter | Mitiglinide (10 mg TID) | Sitagliptin (50 mg QD) | p-value | Reference |
| Pre-meal glucose before lunch (mg/dL) | 116 ± 26 | 131 ± 34 | 0.022 | [6] |
| AUC >140 mg/dL 3h after breakfast (mg/dL·min) | 4812 ± 4219 | 7807 ± 6391 | 0.042 | [6] |
| AUC >140 mg/dL 3h after lunch (mg/dL·min) | 5658 ± 5856 | 8492 ± 7161 | 0.050 | [6] |
Table 4: Comparative Efficacy of Other Oral Hypoglycemic Agents from Placebo-Controlled Trials
| Drug Class | Drug | Change in HbA1c vs. Placebo (%) | Key Safety Findings | Reference |
| Meglitinide | Repaglinide (B1680517) | -1.7 to -1.9 | Hypoglycemia (generally not severe) | [7][8][9] |
| Meglitinide | Nateglinide | -0.26 to -0.39 | Dose-dependent increase in suspected hypoglycemia | [2][10] |
| Sulfonylurea | Glimepiride | Approx. -2.0 (vs. increase in placebo) | Higher risk of hypoglycemia compared to some other classes | [11] |
| DPP-4 Inhibitors | (e.g., Sitagliptin) | -0.65 to -0.76 (non-Japanese trials) | Generally well-tolerated, low risk of hypoglycemia | [1][12][13] |
Conclusion
Double-blind, randomized controlled trials are essential for establishing the efficacy and safety of Mitiglinide. The available data indicates that Mitiglinide is effective in improving glycemic control, particularly in reducing postprandial glucose excursions.[1][2][3][4] When compared to other oral hypoglycemic agents, its efficacy in lowering HbA1c is comparable to nateglinide.[5] A pilot study suggests that Mitiglinide may have a more pronounced effect on post-breakfast and post-lunch hyperglycemia compared to the DPP-4 inhibitor sitagliptin.[6] The safety profile of Mitiglinide is generally favorable, with hypoglycemia being the most common adverse event, a characteristic it shares with other insulin secretagogues.[14] The design of future clinical trials should continue to incorporate double-blinding and appropriate comparators to further delineate the specific role of Mitiglinide in the management of type 2 diabetes.
References
- 1. Efficacy and safety of dipeptidyl peptidase-4 inhibitors in type 2 diabetes: meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of the combination of mitiglinide and metformin on glycemic control in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the combination of mitiglinide and metformin on glycemic control in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicentre, double-blind, randomized study of mitiglinide compared with nateglinide in type 2 diabetes mellitus patients in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing postprandial efficacy in type 2 diabetic patients receiving mitiglinide and sitagliptin by using continuous glucose monitoring: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized placebo-controlled trial of repaglinide in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repaglinide in type 2 diabetes: a 24-week, fixed-dose efficacy and safety study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Efficacy and safety of nateglinide in type 2 diabetic patients with modest fasting hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glimepiride, a new once-daily sulfonylurea. A double-blind placebo-controlled study of NIDDM patients. Glimepiride Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of dipeptidyl peptidase-4 inhibitors in type 2 diabetes: meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Efficacy and safety of DPP-4 inhibitors in patients with type 2 diabetes: Meta-analysis of placebo-controlled randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitiglinide for type 2 diabetes treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitiglinide in Non-Inferiority Trials: A Statistical Analysis and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of non-inferiority trials involving Mitiglinide (B115668), a short-acting insulin (B600854) secretagogue used in the management of type 2 diabetes. By objectively comparing its performance with other oral antidiabetic agents and presenting supporting experimental data, this document aims to be a valuable resource for researchers, scientists, and drug development professionals.
Comparative Efficacy of Mitiglinide: A Tabular Summary
The following tables summarize the quantitative data from key non-inferiority and comparative clinical trials involving Mitiglinide. These trials primarily evaluate the change in glycated hemoglobin (HbA1c) as the primary efficacy endpoint.
Table 1: Mitiglinide vs. Nateglinide (B44641) in Patients with Type 2 Diabetes
| Parameter | Mitiglinide (10-20 mg three times daily) | Nateglinide (120 mg three times daily) | Intergroup Difference (95% CI) | Non-Inferiority Margin |
| Change in HbA1c from baseline at 12 weeks | -0.53% ± 1.08% | -0.58% ± 1.04% | 0.05% (-0.19, 0.30) | Not explicitly stated, but results fall within the commonly accepted 0.3-0.4% margin for HbA1c.[1][2] |
| Change in HbA1c from baseline at 20 weeks | -0.77% ± 1.06% | -0.71% ± 1.12% | -0.06% (-0.31, 0.19) | Not explicitly stated, but results fall within the commonly accepted 0.3-0.4% margin for HbA1c.[1] |
Table 2: Mitiglinide + Basal Insulin vs. Voglibose (B1684032) + Basal Insulin in Patients with Type 2 Diabetes
| Parameter | Mitiglinide + Basal Insulin | Voglibose + Basal Insulin | Conclusion |
| Mean decrease in HbA1c from baseline at 20 weeks | -0.9% | -0.7% | Mitiglinide was non-inferior to voglibose. |
Table 3: Mitiglinide/Voglibose Combination vs. Glimepiride in Patients with Type 2 Diabetes
| Parameter | Mitiglinide/Voglibose | Glimepiride | p-value |
| Mean Amplitude of Glycemic Excursions (MAGE) | 47.6 ± 18.5 mg/dL | 100.6 ± 32.2 mg/dL | <0.001 |
| Mean 24-hour Glucose | 8.01 mmol/L | 8.24 mmol/L | Not significant |
This study highlights the potential benefit of the Mitiglinide/Voglibose combination in reducing glycemic variability compared to glimepiride.
Experimental Protocols
A detailed understanding of the methodologies employed in these trials is crucial for a critical appraisal of the evidence.
Mitiglinide vs. Nateglinide Non-Inferiority Trial (China)
-
Study Design: A 20-week, multicenter, double-blind, randomized, parallel-group non-inferiority trial.[1]
-
Participants: 291 Chinese patients with type 2 diabetes inadequately controlled by diet and exercise.
-
Intervention:
-
Primary Efficacy Endpoint: Change in HbA1c from baseline at week 20.
-
Statistical Analysis: The non-inferiority of mitiglinide to nateglinide was to be concluded if the upper limit of the 95% confidence interval for the difference in the mean change of HbA1c from baseline was less than a pre-specified non-inferiority margin. While the exact margin was not specified in the available literature, regulatory guidelines from bodies like the FDA and EMA often consider a margin of 0.3% to 0.4% for HbA1c in diabetes trials to be acceptable.[3][4][5] The observed upper limits of the 95% CI at both 12 and 20 weeks (0.30 and 0.19, respectively) fall within this acceptable range.[1]
Mitiglinide + Basal Insulin vs. Voglibose + Basal Insulin Non-Inferiority Trial
-
Study Design: A 20-week, randomized, multicenter non-inferiority trial.
-
Participants: Patients with type 2 diabetes with HbA1c levels over 7.0%.
-
Intervention:
-
Mitiglinide group: 10 mg three times daily concurrently with insulin glargine for 16 weeks after a 4-week basal insulin monotherapy period.
-
Voglibose group: 0.2 mg three times daily concurrently with insulin glargine for 16 weeks after a 4-week basal insulin monotherapy period.
-
-
Primary Efficacy Endpoint: Mean decrease in HbA1c from baseline at 20 weeks.
-
Statistical Analysis: The study was designed to assess the non-inferiority of the mitiglinide combination compared to the voglibose combination.
Mitiglinide/Voglibose Combination vs. Glimepiride Comparative Trial
-
Study Design: A multicenter, open-label, randomized, crossover study.
-
Participants: Hospitalized patients with type 2 diabetes.
-
Intervention:
-
Mitiglinide/Voglibose group: 10 mg mitiglinide and 0.2 mg voglibose administered three times daily for 5 days.
-
Glimepiride group: 2 mg administered once daily for 5 days.
-
-
Co-primary Endpoints: Reactive hyperemia index (RHI) and mean amplitude of glycemic excursions (MAGE), measured by reactive hyperemia peripheral arterial tonometry and continuous glucose monitoring.
-
Statistical Analysis: A linear mixed-effects model was used to analyze the measured values.
Visualizing Methodologies and Pathways
To further elucidate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Workflow of a typical non-inferiority trial for Mitiglinide.
Caption: Signaling pathway of Mitiglinide in pancreatic β-cells.
References
- 1. Multicentre, double-blind, randomized study of mitiglinide compared with nateglinide in type 2 diabetes mellitus patients in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Regulatory Scientific Advice on Non-Inferiority Drug Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Mitigating Risk: A Step-by-Step Guide to the Proper Disposal of Mitiglinide Calcium Hydrate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Mitiglinide Calcium Hydrate, a drug used in the treatment of type 2 diabetes. Adherence to these protocols is vital for environmental protection and workplace safety.
Core Disposal Principles
The disposal of this compound, as with most pharmaceutical compounds, is governed by stringent regulations to prevent environmental contamination and potential harm to human health. The overarching principle is to treat it as a chemical waste product, avoiding release into the sanitary sewer system or disposal with regular household garbage.[1]
Experimental Protocols: Disposal Procedure
The following step-by-step protocol should be followed for the disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn to minimize exposure:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[2][3][4]
-
Hand Protection: Nitrile or other chemical-resistant gloves.[2][3][4]
-
Protective Clothing: A standard laboratory coat.[2]
-
Respiratory Protection: A dust mask or respirator is recommended if there is a potential for generating dust.[2]
2. Containment:
-
Carefully collect all waste this compound, including any contaminated materials such as weighing papers, spatulas, and gloves.[2]
-
Place all waste material into a designated, durable, and leak-proof container.
-
To prevent unforeseen chemical reactions, do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed.[2]
3. Labeling:
-
Clearly and accurately label the waste container with "Waste this compound" and the date of accumulation.[2] Proper labeling is crucial for safe handling and disposal by waste management personnel.
4. Storage:
-
Securely seal the waste container.[2]
-
Store the container in a designated and well-ventilated waste accumulation area, segregated from incompatible materials.[2]
5. Professional Disposal:
-
Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1][2]
-
Arrange for the collection and disposal of the waste by a licensed and qualified chemical waste disposal contractor.
-
Furnish the disposal contractor with all available safety information regarding the chemical, including the Safety Data Sheet (SDS).[2] The recommended disposal method is typically incineration at an approved facility.[5][6]
Data Presentation: Disposal and Safety Parameters
| Parameter | Guideline | Source |
| Hazard Classification | May cause damage to organs through prolonged or repeated oral exposure. Not classified as hazardous for transportation. | [1] |
| Recommended Disposal Method | Incineration or landfill by a licensed chemical waste disposal facility. Must not be disposed of with household garbage. | [1][2][5][6] |
| Sewer System Disposal | Do not allow the product to reach the sewage system. A "zero-discharge" policy is mandatory. | [1][2] |
| Accidental Release Measures | Avoid dust formation. Collect and arrange for disposal. Prevent further spillage or leakage if safe to do so. | [3][4][7] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Disposal Protocols for Mitiglinide Calcium Hydrate
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Mitiglinide (B115668) Calcium Hydrate (B1144303). This document provides immediate, procedural, and logistical information to ensure laboratory safety and operational integrity.
Mitiglinide Calcium Hydrate is an insulinotropic agent used in the research of type 2 diabetes.[1][2][3] As with any active pharmaceutical ingredient, proper handling and disposal are paramount to ensure the safety of laboratory personnel and the environment. The following protocols are based on current safety data sheets and guidelines.
Personal Protective Equipment (PPE): A Multi-layered Defense
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE based on safety data sheets.
| Protection Type | Recommended Equipment | Standards/Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[4][5] |
| Skin Protection | - Fire/flame resistant and impervious clothing- Chemical impermeable gloves | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[4][5] |
| Respiratory Protection | Full-face respirator | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced[4][5] |
Key Operational Plans for Handling this compound:
-
Engineering Controls: Always handle this compound in a well-ventilated area.[4][5] Ensure adequate ventilation is present to minimize inhalation exposure.[4]
-
Hygiene Practices: Handle in accordance with good industrial hygiene and safety practices.[4] Wash hands thoroughly after handling.[5][6]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][5] It should be stored apart from foodstuff containers or incompatible materials.[4][5]
Experimental Workflow for PPE Selection
The selection of appropriate PPE is a critical step that should be performed before handling any chemical. The following diagram outlines the logical workflow for selecting the correct PPE for working with this compound.
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Step 1: Containment
-
Collect waste material in a suitable and closed container labeled for disposal.[5]
-
For spills, avoid dust formation.[4][5] Sweep up the material and place it into an airtight container.[7]
Step 2: Treatment and Disposal
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Do not dispose of with household garbage.[8]
-
Do not allow the product to reach sewage systems or enter drains.[5][8] Discharge into the environment must be avoided.[5]
Step 3: Container Disposal
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound waste.
By adhering to these safety protocols and disposal plans, you contribute to a safer research environment and ensure the responsible management of chemical substances. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before handling any chemical.
References
- 1. [Pharmacological and clinical profile of this compound (Glufast), a new insulinotropic agent with rapid onset] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Potassium Channel | TargetMol [targetmol.com]
- 4. echemi.com [echemi.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
